Alfentanil hydrochloride
Description
A short-acting opioid anesthetic and analgesic derivative of FENTANYL. It produces an early peak analgesic effect and fast recovery of consciousness. Alfentanil is effective as an anesthetic during surgery, for supplementation of analgesia during surgical procedures, and as an analgesic for critically ill patients.
See also: Alfentanil (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORHZJDCHLLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048927 | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-06-5 | |
| Record name | Alfentanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfentanil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alfentanil hydrochloride mechanism of action on mu-opioid receptors
An In-Depth Technical Guide to the Mechanism of Action of Alfentanil Hydrochloride on Mu-Opioid Receptors
Authored by: Gemini, Senior Application Scientist
Preamble: The Clinical Context and Molecular Imperative
This compound, a potent, short-acting synthetic opioid analgesic, occupies a critical niche in modern anesthesia.[1][2] As an analogue of fentanyl, it is characterized by a significantly faster onset and shorter duration of action, properties that make it exceptionally well-suited for surgical procedures requiring precise and titratable analgesia.[3][4][5] Its clinical utility stems directly from its molecular interaction with the mu-opioid receptor (MOR), a principal member of the G-protein coupled receptor (GPCR) superfamily.[6][7] Understanding this interaction at a granular level is not merely an academic exercise; it is fundamental for drug development professionals seeking to design novel analgesics with improved therapeutic windows, minimizing adverse effects such as respiratory depression, tolerance, and dependence, which are intrinsically linked to the complexities of MOR signaling.[8][9]
This guide provides a deep dive into the molecular pharmacology of alfentanil's action on the mu-opioid receptor. We will move beyond a superficial overview to dissect the binding kinetics, the canonical G-protein signaling cascade, the critical role of the β-arrestin pathway in receptor regulation, and the state-of-the-art experimental methodologies used to quantify these interactions. The narrative is structured to provide not just the "what" but the "why," offering insights into the causal relationships that govern experimental design and data interpretation in the field of opioid pharmacology.
Section 1: The Molecular Handshake - Alfentanil's Interaction with the Mu-Opioid Receptor
The mu-opioid receptor is a class A GPCR that primarily couples to the inhibitory Gαi/o family of heterotrimeric G-proteins.[10][11] It is expressed extensively throughout the central and peripheral nervous systems, particularly in regions involved in pain modulation, such as the periaqueductal gray, the dorsal horn of the spinal cord, and the nucleus accumbens.[7][12] Alfentanil acts as a high-affinity agonist at the MOR.[1][13]
The defining pharmacokinetic characteristic of alfentanil—its rapid onset—is a direct consequence of its physicochemical properties. It has a pKa of approximately 6.5, which means a large fraction of the drug is un-ionized (lipid-soluble) at physiological pH, allowing it to rapidly cross the blood-brain barrier and engage its target receptors.[5][14]
Binding Affinity and Efficacy
The interaction between alfentanil and the MOR is characterized by two key parameters: affinity (how tightly the drug binds to the receptor) and efficacy (the degree to which the drug activates the receptor upon binding).
-
Affinity (Ki): This is the equilibrium dissociation constant for the inhibitor (in this case, the unlabeled drug) and represents the concentration of the drug that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.
-
Efficacy (Emax): This measures the maximum biological response a drug can produce upon binding to the receptor. A full agonist has high efficacy, while a partial agonist has lower efficacy.
These parameters are typically determined through competitive radioligand binding assays and functional assays, respectively, which are detailed in Section 3.
| Opioid Compound | Binding Affinity (Ki) for human MOR (nM) | Notes |
| Sufentanil | ~0.14 | Exhibits extremely high affinity, serving as a benchmark for potent opioids.[15] |
| Alfentanil | ~1-100 nM range | Possesses high affinity, though generally less potent than sufentanil. A study using a single, uniform binding assay placed it in a category with a Ki between 1 and 100 nM.[15] Other studies have noted its Ki is weaker than fentanyl but stronger than many other clinical opioids.[16] |
| Fentanyl | ~1.2 - 1.4 | A potent synthetic opioid, often used as a comparator. Its affinity is consistently high across different assay systems.[16] |
| Morphine | ~1-100 nM range | The prototypical opioid agonist, with high but comparatively lower affinity than the fentanyl analogues.[15] |
| Tramadol | >100 nM (specifically ~12,486 nM) | A weak opioid agonist with significantly lower binding affinity for the MOR. Its analgesic effects are also mediated by other mechanisms.[15] |
Table 1: Comparative binding affinities of selected opioids for the human mu-opioid receptor (MOR). Data are synthesized from studies employing standardized competitive binding assays to ensure comparability.[15][17]
Section 2: Downstream Signaling - From Receptor Activation to Cellular Response
As a Gi/o-coupled receptor, the activation of the MOR by alfentanil initiates a cascade of intracellular events that collectively result in the hyperpolarization of the neuron and inhibition of neurotransmitter release, producing profound analgesia.[8] This signaling is not monolithic; it proceeds primarily via a canonical G-protein pathway and is regulated by a distinct β-arrestin pathway.
The Canonical G-Protein Pathway: The Engine of Analgesia
This pathway is considered the primary mediator of the desired analgesic effects of opioids.[8]
-
G-Protein Activation: Alfentanil binding induces a conformational change in the MOR. This allows the receptor to act as a Guanine nucleotide Exchange Factor (GEF) for its associated heterotrimeric G-protein (Gαi/oβγ).[18][19] The Gαi/o subunit releases GDP and binds GTP, causing the G-protein to become active.[10][20]
-
Subunit Dissociation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer. Both components are now free to interact with downstream effector molecules.[20][21]
-
Effector Modulation:
-
The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.[10] This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.[11]
-
The Gβγ dimer interacts with and modulates ion channels. It directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the cell membrane.[8][12] It also inhibits N-type voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal, thereby inhibiting the release of excitatory neurotransmitters like substance P and glutamate.[6][8]
-
The net result of these actions is a significant reduction in neuronal excitability and dampened transmission of nociceptive signals.
The β-Arrestin Pathway: A Double-Edged Sword of Regulation and Side Effects
Prolonged or intense receptor activation triggers regulatory mechanisms to prevent over-stimulation. The β-arrestin pathway is central to this process, known as desensitization and internalization. This pathway is also increasingly implicated in mediating some of the undesirable side effects of opioids, including respiratory depression and tolerance.[8][9]
-
Receptor Phosphorylation: The agonist-bound, active MOR is a substrate for G-protein-coupled Receptor Kinases (GRKs). GRKs phosphorylate serine and threonine residues on the intracellular C-terminal tail of the receptor.[8]
-
β-Arrestin Recruitment: The phosphorylated C-terminus acts as a high-affinity binding site for β-arrestin proteins (primarily β-arrestin 2 for MOR).[7][8]
-
Functional Consequences:
-
Desensitization: The binding of β-arrestin sterically hinders the MOR's ability to couple with and activate G-proteins, effectively uncoupling the receptor from the canonical signaling pathway.[7]
-
Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2) to the receptor. This initiates the internalization of the receptor from the cell surface into endosomes.[8] Following internalization, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.
-
The concept of "biased agonism" arises from the observation that different opioid ligands can stabilize receptor conformations that preferentially activate either the G-protein pathway or the β-arrestin pathway.[22] The development of G-protein-biased agonists, which potently activate the analgesic pathway while minimally recruiting β-arrestin, is a major goal in modern opioid research.[9]
Section 3: The Scientist's Toolkit - Core Experimental Protocols
Characterizing the interaction between a ligand like alfentanil and the MOR requires a suite of validated, quantitative assays. Each assay provides a different piece of the pharmacological puzzle, from initial binding to the functional consequences of receptor activation and regulation.
Radioligand Binding Assay (Competition)
Purpose: To determine the binding affinity (Ki) of an unlabeled test compound (alfentanil) by measuring its ability to compete with and displace a radiolabeled ligand with known high affinity for the MOR.[23]
Causality & Rationale: This assay operates on the principle of competitive binding at equilibrium. The concentration of the unlabeled test compound required to displace 50% of the specific binding of the radioligand (the IC50) is determined. This value is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand. This provides a standardized measure of the test compound's affinity for the receptor.[24]
Step-by-Step Methodology:
-
Preparation of Materials:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[24] Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.
-
Radioligand: A high-affinity MOR radioligand, such as [³H]DAMGO or [³H]diprenorphine, is used.[24]
-
Test Compound: Prepare serial dilutions of this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a saturating, unlabeled MOR ligand like naloxone is used to define non-specific binding.[24]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[24]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and the high concentration of naloxone.
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the alfentanil serial dilutions.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[24]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percent specific binding against the logarithm of the alfentanil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Purpose: A functional assay to measure the activation of G-proteins following receptor stimulation by an agonist. It is used to determine the potency (EC50) and efficacy (Emax) of the agonist.[25][26]
Causality & Rationale: This assay measures an event proximal to receptor activation.[25] In the presence of an agonist, the Gα subunit binds GTP. The assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analogue of GTP. When [³⁵S]GTPγS binds to the Gα subunit, it becomes trapped because it cannot be hydrolyzed to GDP, leading to an accumulation of radioactivity on the G-protein that is directly proportional to the level of receptor activation.[26][27] This provides a direct, amplified measure of the functional consequence of receptor occupancy.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Membrane Preparation: As described for the binding assay.
-
Reagents: [³⁵S]GTPγS (high specific activity), unlabeled GDP (to ensure binding is to the agonist-activated state), and serial dilutions of alfentanil.
-
Assay Buffer: Typically contains MgCl₂, NaCl, and a buffer like HEPES or Tris-HCl.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of alfentanil.
-
Include a basal control (no agonist) and a maximum stimulation control (a known full agonist).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, similar to the binding assay.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (stimulated DPM - basal DPM) against the logarithm of the alfentanil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation).
-
cAMP Inhibition Assay
Purpose: To measure the functional consequence of Gi/o protein activation, specifically the inhibition of adenylyl cyclase activity.[24]
Causality & Rationale: Since alfentanil's activation of MOR leads to the inhibition of adenylyl cyclase, the intracellular cAMP level should decrease.[1] To measure this decrease effectively, the basal level of cAMP is first stimulated using an agent like forskolin.[28] The ability of the agonist (alfentanil) to reduce this forskolin-stimulated cAMP level is then quantified. This provides a functional readout further downstream from G-protein activation.
Step-by-Step Methodology:
-
Cell Culture: Use whole cells (e.g., CHO or HEK293) stably expressing the MOR. Plate them in a 96- or 384-well plate and allow them to adhere overnight.[24]
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of alfentanil to the wells and incubate.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[28][29] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Plot the detection signal (e.g., HTRF ratio) against the logarithm of the alfentanil concentration.
-
Fit the data to determine the IC50 value, representing the concentration of alfentanil that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
Purpose: To directly measure the recruitment of β-arrestin 2 to the activated MOR, providing a quantitative measure of an agonist's bias towards this pathway.[24]
Causality & Rationale: This assay is crucial for understanding the potential for receptor desensitization, internalization, and the activation of β-arrestin-mediated signaling pathways, which are linked to opioid side effects.[8] Modern assays use enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technologies.
Step-by-Step Methodology (Example using Enzyme Complementation):
-
Cell Line: Use an engineered cell line that co-expresses the MOR fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger, complementing portion of the enzyme (Enzyme Acceptor).[24]
-
Assay Protocol:
-
Plate the engineered cells in an assay plate and incubate.
-
Add serial dilutions of alfentanil to the wells.
-
Incubate to allow for receptor activation and β-arrestin recruitment. When β-arrestin is recruited to the receptor, the two enzyme fragments are brought into close proximity, forming an active enzyme.
-
Add the enzyme's substrate. The active enzyme will convert the substrate, generating a chemiluminescent signal.
-
-
Signal Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited.[24]
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the alfentanil concentration.
-
Fit the curve to determine the EC50 and Emax for β-arrestin recruitment. This data can be compared to the G-protein activation data (from the GTPγS assay) to calculate a "bias factor."
-
Conclusion
The mechanism of action of this compound at the mu-opioid receptor is a multi-faceted process rooted in the fundamental principles of GPCR pharmacology. As an agonist, its binding initiates a well-defined G-protein signaling cascade that is the source of its potent analgesic properties.[1][6] Simultaneously, it engages the β-arrestin pathway, a critical system for receptor regulation that is also implicated in the development of adverse effects.[8] For researchers and drug development professionals, a comprehensive understanding of these dual pathways is paramount. The strategic application of the quantitative, functional assays detailed in this guide—from binding and G-protein activation to cAMP modulation and β-arrestin recruitment—provides the essential toolkit for dissecting the pharmacological profile of alfentanil and for guiding the rational design of the next generation of safer, more effective opioid analgesics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil | Semantic Scholar [semanticscholar.org]
- 5. Alfentanil - Wikipedia [en.wikipedia.org]
- 6. radiustx.com [radiustx.com]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. zenodo.org [zenodo.org]
- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. cusabio.com [cusabio.com]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 21. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
The Effects of Alfentanil Hydrochloride on Central Nervous System Neurotransmitters
An In-Depth Technical Guide
Abstract
Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic that exerts profound effects on the central nervous system (CNS).[1][2][3] Its primary therapeutic value lies in analgesia and sedation, achieved through complex interactions with various neurotransmitter systems.[2] This technical guide provides a detailed examination of the molecular mechanisms underpinning alfentanil's action, moving beyond its primary classification as a µ-opioid receptor agonist to explore its modulatory effects on dopaminergic, noradrenergic, GABAergic, and serotonergic pathways. We will dissect the G-protein coupled signaling cascades, present quantitative data from key studies, and provide detailed protocols for foundational experimental techniques used to elucidate these effects. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel CNS-acting therapeutics.
Core Pharmacology of Alfentanil
Alfentanil, an analogue of fentanyl, is distinguished by its rapid onset and short duration of action.[3][4] These pharmacokinetic properties are largely attributable to its physicochemical characteristics: a pKa of approximately 6.5, which allows a significant portion of the drug to remain un-ionized at physiological pH, and high lipid solubility, facilitating rapid transit across the blood-brain barrier.[1][3]
| Property | Value | Source |
| Molecular Formula | C21H32N6O3 | [5][6] |
| Molar Mass | 416.526 g·mol−1 | [3] |
| Mechanism of Action | µ-opioid receptor agonist | [2][3][4] |
| Onset of Action | 1-2 minutes (IV) | [1][7] |
| Protein Binding | ~92% | [3] |
| Metabolism | Hepatic (primarily CYP3A4) | [5][7][8] |
Primary Mechanism: µ-Opioid Receptor Agonism and Downstream Signaling
The principal pharmacologic effects of alfentanil are mediated through its high-affinity binding to and activation of the µ-opioid receptor (MOR), a class A G-protein-coupled receptor (GPCR).[1][2][5][7][8] This interaction mimics the action of endogenous opioids like endorphins and enkephalins.[8]
Upon binding, alfentanil stabilizes an active conformation of the MOR, promoting its coupling to inhibitory Gi/o proteins.[7][8] This initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7][8] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), altering gene transcription and protein function.
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels.[2][8]
The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of a wide array of neurotransmitters, which is the ultimate source of alfentanil's analgesic and sedative properties.[2][5][10]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alfentanil - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. radiustx.com [radiustx.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Electrophysiological actions of alfentanil: intracellular studies in the rat locus coeruleus neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C21H33ClN6O3 | CID 64761 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Alfentanil
This guide provides a comprehensive exploration of the preclinical pharmacodynamics of alfentanil, a potent, short-acting synthetic opioid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to offer a field-proven perspective on experimental design, causality, and data interpretation. We will dissect the molecular mechanisms of alfentanil and translate them into robust in vitro and in vivo assays, ensuring a self-validating and scientifically rigorous approach to its pharmacodynamic investigation.
Section 1: The Molecular Blueprint of Alfentanil's Action
Alfentanil exerts its potent analgesic and sedative effects primarily as a high-affinity agonist at the mu (µ)-opioid receptor (MOR), a member of the G-protein-coupled receptor (GPCR) superfamily.[1] Understanding this initial interaction is the cornerstone of any pharmacodynamic study.
Receptor Binding and Affinity
Alfentanil's interaction with the MOR is characterized by its binding affinity (Ki), which quantifies the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity. Competitive radioligand binding assays are the gold standard for determining this parameter. In a standardized assay using cell membranes expressing the recombinant human µ-opioid receptor, alfentanil demonstrated a Ki value that places it among potent opioid analgesics.[2]
Table 1: Alfentanil Binding Affinity at the Human µ-Opioid Receptor
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| Alfentanil | Human µ-Opioid | Radioligand Binding | 38.9 | [3] |
| DAMGO (agonist) | Human µ-Opioid | Radioligand Binding | ~2 | [2] |
| Naloxone (antagonist) | Human µ-Opioid | Radioligand Binding | ~1.5 | [2] |
Causality Insight: A drug's binding affinity is a critical determinant of its potency. High affinity, as seen with alfentanil, means that relatively low concentrations are needed to engage the target receptor, which often translates to higher potency in functional assays and in vivo models.
Downstream Signaling: G-Protein Activation and β-Arrestin Recruitment
Upon binding, alfentanil induces a conformational change in the MOR, triggering intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o).[4] This leads to:
-
Inhibition of adenylyl cyclase , reducing intracellular cyclic AMP (cAMP) levels.
-
Closure of N-type voltage-gated calcium channels , decreasing neurotransmitter release.
-
Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to hyperpolarization and reduced neuronal excitability.[5]
Simultaneously, agonist binding promotes the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate signaling pathways, some of which are implicated in the adverse effects of opioids.[6][7] The balance between G-protein signaling (desired therapeutic effects) and β-arrestin recruitment (potential adverse effects) is a key area of modern opioid research known as "biased agonism."[6]
References
- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploring the metabolic pathways of alfentanil hydrochloride in vitro
An In-Depth Technical Guide to the In Vitro Metabolic Pathways of Alfentanil Hydrochloride
Introduction
This compound is a potent, short-acting synthetic opioid analgesic, structurally related to fentanyl, widely utilized in clinical settings for anesthesia and analgesia.[1][2] Its rapid onset and short duration of action are defining characteristics, making it particularly suitable for short surgical procedures.[2][3] These pharmacokinetic properties are intrinsically linked to its rapid and extensive biotransformation within the body. The liver serves as the primary site for this metabolic clearance, converting the lipophilic parent drug into more water-soluble, readily excretable metabolites.[1][4] Consequently, only about 1% of an administered dose is excreted as an unchanged drug.[2][5]
For researchers, scientists, and drug development professionals, a thorough understanding of these metabolic pathways is not merely academic. It is fundamental to predicting clinical outcomes, including potential drug-drug interactions (DDIs), inter-individual variability in patient response, and ensuring therapeutic safety and efficacy.[6][7] This guide provides a comprehensive technical exploration of the in vitro methodologies used to elucidate the metabolic fate of alfentanil. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, describe robust, self-validating protocols, and ground our discussion in authoritative scientific literature.
Section 1: The Core Metabolic Landscape of Alfentanil
The biotransformation of alfentanil is dominated by Phase I oxidative reactions. In vitro studies using various models, from isolated hepatocytes to liver microsomes, have consistently identified two principal metabolic routes, both involving N-dealkylation.[8][9][10]
The two major metabolic pathways are:
-
Piperidine N-dealkylation: This pathway involves the removal of the ethyl-tetrazole group from the piperidine nitrogen. It yields the major metabolite, noralfentanil .[5][9] This metabolite accounts for a significant portion of the administered dose found in urine, approximately 30%.[5][9]
-
Amide N-dealkylation: This reaction cleaves the bond between the piperidine ring and the N-phenylpropanamide moiety. This results in the formation of N-phenylpropionamide .[8][9]
Beyond these primary transformations, other minor Phase I pathways have been identified, including O-demethylation of the methoxymethyl group and aromatic hydroxylation of the phenyl ring.[5][10] Subsequent Phase II conjugation, particularly glucuronidation of hydroxylated metabolites, also contributes to the final metabolic profile.[5]
Caption: Primary metabolic pathways of alfentanil.
Section 2: Key Enzymatic Drivers - The Cytochrome P450 Superfamily
Identifying the specific enzymes responsible for a drug's metabolism is a cornerstone of modern drug development. This knowledge allows for the prediction of metabolic DDIs, where co-administered drugs can inhibit or induce enzymatic activity, leading to potentially toxic or sub-therapeutic plasma concentrations of the drug.[1][11] It also provides a mechanistic basis for understanding pharmacokinetic variability observed across different patient populations.
For alfentanil, the Cytochrome P450 (CYP) superfamily of enzymes is the exclusive catalyst. Extensive research has pinpointed CYP3A4 as the principal enzyme responsible for its metabolism.[11][12][13] Studies using human liver microsomes have shown a strong correlation between the rate of alfentanil metabolite formation and CYP3A4 activity.[11][13] Furthermore, selective chemical inhibitors and antibodies against CYP3A4 effectively block alfentanil metabolism in vitro.[11][13]
Adding a layer of complexity and a key source of inter-individual variability is the role of CYP3A5 . Like CYP3A4, CYP3A5 is expressed in the liver and gut wall and is capable of metabolizing alfentanil via the same N-dealkylation pathways.[8][9] In fact, some studies show that CYP3A4 and CYP3A5 metabolize alfentanil with comparable avidity.[8] The expression of CYP3A5 is polymorphic, meaning significant variations exist between individuals. This genetic variability in CYP3A5 expression can contribute to the wide range of alfentanil clearance rates observed in patients.[8][9] In contrast, studies have definitively ruled out a significant role for other polymorphic enzymes, such as CYP2D6 (the debrisoquine hydroxylase), in alfentanil's clearance.[5][14]
Caption: Enzymatic drivers of alfentanil metabolism.
Section 3: A Practical Guide to In Vitro Alfentanil Metabolism Analysis
To ensure the generation of reliable and reproducible data, in vitro metabolism assays must be designed as self-validating systems. This involves meticulous protocol adherence, the use of appropriate biological matrices, and the inclusion of rigorous controls.
The In Vitro System: Rationale for Human Liver Microsomes (HLM)
For studying Phase I metabolism, pooled human liver microsomes (HLMs) are the industry-standard in vitro tool.[15] The rationale for this choice is compelling:
-
Enzyme Richness: Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.[6]
-
Predictive Value: Data from HLM studies are routinely used to predict in vivo metabolic clearance and potential DDIs.[7]
-
Robustness and Availability: Commercially available pooled HLMs (from multiple donors) average out individual variability, providing a representative model of the general population.
Detailed Experimental Protocol: Characterizing Alfentanil Metabolism using HLM
This protocol outlines a standard procedure for determining the rate of alfentanil metabolism in HLMs.
1. Reagent and Material Preparation:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like methanol or DMSO and make serial dilutions for the desired final concentrations.
-
Pooled Human Liver Microsomes (HLMs): Obtain from a reputable supplier. Thaw on ice immediately before use. The final protein concentration in the incubation is typically 0.2-0.5 mg/mL.
-
Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
NADPH-Regenerating System: Essential for sustained CYP activity. A common system consists of Solution A (NADP+, Glucose-6-Phosphate, MgCl₂) and Solution B (Glucose-6-Phosphate Dehydrogenase).
-
Quenching/Stop Solution: Ice-cold acetonitrile, often containing an internal standard (e.g., a deuterated analog like fentanyl-d5) for the analytical quantification step.[16]
2. Incubation Procedure:
-
Preparation: In microcentrifuge tubes on ice, add phosphate buffer, HLM suspension, and alfentanil solution to achieve the desired final concentrations.
-
Pre-incubation: Vortex gently and pre-incubate the mixture for 5-10 minutes in a shaking water bath at 37°C to allow the substrate to equilibrate with the enzymes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system. This is T=0.
-
Incubation: Incubate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The linearity of the reaction over time should be established in preliminary experiments.
-
Termination: Stop the reaction at each time point by adding 2-3 volumes of the ice-cold quenching solution. This precipitates the microsomal proteins and halts all enzymatic activity.
3. Sample Processing:
-
Vortex: Mix the terminated reaction tubes thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the remaining parent drug and its metabolites, to a clean tube or a 96-well plate for analysis.
4. Mandatory Controls for a Self-Validating System:
-
T=0 Control: Terminate the reaction immediately after adding NADPH. This establishes the baseline analyte concentration before any metabolism occurs.
-
No-NADPH Control: Incubate alfentanil with HLMs without the NADPH-regenerating system. This confirms that the observed metabolism is NADPH-dependent (i.e., CYP-mediated) and not due to other enzymes or chemical degradation.
-
No-HLM Control: Incubate alfentanil with buffer and NADPH but without microsomes. This controls for any non-enzymatic degradation of the drug.
-
(Optional) Positive Inhibitor Control: Run a parallel incubation including a known, potent CYP3A4 inhibitor (e.g., ketoconazole).[8] A significant reduction in alfentanil metabolism validates that the assay is sensitive to CYP3A4 inhibition.
Caption: Experimental workflow for in vitro alfentanil metabolism.
Analytical Quantification: LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its exceptional sensitivity and specificity.[17][18][19] It allows for the simultaneous quantification of the parent drug (alfentanil) and its key metabolites (noralfentanil, etc.) even in a complex biological matrix.
A typical method involves:
-
Chromatography: Reverse-phase chromatography (e.g., using a C18 column) to separate alfentanil from its more polar metabolites.[16][20]
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for these basic compounds.[16][17]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, ensuring highly selective and interference-free detection.
Section 4: Data Interpretation and Kinetic Analysis
The primary output from the LC-MS/MS analysis is the concentration of alfentanil and its metabolites at each time point. The rate of metabolism can be determined from the slope of the linear portion of the substrate depletion or metabolite formation curve.
To gain deeper insight, enzyme kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) are determined. This is achieved by performing the incubation across a range of alfentanil concentrations and measuring the initial velocity of metabolite formation at each concentration.[14] The Kₘ value reflects the substrate concentration at half-maximal velocity and is an inverse measure of the enzyme's affinity for the substrate.
Table 1: Representative Michaelis-Menten Kinetic Parameters for Alfentanil Metabolism in HLM
| Parameter | Noralfentanil Formation | N-Phenylpropionamide Formation | Rationale & Interpretation |
| Apparent Kₘ (µM) | ~23[14] | >50 | A lower Kₘ for noralfentanil formation suggests the CYP3A4 active site has a higher affinity for the conformation leading to this pathway.[21] |
| Apparent Vₘₐₓ (nmol/min/mg) | ~3-4[14] | Lower than Noralfentanil | The higher maximal velocity for noralfentanil formation indicates this is a more efficient metabolic pathway at saturating substrate concentrations. |
| Intrinsic Clearance (Vₘₐₓ/Kₘ) | Higher | Lower | Intrinsic clearance is the best in vitro predictor of in vivo metabolic clearance. The higher value for noralfentanil confirms it as the primary metabolic route.[21] |
Note: The values presented are representative based on published literature and serve for illustrative purposes.
Conclusion
The in vitro metabolic profiling of this compound reveals a clear and consistent picture. Its biotransformation is rapid and is predominantly driven by the CYP3A subfamily of enzymes, with CYP3A4 playing the primary role and polymorphic CYP3A5 contributing to inter-individual variability. The metabolism proceeds mainly via two N-dealkylation pathways, yielding noralfentanil and N-phenylpropionamide as the major products.
A robust, well-controlled experimental design, utilizing human liver microsomes as the in vitro system and LC-MS/MS for analysis, provides a reliable method for characterizing these pathways. The insights gained from such studies are not merely descriptive; they are predictive, forming a critical part of the data package required to understand a drug's clinical pharmacology, anticipate potential safety liabilities, and guide its development and use.
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C21H33ClN6O3 | CID 64761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Metabolism of alfentanil by isolated hepatocytes of rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the pharmacogenetic determinants of alfentanil metabolism: cytochrome P-450 3A4. An explanation of the variable elimination clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is the metabolism of alfentanil subject to debrisoquine polymorphism? A study using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Whitepaper: Strategic Synthesis of Novel Alfentanil Analogs for Advanced Pharmacological Research
An In-Depth Technical Guide
Abstract: This guide provides a comprehensive framework for the synthesis and evaluation of novel alfentanil analogs. Moving beyond standard protocols, we delve into the strategic design considerations, detailed synthetic methodologies, and robust pharmacological characterization workflows essential for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate within the potent fentanyl class of opioids, with a focus on developing molecules with improved therapeutic profiles. We will explore the chemical intricacies of modifying the alfentanil scaffold, grounded in established structure-activity relationships, and present a self-validating system of protocols from synthesis to in vivo analysis.
Chapter 1: The Rationale for Alfentanil Analog Development
Alfentanil is a potent, short-acting synthetic opioid analgesic used extensively in anesthesia. Its rapid onset and short duration of action are desirable in clinical settings, but like all mu-opioid receptor (MOR) agonists, it carries a significant risk of severe side effects, most notably respiratory depression, bradycardia, and muscle rigidity. The primary goal of synthesizing novel alfentanil analogs is to dissociate the desired analgesic effects from these life-threatening adverse effects.
The central hypothesis is that subtle modifications to the alfentanil scaffold can alter its interaction with the MOR or downstream signaling pathways, potentially leading to "biased agonism." A biased agonist might preferentially activate the G-protein signaling pathway responsible for analgesia while minimizing recruitment of the β-arrestin pathway, which has been implicated in respiratory depression and the development of tolerance. Therefore, the strategic design of new analogs focuses on creating molecules with tailored pharmacological profiles, such as improved safety margins, altered metabolic stability, or enhanced selectivity for specific opioid receptor subtypes.
Chapter 2: The Alfentanil Scaffold: A Platform for Chemical Innovation
The alfentanil molecule offers several key positions for chemical modification. Understanding the structure-activity relationships (SAR) of the 4-anilidopiperidine class of opioids is fundamental to designing new analogs with a higher probability of success.
Key Modification Sites on the Alfentanil Scaffold:
-
N-1 Piperidine Substituent: This position is critical for potency and duration of action. The ethyl-tetrazolyl group of alfentanil contributes to its rapid metabolism and short half-life. Replacing this group can profoundly alter the pharmacokinetic profile of the resulting analog.
-
Anilide Group: The N-phenylpropanamide portion is essential for binding to the MOR. Modifications to the phenyl ring (e.g., adding electron-withdrawing or donating groups) or altering the propanamide chain can fine-tune receptor affinity and efficacy.
-
Piperidine Ring: While less commonly modified, alterations to the piperidine ring itself can impact the molecule's overall conformation and how it fits within the receptor's binding pocket.
Diagram: Key Modification Sites
Caption: Strategic sites for chemical modification on the alfentanil core structure.
Chapter 3: Core Synthetic Strategy: The Anthoni-Lassen Approach
A robust and adaptable method for synthesizing a wide array of alfentanil analogs is a modified version of the Anthoni-Lassen synthesis. This approach centers on the reductive amination between a piperidone precursor and an aniline, followed by acylation. This multi-step process allows for diversity at both the N-1 substituent and the anilide group.
Diagram: General Synthetic Workflow
Caption: A modular synthetic workflow for generating diverse alfentanil analogs.
Chapter 4: Detailed Experimental Protocol: Synthesis of a Novel Analog
This section provides a representative, step-by-step protocol for the synthesis of a novel alfentanil analog where the N-1 ethyl-tetrazolyl group is replaced with a 2-methoxyethyl group.
Objective: To synthesize N-(1-(2-methoxyethyl)-4-(phenylamino)piperidin-4-yl)-N-phenylpropanamide.
Part A: Reductive Amination
-
Reaction Setup: To a solution of 1-(2-methoxyethyl)piperidin-4-one (1.0 eq) in dichloromethane (DCM, 0.2 M), add aniline (1.1 eq) and acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour.
-
Expert Insight: The formation of the iminium ion intermediate is acid-catalyzed. Acetic acid serves as both a catalyst and a solvent, ensuring the reaction proceeds efficiently without promoting side reactions.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
-
Trustworthiness Check: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. Portion-wise addition controls the reaction exotherm.
-
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate is often used in the next step without further purification.
Part B: Acylation
-
Reaction Setup: Dissolve the crude intermediate from Part A in DCM (0.2 M) and add triethylamine (TEA, 2.5 eq). Cool the mixture to 0 °C.
-
Expert Insight: TEA acts as a base to neutralize the HCl that is generated during the reaction, driving the acylation to completion.
-
-
Acyl Chloride Addition: Add propionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction completion by TLC or LC-MS. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Part C: Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity (should be >95%).
-
Chapter 5: Pharmacological Characterization Workflow
Once a novel analog is synthesized and purified, a systematic pharmacological evaluation is required to determine its biological activity.
Diagram: Pharmacological Screening Cascade
Caption: A hierarchical workflow for the pharmacological evaluation of new analogs.
Table: Representative Pharmacological Data
| Compound | MOR Binding Ki (nM) | MOR Functional Potency EC₅₀ (nM) (G-Protein) | β-Arrestin Recruitment EC₅₀ (nM) | Analgesic ED₅₀ (mg/kg) (Hot Plate) |
| Alfentanil | 0.8 ± 0.1 | 5.2 ± 0.5 | 15.6 ± 2.1 | 0.02 |
| Analog X | 1.5 ± 0.3 | 8.1 ± 0.9 | > 1000 | 0.04 |
| Analog Y | 0.5 ± 0.1 | 2.3 ± 0.4 | 8.9 ± 1.5 | 0.01 |
Data are hypothetical and for illustrative purposes only.
The data in the table illustrates how novel analogs are compared to the parent compound. Analog X, for example, shows a significant reduction in β-arrestin recruitment, suggesting it may be a biased agonist with a potentially improved safety profile, warranting further investigation into its respiratory effects.
Chapter 6: Conclusion and Future Directions
The synthesis of novel alfentanil analogs is a promising avenue for developing safer and more effective opioid analgesics. By combining rational design based on SAR with robust synthetic methodologies and a comprehensive pharmacological screening cascade, researchers can systematically explore the chemical space around the alfentanil scaffold. The ultimate goal is the identification of lead candidates that retain the potent analgesic properties of alfentanil while exhibiting a significantly wider therapeutic window. Future work should focus on exploring more diverse chemical substitutions and employing computational modeling to better predict the pharmacological properties of designed analogs before their synthesis.
A Technical Guide to Utilizing Alfentanil Hydrochloride for the Study of Opioid Receptor Desensitization
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of alfentanil hydrochloride as a pharmacological tool to investigate the mechanisms of opioid receptor desensitization. Alfentanil, a potent and rapid-acting μ-opioid receptor (MOR) agonist, serves as an exemplary agent for inducing and dissecting the complex cellular processes that lead to the attenuation of receptor signaling upon prolonged or repeated agonist exposure. This document delineates the core principles of G protein-coupled receptor (GPCR) desensitization, details the pharmacological profile of alfentanil that makes it a suitable investigational tool, and provides validated, step-by-step protocols for key in vitro assays. These methodologies include radioligand binding, cAMP accumulation, and β-arrestin recruitment assays, which are fundamental to characterizing the multifaceted nature of opioid receptor desensitization.
Introduction: The Critical Role of Opioid Receptor Desensitization
Opioid receptors, primarily the μ-opioid receptor (MOR), are the principal targets for opioid analgesics, which remain the cornerstone for managing severe pain.[1][2] These receptors belong to the vast family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological responses.[2][3] A cardinal feature of GPCR signaling is the phenomenon of desensitization, a process that protects the cell from overstimulation by attenuating the receptor's response following prolonged or repeated exposure to an agonist.[4][5]
In the context of opioid therapy, receptor desensitization is a critical mechanism believed to underlie the development of tolerance, where escalating doses of an opioid are required to achieve the same analgesic effect.[6][7] Understanding the molecular intricacies of MOR desensitization is therefore paramount for the development of novel analgesics with improved therapeutic profiles and reduced liability for tolerance and dependence.
This guide focuses on the utility of this compound, a potent, short-acting synthetic opioid, as a tool to probe these desensitization mechanisms.[8][9] Its distinct pharmacokinetic and pharmacodynamic properties offer unique advantages for controlled and reproducible induction of receptor desensitization in vitro.
This compound: A Pharmacological Profile Suited for Desensitization Studies
Alfentanil is a synthetic opioid analgesic that is an analog of fentanyl.[8][9] Its value in studying opioid receptor desensitization stems from a combination of its potent agonism at the MOR and its rapid onset and short duration of action.[1][8][10]
Mechanism of Action: Alfentanil primarily acts as an agonist at the μ-opioid receptor.[8][10] Upon binding, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[10][11]
Pharmacokinetics: Alfentanil is characterized by its rapid onset of action, typically within 1-2 minutes of intravenous administration, and a short duration of effect.[8][10] This is attributed to its high lipid solubility and low pKa, which facilitate rapid passage across the blood-brain barrier.[1] Its effects are terminated by rapid redistribution and hepatic metabolism.[8][10] This predictable and controllable pharmacokinetic profile allows for precise temporal control over receptor stimulation in experimental settings, a crucial factor for studying the kinetics of desensitization.
| Pharmacokinetic Parameter | Value | Reference |
| Onset of Action | 1-2 minutes | [8] |
| Duration of Action | 10-15 minutes | [10] |
| Volume of Distribution | 0.4 - 1.0 L/kg | [8][9] |
| Protein Binding | ~92% | [9] |
| Elimination Half-life | 1.5 - 1.8 hours | [9] |
Table 1: Key Pharmacokinetic Parameters of Alfentanil
The Molecular Ballet of Opioid Receptor Desensitization
The desensitization of GPCRs like the MOR is a tightly regulated, multi-step process primarily orchestrated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[4][12][13]
Homologous Desensitization: This process is agonist-specific, meaning that only the activated receptor is desensitized.[5][14] The key steps are as follows:
-
Agonist Binding and Receptor Activation: Alfentanil binds to and activates the MOR, leading to G protein coupling and downstream signaling.[12]
-
GRK-Mediated Phosphorylation: The agonist-occupied receptor becomes a substrate for GRKs, which phosphorylate serine and threonine residues on the receptor's intracellular loops and C-terminal tail.[4][5][12]
-
β-Arrestin Recruitment: This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and 2).[3][4]
-
G Protein Uncoupling: The binding of β-arrestin sterically hinders the coupling of the G protein to the receptor, thereby terminating G protein-mediated signaling.[12][13] This is the core of desensitization.
-
Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin and AP2) to promote the internalization of the receptor into endosomes.[3][13]
-
Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).[12]
Figure 1: The canonical pathway of μ-opioid receptor desensitization.
Experimental Protocols for Studying Alfentanil-Induced Desensitization
To quantitatively assess the effects of alfentanil on MOR desensitization, a combination of in vitro assays is essential. The following protocols are designed for use with cell lines stably expressing the human μ-opioid receptor (e.g., HEK293-MOR or CHO-MOR cells).
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of alfentanil for the MOR and for quantifying receptor density.[15][16]
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture HEK293-MOR cells to ~80-90% confluency in appropriate media.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed, subsaturating concentration of a radiolabeled MOR antagonist (e.g., [³H]diprenorphine or [³H]naloxone).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the alfentanil concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of alfentanil that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for alfentanil using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of alfentanil to inhibit adenylyl cyclase activity, a hallmark of MOR activation.[11][17] It is also used to quantify the extent of desensitization.
Protocol: Alfentanil-Induced Inhibition of Forskolin-Stimulated cAMP Accumulation
-
Cell Preparation:
-
Seed HEK293-MOR cells in a 96-well plate and grow to confluency.
-
Pre-treat cells with alfentanil (or vehicle control) for various durations (e.g., 30 minutes to several hours) to induce desensitization.
-
-
cAMP Stimulation:
-
Wash the cells to remove the pre-treating alfentanil.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of alfentanil.
-
Incubate for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the alfentanil concentration.
-
Determine the EC₅₀ (the concentration of alfentanil that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation).
-
Compare the EC₅₀ and maximal response (Emax) values between control cells and cells pre-treated with alfentanil. A rightward shift in the EC₅₀ and/or a decrease in the Emax indicates desensitization.
-
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated MOR, a key step in desensitization and a signaling pathway in its own right.[18][19]
Protocol: PathHunter® β-Arrestin Recruitment Assay
-
Cell Line: Use a commercially available cell line that co-expresses the MOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment (e.g., PathHunter® cells).
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents provided with the assay kit.
-
Incubate to allow for the development of a chemiluminescent signal.
-
Read the plate using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the alfentanil concentration.
-
Determine the EC₅₀ for β-arrestin recruitment. This provides a quantitative measure of the potency of alfentanil in initiating this critical desensitization step.
-
Figure 2: A generalized workflow for studying MOR desensitization using alfentanil.
Conclusion: Synthesizing Insights for Future Drug Development
By employing this compound in conjunction with the detailed experimental protocols outlined in this guide, researchers can gain profound insights into the temporal and mechanistic aspects of μ-opioid receptor desensitization. The rapid and controllable action of alfentanil makes it an invaluable tool for dissecting the roles of GRK phosphorylation, β-arrestin recruitment, and receptor internalization. A thorough understanding of how different opioids modulate these desensitization pathways is a critical step toward the rational design of next-generation analgesics. The ultimate goal is to develop opioids that exhibit a favorable balance between potent analgesia and a reduced propensity to induce the rapid desensitization that contributes to tolerance and other adverse effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. Fentanyl and its analogs desensitize the cloned mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Mu Opioid Receptor Desensitization in Inflammatory Pain" by Matthew Bredder [openscholarship.wustl.edu]
- 8. litfl.com [litfl.com]
- 9. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. μ-Opioid receptor desensitization: Is morphine different? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 16. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 19. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
Basic chemical and physical properties of alfentanil hydrochloride for research
An In-Depth Technical Guide for Researchers
Core Chemical and Physical Properties of Alfentanil Hydrochloride
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development.
Introduction: Understanding this compound
This compound is a potent, short-acting synthetic opioid analgesic and a member of the fentanyl analogue family.[1][2] It is classified as a Schedule II controlled substance in the United States due to its high potential for abuse.[1][2] In clinical and research settings, alfentanil is distinguished by its exceptionally rapid onset of action and short duration, properties that are directly linked to its unique physicochemical characteristics.[3] Its primary mechanism of action is as a selective agonist of the µ-opioid receptor, which it shares with other opioids like fentanyl and morphine.[2][4] A thorough understanding of its properties is critical for its safe handling, analytical characterization, and application in research contexts.
Core Physicochemical Properties
The distinct pharmacokinetic profile of this compound is rooted in its fundamental chemical and physical properties. A notable characteristic is its acid dissociation constant (pKa) of 6.5.[1][2][3] At a physiological pH of 7.4, a significant portion of alfentanil exists in its unionized, lipid-soluble form. This high degree of unionization facilitates rapid passage across the blood-brain barrier, which is the primary reason for its remarkably fast onset of action—often within one to two minutes of intravenous administration.[2][5][6]
The key physicochemical data for alfentanil and its hydrochloride salt are summarized below for ease of reference.
| Property | Value | Source(s) |
| Chemical Name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide monohydrochloride | [7][8] |
| Molecular Formula | Alfentanil Base: C₂₁H₃₂N₆O₃Hydrochloride Salt: C₂₁H₃₂N₆O₃ · HClHydrochloride Monohydrate: C₂₁H₃₂N₆O₃ · HCl · H₂O | [1][7][9] |
| Molecular Weight | Alfentanil Base: 416.52 g/mol Hydrochloride Salt: 452.98 g/mol Hydrochloride Monohydrate: 470.99 g/mol | [1][2][7][8][9] |
| CAS Number | Alfentanil Base: 71195-58-9Hydrochloride Salt: 69049-06-5 | [1][2] |
| Physical Form | Crystalline solid | [9][10] |
| Melting Point | 138.4 - 140.8 °C | [1][9] |
| pKa | 6.5 | [1][2][3] |
| Solubility | The hydrochloride salt is soluble in water.[9] Commercial preparations are aqueous solutions with concentrations of 500 mcg/mL.[1][7] | |
| Partition Coefficient | n-octanol:water partition coefficient of 128:1 at pH 7.4; LogP: 2.16 | [1][7] |
Mechanism of Action and Pharmacokinetics
Molecular Mechanism of Action
Alfentanil exerts its analgesic and sedative effects by acting as a potent agonist at the µ-opioid receptors, which are G-protein-coupled receptors located primarily in the central nervous system (CNS).[5][11] The binding of alfentanil to these receptors initiates a conformational change that triggers a cascade of intracellular signaling events.[5] This process inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5] The downstream effects include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] The collective result is neuronal hyperpolarization, which reduces neuronal excitability and suppresses the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.[4][8]
Caption: Alfentanil's µ-opioid receptor signaling pathway.
Pharmacokinetic Profile
The clinical utility of alfentanil is defined by its rapid and predictable pharmacokinetic profile.
-
Absorption: Administered intravenously, its onset of action is immediate.[12][13]
-
Distribution: Alfentanil has a relatively small volume of distribution (0.4 to 1.0 L/kg) and exhibits high plasma protein binding of approximately 92%.[2][11][12] Its low pKa contributes to its rapid distribution into the CNS.[2]
-
Metabolism: It undergoes extensive and rapid metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][12]
-
Elimination: The drug has a short elimination half-life, typically ranging from 90 to 111 minutes.[2] Only about 1% of the administered dose is excreted unchanged in the urine.[11][12]
Analytical Methodologies for Research
Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies, quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose.[14][15]
Representative HPLC-UV Protocol
This protocol provides a generalized, self-validating framework for the analysis of this compound. The causality for each step is explained to ensure methodological integrity.
Objective: To quantify this compound in a research sample (e.g., from a cleaning validation swab or a prepared solution).
Methodology:
-
Sample Preparation (Aqueous Extraction):
-
Step 1: Place the sample (e.g., a swab) into a sterile vial.
-
Step 2: Add a precise volume of purified water (e.g., 5.0 mL) to the vial. Causality: Water is chosen as the extraction solvent because this compound is water-soluble, ensuring efficient recovery from the sample matrix.[9][15]
-
Step 3: Agitate the vial (e.g., vortex for 2 minutes) to facilitate the complete dissolution of the analyte.
-
Step 4: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial. Causality: Filtration is a critical step to remove particulate matter that could otherwise obstruct the HPLC column, ensuring system longevity and data quality.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: A C18 column provides excellent retention and separation for moderately nonpolar compounds like alfentanil through hydrophobic interactions.
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) in water. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.[14][16] Causality: Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer controls the ionization state of alfentanil, ensuring a sharp, symmetrical peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength selected for optimal absorbance.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Step 1: Prepare a series of calibration standards of known this compound concentrations in purified water.
-
Step 2: Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (e.g., r² > 0.99). Causality: A linear calibration curve validates that the detector response is proportional to the analyte concentration within the tested range, which is fundamental for accurate quantification.
-
Step 3: Inject the prepared sample.
-
Step 4: Determine the concentration of this compound in the sample by interpolating its peak area against the calibration curve.
-
Caption: A typical analytical workflow for alfentanil HCl using HPLC.
Safe Handling, Storage, and Stability
Given its high potency and toxicity, strict adherence to safety protocols is mandatory when handling this compound in a research setting.
-
Safety Precautions: this compound is toxic if swallowed, fatal in contact with skin, and toxic if inhaled. Researchers must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[17] All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood to avoid aerosol formation and inhalation.[17] In case of accidental skin exposure, the affected area should be rinsed thoroughly with water.[7]
-
Storage Conditions: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[17] The recommended storage temperature is 20° to 25°C (68° to 77°F).[7] It should also be protected from light.[7]
-
Stability: Degradation studies show that this compound is unstable under acidic, alkaline, and oxidative stress conditions.[12][18] The N-phenylpropanamide and piperidine functional groups are particularly susceptible to degradation.[12] It is relatively stable under thermal and photolytic stress.[18]
-
Disposal: Waste must be disposed of as hazardous material in accordance with institutional, local, and federal regulations.[17]
Conclusion
This compound possesses a unique set of physicochemical properties that define its potent, rapid, and short-lived pharmacological profile. Its pKa of 6.5 is a key determinant of its fast onset, while its susceptibility to hepatic metabolism dictates its short duration of action. For researchers, a comprehensive grasp of these properties, coupled with an understanding of appropriate analytical techniques and stringent safety protocols, is essential for conducting effective and safe scientific investigation.
References
- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alfentanil - Wikipedia [en.wikipedia.org]
- 3. This compound: a new short-acting narcotic analgesic for surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiustx.com [radiustx.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | C21H33ClN6O3 | CID 64761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alfentanil [drugfuture.com]
- 10. caymanchem.com [caymanchem.com]
- 11. litfl.com [litfl.com]
- 12. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Development and validation of an HPLC assay for fentanyl, alfentanil, and sufentanil in swab samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Structure-Activity Relationships of Alfentanil
Abstract: Alfentanil, a potent 4-anilidopiperidine opioid analgesic, possesses a unique pharmacological profile characterized by a rapid onset and short duration of action.[1][2] This profile is a direct consequence of its distinct chemical architecture. This guide deconstructs the structure-activity relationship (SAR) of alfentanil, providing a technical examination of the key functional moieties that govern its affinity for the µ-opioid receptor, its functional efficacy, and its pharmacokinetic properties. We will explore the causality behind the experimental methodologies used to elucidate these relationships, from in vitro binding and functional assays to computational modeling, offering a foundational understanding for researchers in opioid pharmacology and medicinal chemistry.
Alfentanil in the Landscape of 4-Anilidopiperidine Opioids
Discovered by Janssen Pharmaceutica in 1976, alfentanil is a synthetic analog of fentanyl, the progenitor of the 4-anilidopiperidine class of opioids.[2][3] Clinically, it is valued as an adjunct for anesthesia, providing potent analgesia with rapid onset and recovery.[1][4] Compared to fentanyl, alfentanil is approximately one-fourth to one-tenth as potent, but its onset of action is four times faster.[2][5] This distinct profile arises from specific structural modifications to the core fentanyl scaffold, which fundamentally alter its physicochemical properties and subsequent biological interactions.
The defining characteristic of alfentanil's pharmacokinetics is its pKa of approximately 6.5.[2] This leads to a significantly higher proportion of the molecule being in the un-ionized, lipid-soluble state at physiological pH compared to fentanyl. This high lipophilicity facilitates rapid transit across the blood-brain barrier, accounting for its remarkably fast onset of action, typically within one to two minutes of intravenous administration.[2][6]
The Alfentanil Pharmacophore: Deconstruction of a Potent µ-Opioid Agonist
The biological activity of alfentanil is dictated by the precise arrangement of its functional groups, which together form the pharmacophore responsible for high-affinity binding to and activation of the µ-opioid receptor (MOR).
Caption: Core pharmacophoric elements of the alfentanil molecule.
The Protonated Piperidine Nitrogen
A fundamental feature of all fentanyl-class opioids is the basic piperidine nitrogen. At physiological pH, this nitrogen is protonated, forming a cationic center. This positive charge is critical for the initial ionic interaction with a conserved aspartic acid residue (Asp147 in the human MOR) in the receptor's binding pocket. This salt bridge serves as the primary anchor, orienting the rest of the molecule for subsequent high-affinity interactions.
The N-Phenylpropanamide Moiety
The N-phenylpropanamide group is essential for the agonistic activity of alfentanil.[1] The phenyl ring engages in hydrophobic interactions within the receptor, while the propanamide linkage provides the correct spatial orientation and contributes to the overall binding affinity. Modifications to this group can dramatically alter efficacy, potentially converting a potent agonist into an antagonist.
The 4-Methoxymethyl Group
Substitution at the 4-position of the piperidine ring significantly influences potency.[3] In alfentanil, the 4-methoxymethyl group contributes to its specific binding profile. While other fentanyl analogs like sufentanil feature a thienyl ring at this position, which increases potency, the methoxymethyl group in alfentanil provides a balance of lipophilicity and steric bulk that contributes to its characteristic potency, which is lower than that of sufentanil.[3][7]
The N-linked Tetrazole Ring
The most defining structural feature of alfentanil is the replacement of fentanyl's phenethyl group with an N-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] group.[4][8] The tetrazole ring is a bioisostere of a carboxylic acid group but with different physicochemical properties. This moiety is key to alfentanil's unique pharmacokinetic profile. It significantly lowers the pKa of the piperidine nitrogen, increasing the fraction of un-ionized drug at physiological pH.[2] This enhances its ability to rapidly cross the blood-brain barrier, resulting in a faster onset of action. Furthermore, this part of the molecule is a primary site for hepatic metabolism, primarily by the CYP3A4 enzyme system, contributing to its rapid clearance and short duration of action.[1][9]
Experimental Elucidation of Structure-Activity Relationships
The SAR of alfentanil and its analogs is not merely theoretical; it is defined by rigorous experimental evaluation. The following protocols represent the foundational assays used to quantify the key pharmacological parameters of affinity and functional activity.
In Vitro Receptor Binding Assays
Causality: To understand a drug's potential potency, the first step is to measure its binding affinity (Ki) for its target receptor. A high affinity (low Ki value) indicates that a low concentration of the drug is required to occupy the receptor sites. Radioligand displacement assays are the gold standard for this determination, providing a direct measure of the interaction between the drug and the receptor.[10]
Detailed Protocol: Radioligand Displacement Assay for µ-Opioid Receptor Affinity
-
Preparation of Membranes: Utilize cell membranes from CHO-K1 cells stably expressing the human µ-opioid receptor (hMOR).[11] Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 10-20 µg protein per well).
-
A fixed concentration of a high-affinity radioligand, such as [³H]-DAMGO (a selective MOR agonist), typically at a concentration near its Kd (e.g., 0.5 nM).[12]
-
Increasing concentrations of the test compound (e.g., alfentanil) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate for 120 minutes at room temperature to allow the binding to reach equilibrium.[12]
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand displacement binding assay.
In Vitro Functional Assays
Causality: High binding affinity does not guarantee that a compound will activate the receptor. A functional assay is required to measure the degree of receptor activation (efficacy) and the concentration required to produce a response (potency, EC₅₀). The [³⁵S]GTPγS binding assay is a proximal functional assay that directly measures G-protein activation, the first step in the signaling cascade following agonist binding to a GPCR like the MOR.[13][14]
Detailed Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity
-
Membrane Preparation: Use the same hMOR-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[15] The GDP is crucial for maintaining the G-protein in its inactive state prior to agonist stimulation.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 5-10 µg protein per well).
-
Increasing concentrations of the agonist (e.g., alfentanil).
-
Assay buffer.
-
-
Incubation and Stimulation: Pre-incubate for 15 minutes at 30°C. Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM) and incubate for an additional 60 minutes at 30°C.[16]
-
Termination and Separation: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity via liquid scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage above basal) against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy relative to a standard full agonist like DAMGO).
Comparative Pharmacological Data
The subtle structural differences between alfentanil and its parent compound, fentanyl, lead to significant differences in their pharmacological profiles.
| Compound | µ-Opioid Receptor Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Onset of Action | Duration of Action |
| Fentanyl | ~1-2 | ~10-20 | Rapid | Short |
| Alfentanil | ~10-40[17] | ~50-100 | Very Rapid[2][5] | Very Short[1][6] |
Note: Absolute values can vary between studies and assay conditions. The table illustrates relative differences.
Computational Insights into Alfentanil-Receptor Interactions
Causality: While in vitro assays provide quantitative data, computational modeling offers a visual and energetic understanding of how alfentanil docks into the µ-opioid receptor. Molecular docking simulations predict the most favorable binding pose of a ligand within the receptor's active site, highlighting the key intermolecular interactions that stabilize the complex.[18][19]
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alfentanil - Wikipedia [en.wikipedia.org]
- 3. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. What is the mechanism of Alfentanil Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. radiustx.com [radiustx.com]
- 9. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 19. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Alfentanil Hydrochloride: A Precision Tool for Interrogating the Endogenous Opioid System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alfentanil hydrochloride, a potent, short-acting synthetic opioid analgesic, has emerged as a valuable pharmacological tool for the nuanced investigation of the endogenous opioid system.[1][2] A derivative of fentanyl, alfentanil's distinct pharmacokinetic and pharmacodynamic profile makes it particularly well-suited for a range of in-vitro and in-vivo experimental paradigms designed to probe the complexities of opioid receptor function.[2][3][4] This guide provides a comprehensive overview of alfentanil's core properties, detailed methodologies for its application in research, and insights into the causality behind experimental design choices, empowering researchers to leverage this compound to its full potential.
Core Principles: Understanding Alfentanil's Mechanism and Properties
A thorough understanding of alfentanil's fundamental characteristics is paramount for its effective use as a research tool. Its utility stems from a unique combination of high receptor affinity, rapid onset and offset of action, and a well-defined metabolic pathway.
Mechanism of Action: A High-Affinity Mu-Opioid Receptor Agonist
Alfentanil primarily exerts its effects by acting as a potent and selective agonist at the mu (μ)-opioid receptor, one of the three main classes of opioid receptors (μ, δ, and κ).[3][5][6] The binding of alfentanil to μ-opioid receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events.[4][5] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity, specifically the inhibition of calcium influx and promotion of potassium efflux.[5] The cumulative effect is a hyperpolarization of the neuronal membrane, rendering it less excitable and thereby dampening the transmission of pain signals.[5]
Pharmacokinetic Profile: The Advantage of Speed and Brevity
Alfentanil's pharmacokinetic properties are central to its utility as a precise pharmacological probe.[5]
-
Rapid Onset: Alfentanil is highly lipophilic and has a low pKa, allowing it to rapidly cross the blood-brain barrier.[1][5] This results in a very fast onset of action, typically within 1-2 minutes following intravenous administration.[3][5]
-
Short Duration of Action: The effects of alfentanil are brief, lasting approximately 10-15 minutes, due to its rapid redistribution from the central nervous system back into the bloodstream and subsequent metabolism.[3][5] This allows for precise temporal control in experiments.
-
Metabolism: Alfentanil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][5] This well-defined metabolic pathway is a crucial consideration in experimental design, particularly when investigating potential drug-drug interactions.
Pharmacodynamic Characteristics: Potency and Effects
While being a potent analgesic, alfentanil is less potent than other fentanyl analogs like sufentanil and fentanyl itself.[3][7] Its primary pharmacodynamic effects, mediated through μ-opioid receptor agonism, include analgesia, sedation, and respiratory depression.[3] It's important to note that at higher doses, alfentanil can induce muscle rigidity, a common side effect of potent opioids.[8]
Alfentanil in Practice: Experimental Applications
Alfentanil's unique properties lend themselves to a variety of in-vitro and in-vivo research applications aimed at dissecting the endogenous opioid system.
In-Vitro Receptor Binding and Functional Assays
In-vitro assays are fundamental for characterizing the interaction of ligands with opioid receptors and for screening new chemical entities.
2.1.1. Receptor Binding Affinity and Selectivity
Competitive binding assays are employed to determine the affinity (Ki) of alfentanil for the μ-opioid receptor and its selectivity over δ- and κ-opioid receptors. These experiments typically utilize radiolabeled ligands with known high affinity for the receptor of interest.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Opioids
| Opioid | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Alfentanil | ~1-5 | >1000 | >1000 |
| Morphine | ~1-10 | ~100-1000 | ~100-1000 |
| Fentanyl | ~0.1-1 | ~100-1000 | ~100-1000 |
| DAMGO | ~1-5 | >1000 | >1000 |
| DPDPE | >1000 | ~1-10 | >1000 |
| U-69,593 | >1000 | >1000 | ~1-10 |
Note: The values presented are approximate and can vary depending on the experimental conditions and tissue preparation.
2.1.2. Functional Assays: Quantifying Agonist Activity
Functional assays measure the cellular response to receptor activation. For alfentanil, these assays can quantify its efficacy as a μ-opioid receptor agonist.
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, a key step in opioid receptor signaling.
-
cAMP Inhibition Assay: This assay quantifies the alfentanil-induced decrease in intracellular cAMP levels, a direct consequence of adenylyl cyclase inhibition.[9][10]
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a process involved in receptor desensitization and internalization.[9][10]
In-Vivo Studies: Probing the Opioid System in a Physiological Context
In-vivo studies in animal models are crucial for understanding the systemic effects of alfentanil and its impact on complex physiological processes.
2.2.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is a powerful tool to correlate the concentration of alfentanil in the body with its observed pharmacological effects.[11] This approach allows researchers to quantify the relationship between dose, exposure, and response, providing insights into the drug's potency and efficacy in a living system.
Experimental Workflow for In-Vivo PK/PD Study of Alfentanil
Caption: Workflow for a typical in-vivo pharmacokinetic/pharmacodynamic study of alfentanil.
2.2.2. Receptor Occupancy Studies with Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo quantification of receptor occupancy.[12] While radiolabeled antagonists like [11C]carfentanil are more commonly used to image μ-opioid receptors, alfentanil can be used in displacement studies to determine the in-vivo binding potential of other unlabeled ligands.[13][14][15][16] In such a paradigm, a baseline PET scan with a radiolabeled ligand is performed, followed by the administration of alfentanil and a second PET scan. The reduction in the radioligand's signal provides a measure of alfentanil's ability to displace it from the receptor.
Signaling Pathway of Mu-Opioid Receptor Activation by Alfentanil
Caption: Simplified signaling pathway of mu-opioid receptor activation by alfentanil.
Methodologies: Step-by-Step Protocols
The following protocols provide a framework for conducting key experiments with alfentanil. It is essential to adapt these protocols to the specific research question and to adhere to all institutional and governmental regulations regarding the use of controlled substances and animal welfare.
Protocol: In-Vitro [35S]GTPγS Binding Assay
Objective: To determine the potency and efficacy of alfentanil in stimulating G-protein activation via the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor
-
This compound solution
-
[35S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and cocktail
-
Filter plates and harvester
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and the various concentrations of alfentanil or vehicle control.
-
Initiate the binding reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values for alfentanil.
Protocol: In-Vivo Nociception Assay (Tail-Flick Test) in Rats
Objective: To assess the analgesic effect of alfentanil in an acute pain model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound solution for injection
-
Tail-flick analgesia meter
-
Animal restraints
Procedure:
-
Acclimatize the rats to the experimental room and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle control intravenously via a tail vein catheter.
-
Measure the tail-flick latency at various time points post-administration (e.g., 2, 5, 10, 15, 30 minutes).
-
Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of alfentanil's analgesic effect.
Safety and Handling
This compound is a potent opioid and a Schedule II controlled substance, necessitating strict adherence to safety protocols and regulatory requirements.[1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling alfentanil.[17]
-
Controlled Substance Management: Alfentanil must be stored in a secure, locked location in accordance with institutional and DEA regulations. Meticulous records of its acquisition, use, and disposal are mandatory.
-
Accidental Exposure: In case of accidental skin contact, wash the affected area thoroughly with water.[8][17] In case of inhalation or injection, seek immediate medical attention. An opioid antagonist, such as naloxone, should be readily available as a reversal agent in case of accidental overdose.[8][18]
-
Disposal: Dispose of all waste containing alfentanil in accordance with institutional and regulatory guidelines for hazardous and controlled substances.
Conclusion
This compound stands out as a powerful and precise tool for researchers investigating the endogenous opioid system. Its well-defined pharmacology, characterized by potent and selective μ-opioid receptor agonism, coupled with its rapid onset and short duration of action, allows for a high degree of experimental control. By understanding its core principles and employing rigorous methodologies, scientists can effectively utilize alfentanil to unravel the intricate mechanisms of opioid signaling, contributing to the development of novel therapeutics for pain management and addiction.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. radiustx.com [radiustx.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: a new short-acting narcotic analgesic for surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic analysis of the EEG effect of alfentanil in rats following beta-funaltrexamine-induced mu-opioid receptor "knockdown" in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. [ 11 C]Carfentanil PET Whole-Body Imaging of Mu-Opioid Receptors: A First In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.pfizer.com [cdn.pfizer.com]
- 18. Pharmacokinetics and pharmacodynamics of alfentanil infusions during general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Alfentanil Hydrochloride in Laboratory Animal Surgical Anesthesia
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of alfentanil hydrochloride for surgical anesthesia in laboratory animals. Alfentanil, a potent, short-acting synthetic opioid, offers rapid onset and a brief duration of action, making it a valuable component of anesthetic protocols for a variety of surgical procedures.[1][2] These application notes delve into the underlying pharmacology, species-specific considerations, detailed administration protocols, and critical monitoring practices. By integrating field-proven insights with established scientific principles, this guide aims to ensure humane and reproducible experimental outcomes.
Introduction to this compound
This compound is a synthetic opioid analgesic and a derivative of fentanyl.[1] Its distinct pharmacokinetic profile, characterized by a rapid onset of action (typically within 1-2 minutes of intravenous administration) and a short duration of effect, makes it particularly suitable for procedures where precise and moment-to-moment control over anesthetic depth is required.[1][3][4] Unlike its longer-acting parent compound, fentanyl, alfentanil's lower lipid solubility and smaller volume of distribution contribute to its brief clinical effect, allowing for a more rapid recovery post-procedure.[2][3]
Mechanism of Action
Alfentanil exerts its effects primarily as a potent agonist at the mu (μ)-opioid receptors, which are G-protein-coupled receptors located throughout the central nervous system (CNS).[3][5][6]
The binding of alfentanil to μ-opioid receptors initiates a cascade of intracellular events:
-
Inhibition of Adenylate Cyclase: Activation of the G-protein leads to the inhibition of the enzyme adenylate cyclase.[6]
-
Reduction of cAMP: This enzymatic inhibition results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[6]
-
Modulation of Ion Channels: The reduction in cAMP leads to the closing of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly-rectifying potassium channels.[6]
-
Neuronal Hyperpolarization: The resulting ion flux causes hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the transmission of nociceptive (pain) signals.[6]
-
Inhibition of Neurotransmitter Release: Alfentanil's action ultimately inhibits the release of various excitatory neurotransmitters, including Substance P, GABA, dopamine, and acetylcholine, producing profound analgesia and sedation.[5]
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. m.youtube.com [m.youtube.com]
- 5. radiustx.com [radiustx.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Unveiling the Unseen: A Comprehensive Guide to Alfentanil Hydrochloride Impurity Profiling using LC/QTOF-MS/MS
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a robust and sensitive method for the comprehensive identification and structural characterization of process-related impurities and degradation products in alfentanil hydrochloride drug substances. Leveraging the power of Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC/QTOF-MS/MS), this guide provides a detailed protocol for achieving high-resolution separation and unambiguous impurity identification. We delve into the rationale behind the experimental design, from sample preparation and forced degradation studies, compliant with International Council for Harmonisation (ICH) guidelines[1][2], to the data acquisition and analysis strategies that harness the high mass accuracy and resolution of QTOF-MS. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a field-proven framework for ensuring the safety, efficacy, and quality of this compound.
Introduction: The Criticality of Impurity Profiling
Alfentanil is a potent, short-acting synthetic opioid analgesic widely used in anesthesia.[3][4] As with any active pharmaceutical ingredient (API), the presence of impurities—even at trace levels—can significantly impact the drug's safety and efficacy.[5] These impurities can originate from the synthetic route (process-related impurities) or form during storage and handling (degradation products).[6][7] Regulatory bodies worldwide, guided by the ICH, mandate rigorous characterization and control of impurities.[6][8] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6]
Impurity profiling is therefore a non-negotiable aspect of drug development and manufacturing.[1] It involves a systematic process to detect, identify, and quantify all potential impurities.[1] For this task, the combination of liquid chromatography's separation power with the analytical depth of high-resolution mass spectrometry (HRMS) is indispensable. Specifically, LC/QTOF-MS/MS has emerged as a gold-standard technique. Its ability to provide precise mass measurements (typically <5 ppm error) allows for the confident determination of elemental compositions, while its MS/MS capability provides rich structural information through fragmentation analysis, which is crucial for identifying unknown compounds.[9][10][11]
This guide provides an end-to-end workflow, demonstrating the application of LC/QTOF-MS/MS for a comprehensive impurity profiling study of this compound, including a forced degradation study to predict potential degradants.
Experimental Design and Rationale
Materials and Reagents
-
This compound: Reference Standard and test sample/API batch.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Formic acid (FA, >99% purity).
-
Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
Causality Note: The use of LC-MS grade solvents and high-purity additives is critical to minimize background noise and interfering signals, ensuring the highest sensitivity and data quality. Formic acid is a preferred mobile phase modifier for MS as it aids in the protonation of analytes like alfentanil in positive ion mode while being less prone to the ion suppression effects seen with agents like TFA.[12]
Instrumentation and Conditions
A high-resolution LC/QTOF-MS/MS system is required. The parameters below are a validated starting point and may be adapted for other similar systems.
Table 1: Recommended LC and QTOF-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | High-pressure capability allows for the use of sub-2 µm particle columns, leading to higher efficiency and better resolution. |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent | C18 chemistry provides excellent retention and separation for moderately polar compounds like alfentanil and its related substances. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ionization and good chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Gradient Elution | 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B and equilibrate for 2 min. | A gradient is necessary to elute a wide range of impurities with varying polarities and ensure the parent API is well-separated from closely related compounds. |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to balance analysis time and separation efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer kinetics. |
| Injection Volume | 2 µL | A small volume minimizes potential peak distortion from the sample solvent while providing sufficient sensitivity. |
| MS System | Agilent 6545XT AdvanceBio QTOF or equivalent | Provides high-resolution (>40,000) and sub-ppm mass accuracy, which is essential for unknown identification.[9] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Alfentanil contains multiple basic nitrogen atoms that are readily protonated, making positive mode ESI highly sensitive for this class of compounds.[4] |
| Gas Temperature | 325 °C | Optimizes desolvation of the ESI droplets. |
| Sheath Gas Flow | 11 L/min | Assists in nebulization and desolvation. |
| Capillary Voltage | 3500 V | Drives the electrospray process. |
| MS Acquisition Mode | Auto MS/MS (Data-Dependent Acquisition) | A full scan MS is performed to detect all ions, and the most abundant ions are automatically selected for fragmentation (MS/MS) to obtain structural information.[13] |
| MS Scan Range | 100 - 1000 m/z | Covers the expected mass range for alfentanil and its potential impurities/degradants. |
| MS/MS Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Using multiple collision energies ensures a wide range of fragments (both stable and unstable) are generated, maximizing structural information. |
Workflow and Protocols
The overall process for impurity profiling is a systematic progression from sample stress testing to final data interpretation.
Caption: High-level experimental workflow for alfentanil impurity profiling.
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of ACN:Water to prepare a 1.0 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter before injection to remove particulates.
Protocol 2: Forced Degradation Study
-
Prepare 1.0 mg/mL solutions of this compound for each stress condition. After exposure, neutralize the acid/base samples, dilute to a final concentration of 0.1 mg/mL, and analyze alongside a non-stressed control sample.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours. Dissolve and dilute as per Protocol 1.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute as per Protocol 1.
Trustworthiness Note: Forced degradation studies are a cornerstone of a self-validating protocol.[7] They demonstrate the stability-indicating nature of the analytical method by showing that it can separate the main component from its degradation products. A recent study on alfentanil showed it was most susceptible to acid, alkaline, and oxidative stress.[14]
Protocol 3: Data Acquisition and Processing
-
Sequence Setup: Set up a sequence in the instrument control software including blanks (diluent), the control sample, and all stressed samples.
-
Data Acquisition: Run the sequence using the parameters from Table 1. Ensure that Auto MS/MS is enabled to trigger fragmentation spectra on detected impurity peaks.
-
Data Processing: Utilize a specialized software package (e.g., Agilent MassHunter, SCIEX OS, Waters UNIFI) for analysis.
Caption: Detailed data analysis pipeline for impurity identification.
Results and Discussion
Chromatographic Separation and Impurity Detection
The developed LC method should provide good separation between alfentanil and its various impurities. The main alfentanil peak would be expected to elute, for example, around 8-10 minutes under the specified conditions. Impurity peaks, often at much lower intensities, would be detected across the chromatogram.
Impurity Identification and Characterization
The combination of accurate mass from the MS1 scan and fragmentation data from the MS/MS scan allows for high-confidence identification. Known process-related impurities for fentanyl analogues include N-dealkylated metabolites like noralfentanil, N-oxides, and desalkylated species.[3]
Table 2: Hypothetical Impurity Profile for this compound
| Peak ID | RT (min) | Experimental m/z [M+H]⁺ | Molecular Formula | Mass Error (ppm) | Proposed Identity/Origin |
| API | 9.52 | 417.2656 | C₂₁H₃₃N₆O₃ | -0.8 | Alfentanil |
| IMP-1 | 6.81 | 305.1921 | C₁₅H₂₅N₄O₂ | -1.2 | Noralfentanil (Process Impurity / Metabolite)[15] |
| IMP-2 | 9.89 | 433.2605 | C₂₁H₃₃N₆O₄ | -1.5 | Alfentanil N-Oxide (Oxidative Degradant)[16] |
| IMP-3 | 7.34 | 249.1703 | C₁₄H₂₁N₂O₂ | -0.9 | 4-Anilino-N-propionylpiperidine (Degradant) |
| IMP-4 | 5.50 | 175.1182 | C₁₀H₁₅N₂O | -1.1 | N-(4-piperidyl)-N-phenylpropanamide (Process Impurity) |
Example: Identification of Noralfentanil (IMP-1)
-
MS1 Data: A peak at RT 6.81 min shows a protonated molecule [M+H]⁺ at m/z 305.1921.
-
Formula Generation: Software suggests the elemental formula C₁₅H₂₅N₄O₂ with a mass error of -1.2 ppm, a highly plausible result.
-
MS/MS Fragmentation: The MS/MS spectrum of m/z 305.1921 would be compared to the fragmentation of the alfentanil parent drug. The loss of the N-linked ethyl-tetrazole group from alfentanil accounts for the mass difference. Key fragments corresponding to the piperidine ring structure would be conserved, confirming the core structure and identifying the modification site.
Conclusion
The LC/QTOF-MS/MS method detailed in this application note is a powerful, reliable, and highly effective tool for the impurity profiling of this compound. The exceptional mass accuracy and high resolution of the QTOF analyzer enable the confident generation of elemental compositions, while data-dependent MS/MS acquisitions provide the structural data necessary for unambiguous identification of unknown impurities. By incorporating forced degradation studies, this protocol provides a comprehensive framework that aligns with modern regulatory expectations, ultimately ensuring the quality and safety of the pharmaceutical product. This approach can be readily adapted for impurity profiling of other fentanyl analogues and small molecule APIs.
References
- 1. Ich guidelines for impurity profile [wisdomlib.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. veeprho.com [veeprho.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. LCMS systems, quadrupole mass analyzer, TOF, QTOF | Agilent [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Alfentanil in Preclinical Models of Neuropathic and Inflammatory Pain
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
I. Introduction: Rationale for Alfentanil in Preclinical Pain Research
Alfentanil is a potent, short-acting synthetic opioid analgesic that serves as a highly selective agonist for the µ-opioid receptor (MOR).[1][2][3] A derivative of fentanyl, alfentanil is characterized by a significantly faster onset and shorter duration of action compared to its parent compound and other opioids like morphine.[3][4][5] These distinct pharmacokinetic properties make it a valuable tool in preclinical pain research, particularly for investigating the acute modulation of pain signaling pathways and for experimental designs requiring rapid induction and cessation of analgesic effects.
This guide provides a comprehensive overview of the application of alfentanil in established rodent models of inflammatory and neuropathic pain. We will delve into its mechanism of action, provide detailed, field-tested protocols for its use, and discuss critical considerations for experimental design and data interpretation. The objective is to equip researchers with the foundational knowledge and practical methodologies to effectively leverage alfentanil as a reference compound or investigational agent in the study of pain pathophysiology and the development of novel analgesics.
II. Core Mechanism of Action: µ-Opioid Receptor Modulation
Alfentanil exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located extensively throughout the central and peripheral nervous systems.[1][2][6] Activation of the MOR initiates a cascade of intracellular events that ultimately suppress nociceptive signaling.
The key signaling events are:
-
G-Protein Coupling: Upon alfentanil binding, the MOR undergoes a conformational change, activating its associated inhibitory G-protein (Gi/o).[1][6]
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]
-
Ion Channel Modulation: This signaling cascade results in the closure of N-type voltage-gated calcium channels (preventing neurotransmitter release) and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][6]
-
Neuronal Hyperpolarization: The efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the propagation of pain signals.[6]
-
Reduced Neurotransmitter Release: The combination of these effects inhibits the release of pro-nociceptive neurotransmitters, such as substance P and glutamate, from the presynaptic terminals of primary afferent neurons.[1]
The net result is a powerful analgesic effect, dampening the transmission and perception of painful stimuli.
Caption: Alfentanil's mechanism of action at the neuronal synapse.
III. Pharmacokinetic Profile in Rodents
Understanding alfentanil's pharmacokinetic profile is critical for designing robust preclinical studies. Its high lipid solubility and low pKa allow it to rapidly cross the blood-brain barrier, accounting for its swift onset of action.[6][7] Its short half-life is due to rapid redistribution and hepatic metabolism.[3][4]
| Parameter | Species: Rat | Key Insights & Experimental Implications |
| Onset of Action | ~1-2 minutes (IV)[3][7] | Allows for precise timing of behavioral testing immediately following administration. |
| Half-Life | 1.5 - 1.8 hours[4] | Ideal for acute pain studies; less suitable for chronic dosing paradigms without continuous infusion. |
| Volume of Distribution (Vd) | 0.4 - 1.0 L/kg[3] | Lower than fentanyl, indicating less tissue accumulation and contributing to its shorter duration.[5][8] |
| Protein Binding | ~92%[4] | High protein binding can be influenced by the animal's physiological state (e.g., inflammation). |
| Metabolism | Hepatic (primarily via CYP3A4 enzymes)[1][4] | Metabolites are inactive, reducing the risk of confounding effects from active byproducts.[9] |
| Elimination | Primarily renal (urine)[4] | Less than 1% is excreted as an unchanged drug.[3][4] |
IV. Validated Preclinical Pain Models for Alfentanil Studies
The choice of a pain model is dictated by the clinical condition it aims to mimic. Alfentanil can be effectively studied in models of both inflammatory and neuropathic pain.
A. Inflammatory Pain Models
These models are used to study pain arising from tissue injury and inflammation and are well-validated with opioids and NSAIDs.[10][11]
-
Carrageenan-Induced Paw Edema: Involves injecting carrageenan, a seaweed extract, into the rodent's hind paw. This induces a localized, acute inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia, peaking at 3-5 hours.[12] It is a highly reproducible model for assessing the efficacy of acute analgesic interventions.[12]
-
Formalin Test: An intraplantar injection of dilute formalin solution elicits a biphasic pain response.[11][13] Phase I (acute, 0-5 min) is caused by direct nociceptor activation, while Phase II (persistent, 15-60 min) is driven by inflammatory processes and central sensitization.[14] This model allows for the differentiation between acute nociceptive and tonic inflammatory pain mechanisms.
B. Neuropathic Pain Models
These models replicate the chronic, debilitating pain that results from damage to the peripheral or central nervous system.[10][15]
-
Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to nerve inflammation and compression.[15][16] Animals develop persistent mechanical allodynia and thermal hyperalgesia in the affected paw, mimicking human conditions like complex regional pain syndrome.[17][18]
-
Spared Nerve Injury (SNI): A more specific model where two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are transected, leaving the sural nerve intact.[15][18] This results in a very robust and long-lasting hypersensitivity in the sural nerve's innervation territory.
-
Spinal Nerve Ligation (SNL): Involves the tight ligation of the L5 and/or L6 spinal nerves.[15][16] This model produces significant and sustained mechanical allodynia and is considered to have high translational relevance to human radiculopathy.[17]
V. Experimental Workflow and Protocols
A standardized workflow is essential for reproducibility. The following diagram and protocols outline the key steps for assessing alfentanil's efficacy.
Caption: General experimental workflow for preclinical pain studies.
Protocol 1: Carrageenan-Induced Inflammatory Pain in Rats
Objective: To evaluate the dose-dependent analgesic effect of alfentanil on acute inflammatory pain and hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
2% w/v Lambda Carrageenan solution in sterile saline
-
Alfentanil hydrochloride solution
-
Vehicle (e.g., sterile 0.9% saline)
-
Electronic von Frey apparatus or graded filaments
-
Plantar test apparatus (Hargreaves method)
-
Syringes (1 mL, 30G needles)
Procedure:
-
Acclimatization & Habituation: House rats for at least 3 days before the experiment. For 2 days prior to testing, habituate them to the testing environment and apparatus for 30-60 minutes.
-
Baseline Testing: On the day of the experiment, measure baseline paw withdrawal thresholds (PWT) for mechanical stimuli (von Frey) and paw withdrawal latency (PWL) for thermal stimuli (Hargreaves test). Obtain three stable readings per animal.
-
Induction of Inflammation: Briefly restrain the rat and administer a 100 µL intraplantar injection of 2% carrageenan into the plantar surface of the right hind paw.[12]
-
Development of Hypersensitivity: Return the animal to its home cage. Allow 2.5 hours for inflammation and hypersensitivity to fully develop.
-
Post-Induction Baseline: At the 2.5-hour mark, re-measure PWT and PWL to confirm the establishment of mechanical allodynia and thermal hyperalgesia (a significant decrease from the initial baseline).
-
Drug Administration: Randomize animals into treatment groups (e.g., Vehicle, Alfentanil 5 µg/kg, 10 µg/kg, 20 µg/kg). Administer the assigned treatment via intravenous (IV) injection into the lateral tail vein.
-
Post-Treatment Assessment: Measure PWT and PWL at 15, 30, 60, and 90 minutes post-administration. The rapid onset of alfentanil necessitates early and frequent measurements.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) or the reversal of hypersensitivity for each animal at each time point. Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., Two-Way ANOVA with post-hoc analysis).
Protocol 2: Chronic Constriction Injury (CCI) Neuropathic Pain in Rats
Objective: To assess the efficacy of alfentanil in alleviating established neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Surgical toolkit (forceps, scissors, needle holder)
-
4-0 or 5-0 chromic gut or silk sutures
-
Inhalant anesthesia (e.g., Isoflurane)
-
This compound and vehicle
-
Electronic von Frey apparatus
Procedure:
-
CCI Surgery: Anesthetize the rat. Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve. Proximal to the nerve's trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing.[15][18] The ligatures should be just tight enough to cause a slight constriction without arresting circulation. Close the muscle and skin layers.
-
Post-Operative Care: Administer post-operative analgesics for 24-48 hours (e.g., carprofen, 5 mg/kg SC) as per institutional guidelines. Monitor animals for recovery and signs of distress.
-
Development of Neuropathy: Allow 7-14 days for the neuropathic pain phenotype (mechanical allodynia) to develop and stabilize.
-
Pre-Dose Baseline: On the day of testing (e.g., Day 14 post-surgery), measure the baseline PWT of the ipsilateral (operated) and contralateral (non-operated) hind paws. A significant difference confirms the presence of unilateral allodynia.
-
Drug Administration: As in Protocol 1, randomize animals into treatment groups and administer alfentanil or vehicle via IV injection.
-
Post-Treatment Assessment: Measure PWT on both paws at 15, 30, 60, and 90 minutes post-injection.
-
Data Analysis: Analyze the change in ipsilateral PWT from the pre-dose baseline. Compare the time course of effect between alfentanil-treated groups and the vehicle control group.
VI. Dosage, Administration, and Behavioral Assessment
A. Dosage and Administration
Selecting the appropriate dose is crucial. Anesthetic doses can induce sedation, confounding behavioral readouts.[19][20] Therefore, analgesic studies should begin with lower, sub-anesthetic doses. A full dose-response study is essential for any new experimental paradigm.
| Route | Suggested Starting Doses (Rodents) | Notes & Considerations |
| Intravenous (IV) | 3 - 20 µg/kg[4][21] | Preferred route for characterizing rapid onset and short duration. Requires technical skill for tail vein injection. |
| Subcutaneous (SC) | 10 - 50 µg/kg | Slower onset and longer duration compared to IV. May be suitable for paradigms requiring a slightly extended effect. |
| Intraperitoneal (IP) | 10 - 50 µg/kg | Variable absorption rates can lead to higher variability in response. Generally less preferred than IV or SC for pharmacokinetic precision. |
Note: These are suggested starting ranges. Doses must be empirically determined and optimized for the specific pain model and behavioral endpoint.
B. Behavioral Assessment Methods
-
Mechanical Allodynia (von Frey Test): Measures the withdrawal threshold to a non-noxious mechanical stimulus.[11][22] Calibrated filaments or an electronic apparatus are applied to the plantar surface of the paw until a withdrawal reflex is elicited. A lower threshold indicates hypersensitivity.
-
Thermal Hyperalgesia (Hargreaves Test): Quantifies the withdrawal latency to a noxious thermal stimulus.[23] A focused, radiant heat source is aimed at the paw, and the time taken for the animal to withdraw its paw is recorded. A shorter latency indicates hypersensitivity.
-
Spontaneous Pain (Formalin Test): Involves counting the number or duration of pain-related behaviors like flinching, licking, and guarding of the injected paw.[11][14] This method assesses ongoing pain rather than reflexive withdrawal.
VII. Key Considerations and Data Interpretation
-
Sedation vs. Analgesia: At higher doses, alfentanil can cause sedation, which may be misinterpreted as analgesia (i.e., the animal is too sedated to respond). It is crucial to observe the animals for signs of sedation (e.g., lethargy, loss of righting reflex) and to potentially include a motor function test (e.g., rotarod) to dissociate these effects.
-
Acute Tolerance: A significant characteristic of potent opioids is the rapid development of acute tolerance. Studies have shown that the analgesic effect of a continuous alfentanil infusion can decline significantly even within a few hours, and this occurs even in the presence of inflammatory pain.[24] This must be considered in the experimental design, favoring single-dose, acute time-course studies.
-
Controls are Critical: Every study must include a vehicle-treated control group to account for handling and injection stress. For surgical models like CCI, a sham-operated group (surgery performed without nerve ligation) is essential to control for incision-related pain.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: For advanced drug development, correlating plasma concentrations of alfentanil with the analgesic response over time can provide a more sophisticated understanding of its efficacy and therapeutic window.[19]
VIII. Conclusion
Alfentanil is a powerful and precise pharmacological tool for the study of pain in preclinical models. Its rapid onset and short duration of action offer distinct advantages for acute mechanistic studies and for experimental designs that require tight temporal control over analgesia. By employing the validated models and rigorous protocols outlined in this guide, researchers can effectively characterize the analgesic properties of alfentanil and use it as a benchmark for the evaluation of novel therapeutic agents for both inflammatory and neuropathic pain.
IX. References
-
Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.). Springer Nature Experiments. Retrieved from --INVALID-LINK--
-
Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). Available from: --INVALID-LINK--
-
Tillman, P., et al. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 151-162. Retrieved from --INVALID-LINK--
-
Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved from --INVALID-LINK--
-
Bennett, G. J., Chung, J. M., Honore, M., & Seltzer, Z. (2003). Models of neuropathic pain in the rat. Current protocols in neuroscience, Chapter 9, Unit 9.14. Retrieved from --INVALID-LINK--
-
Kim, K. J., Yoon, Y. W., & Chung, J. M. (1997). Comparison of three rodent neuropathic pain models. Experimental Brain Research, 113(2), 200–206. Available from: --INVALID-LINK--
-
Zakowski, M. I., & Kissin, I. (1998). Can inflammatory pain prevent the development of acute tolerance to alfentanil? Anesthesia and Analgesia, 87(4), 899-902. Retrieved from --INVALID-LINK--
-
IME-TMP. (n.d.). Mouse models for inflammatory, non-inflammatory and neuropathic pain. Retrieved from --INVALID-LINK--
-
Austin, P. J., Wu, A., & Moalem-Taylor, G. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury. ResearchGate. Retrieved from --INVALID-LINK--
-
Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283-294. Available from: --INVALID-LINK--
-
Björkman, R. L., et al. (1994). Comparative physiological pharmacokinetics of fentanyl and alfentanil in rats and humans based on parametric single-tissue models. The Journal of pharmacology and experimental therapeutics, 271(3), 1183–1191. Retrieved from --INVALID-LINK--
-
Radius Anesthesia of Texas. (2020). Alfentanil: Biological mechanisms, surgical application and side effects. Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from --INVALID-LINK--
-
Oertel, B. G., et al. (2006). The mu-opioid receptor gene polymorphism 118A>G depletes alfentanil-induced analgesia and protects against respiratory depression in homozygous carriers. Pharmacogenetics and genomics, 16(9), 625–636. Retrieved from --INVALID-LINK--
-
Björkman, R. L., et al. (1994). Comparative physiological pharmacokinetics of fentanyl and alfentanil in rats and humans based on parametric single-tissue models. DeepDyve. Retrieved from --INVALID-LINK--
-
Moman, R. N., et al. (2024). Alfentanil. In StatPearls. StatPearls Publishing. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Alfentanil. PubChem. Retrieved from --INVALID-LINK--
-
Stanski, D. R., & Maitre, P. O. (1990). Comparative tissue concentration profiles of fentanyl and alfentanil in humans predicted from tissue/blood partition data obtained in rats. Anesthesiology, 72(3), 433-438. Retrieved from --INVALID-LINK--
-
Nickson, C. (2020). Alfentanil. Life in the Fast Lane (LITFL). Retrieved from --INVALID-LINK--
-
Wang, J. Y., et al. (2017). Synergistic antinociceptive effects of alfentanil and propofol in the formalin test. Experimental and Therapeutic Medicine, 13(2), 653–658. Available from: --INVALID-LINK--
-
Olofsen, E., et al. (2004). Alfentanil and placebo analgesia: no sex differences detected in models of experimental pain. Anesthesiology, 101(4), 941-951. Retrieved from --INVALID-LINK--
-
Mather, L. E. (1995). Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update. Clinical pharmacokinetics, 29(3), 144–197. Retrieved from --INVALID-LINK--
-
Shang, Y., et al. (2021). Molecular basis of opioid receptor signaling. Trends in Pharmacological Sciences, 42(8), 676-692. Available from: --INVALID-LINK--
-
Medscape. (n.d.). Alfentanil Dosing. Retrieved from --INVALID-LINK--
-
Aragen Life Sciences. (n.d.). Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fentanyl. Retrieved from --INVALID-LINK--
-
Cepeda, M. S., & Carr, D. B. (1995). Alfentanil dose-response relationships for relief of postoperative pain. Anesthesiology, 83(5), 966-975. Retrieved from --INVALID-LINK--
-
University of Louisville. (2025). Rodent Anesthesia and Analgesia Guideline. Retrieved from --INVALID-LINK--
-
University of California, San Francisco. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Retrieved from --INVALID-LINK--
-
NHS Somerset ICB. (2023). Alfentanil for moderate to severe pain in palliative care patients. Retrieved from --INVALID-LINK--
-
Frontiers in Pain Research. (2022). Editorial: Preclinical Animal Models and Measures of Pain. Retrieved from --INVALID-LINK--
References
- 1. radiustx.com [radiustx.com]
- 2. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Comparative tissue concentration profiles of fentanyl and alfentanil in humans predicted from tissue/blood partition data obtained in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nhssomerset.nhs.uk [nhssomerset.nhs.uk]
- 10. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 11. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Inflammatory Pain Model for Novel Analgesics [aragen.com]
- 13. academic.oup.com [academic.oup.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 16. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. Alfentanil and placebo analgesia: no sex differences detected in models of experimental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alfentanil dose-response relationships for relief of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ime.fraunhofer.de [ime.fraunhofer.de]
- 24. Can inflammatory pain prevent the development of acute tolerance to alfentanil? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Alfentanil Hydrochloride for the Induction of Respiratory Depression in Research Models
Introduction: Alfentanil as a Tool for Respiratory Research
Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic, structurally related to fentanyl.[1][2] In clinical practice, its rapid onset and brief duration of action make it a valuable adjunct for anesthesia and analgesia during surgical procedures.[2][3] These same pharmacokinetic properties—specifically, its swift passage across the blood-brain barrier and rapid redistribution—make alfentanil an exemplary pharmacological tool for researchers investigating the mechanisms of opioid-induced respiratory depression (OIRD).[4]
OIRD is the primary cause of fatality in opioid overdoses and a significant clinical challenge.[5][6] The ability to create a reliable and controllable model of respiratory depression is crucial for developing safer analgesics, identifying novel rescue therapies, and understanding the fundamental neurobiology of respiratory control. This guide provides a comprehensive overview of the mechanistic basis for alfentanil's effects and detailed protocols for its application in preclinical rodent models.
Pharmacology and Mechanism of Action
Alfentanil exerts its effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR).[7] These receptors are densely expressed in regions of the central nervous system (CNS) that govern both pain perception and respiration, most notably within the brainstem.[5][8]
Upon binding to the MOR, alfentanil initiates an intracellular signaling cascade:
-
G-Protein Activation: The receptor activates inhibitory G-proteins (Gi/o).[4]
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Ion Channel Modulation: The signaling cascade promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits calcium ion influx.[4]
-
Neuronal Hyperpolarization: The net effect is a hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the release of neurotransmitters.[4]
This inhibitory action occurs in critical respiratory control centers within the brainstem, such as the pre-Bötzinger complex (the primary rhythm generator), the parabrachial complex, and the Kölliker-Fuse nucleus.[8][9][10] Suppression of neuronal activity in these areas leads to a dose-dependent decrease in respiratory rate and tidal volume, the hallmarks of OIRD.[11][12]
Figure 1: Mechanism of Alfentanil-Induced Respiratory Depression.
Experimental Design and Pre-clinical Considerations
A robust experimental design is paramount for obtaining reproducible and interpretable data. The following factors must be carefully considered.
Animal Model Selection
Sprague-Dawley or Wistar rats are commonly used models due to their well-characterized physiology and response to opioids. The choice of species and strain should be justified based on the specific research question. Animal welfare regulations require that analgesia be provided for any procedure likely to cause pain; therefore, the use of potent opioids for inducing respiratory depression must be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).[13][14]
Route of Administration
The intravenous (IV) route, typically via a catheterized tail vein or jugular vein, is highly recommended. It provides immediate bioavailability, rapid onset of action (within 1-2 minutes), and precise control over the administered dose, which is critical for establishing a stable level of respiratory depression and for constructing accurate dose-response curves.[3]
Physiological Monitoring
Continuous, non-invasive monitoring is essential for subject safety and data quality.[15]
-
Whole-Body Plethysmography (WBP): This is the gold standard for measuring respiratory parameters (rate, tidal volume, minute volume) in conscious, unrestrained animals.[6][16]
-
Pulse Oximetry: Specialized collars or foot clips can provide real-time data on arterial oxygen saturation (SpO2) and heart rate.[17]
-
Telemetry: Implantable telemetry devices offer the ability to monitor respiratory patterns, ECG, and blood pressure in freely moving animals, providing a comprehensive dataset without restraint-induced stress.[18][19]
Environmental Conditions
To enhance the detection of respiratory depression, especially subtle changes, studies can be conducted under hypercapnic conditions (e.g., 5-8% CO2).[16] Hypercapnia stimulates breathing, raising the baseline respiratory rate and making depressive effects more pronounced and easier to quantify.[16]
Protocols for Inducing Respiratory Depression
Disclaimer: All procedures must be approved by an IACUC. Alfentanil is a Schedule II controlled substance and must be handled according to all institutional and federal regulations.[1] Personnel should be trained in animal handling, IV administration, and emergency procedures, including the use of opioid antagonists like naloxone.
Materials and Reagents
| Reagent/Material | Specifications |
| Alfentanil HCl | Pharmaceutical grade powder |
| Sterile Saline (0.9% NaCl) | For injection |
| Syringes & Needles | Appropriate gauges for dilution and injection |
| IV Catheter | Size appropriate for the animal model (e.g., 24G for rat tail vein) |
| Infusion Pump | For precise, continuous administration |
| Monitoring System | WBP chamber, pulse oximeter, etc. |
| Naloxone | 0.4 mg/mL solution for emergency reversal |
Protocol 1: Induction of a Target Level of Respiratory Depression
This protocol aims to achieve and maintain a specific level of respiratory depression (e.g., 50% reduction in minute volume).
-
Preparation: Prepare a stock solution of alfentanil (e.g., 50 µg/mL) in sterile saline.
-
Animal Acclimatization: Place the catheterized animal in the WBP chamber and allow it to acclimate for at least 30-60 minutes until stable.
-
Baseline Recording: Record baseline respiratory parameters (frequency, tidal volume, minute volume, SpO2) for a minimum of 15-30 minutes.
-
Induction: Administer an IV bolus dose of alfentanil. A starting point for rats could be in the range of 10-25 µg/kg. Note: This dose must be determined empirically in pilot studies.
-
Maintenance Infusion: Immediately following the bolus, begin a continuous IV infusion. An initial rate might be 0.5-2.0 µg/kg/min.
-
Titration & Monitoring: Continuously monitor respiratory parameters. Adjust the infusion rate up or down in small increments to achieve and maintain the target level of respiratory depression.
-
Data Collection: Once the target is stable, collect data for the desired experimental period.
-
Recovery: Terminate the infusion. Continue monitoring the animal until respiratory parameters return to within 10% of baseline and the animal is fully recovered. Administer naloxone (0.01-0.1 mg/kg, IV or SQ) if severe distress or SpO2 < 85% is observed.[20][21]
Protocol 2: Dose-Response Curve Generation
This protocol is for determining the potency (e.g., ED50) of alfentanil for respiratory depression.
-
Preparation & Acclimatization: Follow steps 1 and 2 from Protocol 1.
-
Baseline Recording: Follow step 3 from Protocol 1.
-
Cumulative Dosing: Administer an initial low dose of alfentanil (e.g., 5 µg/kg, IV).
-
Steady-State Measurement: Wait for the drug effect to peak and stabilize (typically 3-5 minutes for alfentanil) and record the respiratory parameters for 5-10 minutes.
-
Dose Escalation: Administer the next, higher cumulative dose. The doses should increase logarithmically (e.g., 5, 10, 20, 40, 80 µg/kg). Repeat step 4 after each dose.
-
Termination Criteria: Continue the dose escalation until a maximal effect is achieved or a pre-determined safety endpoint is reached (e.g., SpO2 < 85%, apnea > 30 seconds).
-
Data Analysis: Plot the percentage change from baseline for each respiratory parameter against the logarithm of the cumulative alfentanil dose. Use nonlinear regression to fit a sigmoidal dose-response curve and calculate the ED50. A study in rats investigating the analgesic effect found an EC50 of 24 ng/mL in blood.[22] A separate study in humans found the EC50 for respiratory depression to be 234 ng/mL.[23]
Figure 2: General Experimental Workflow for Alfentanil Administration.
Data Interpretation and Troubleshooting
| Parameter | Expected Alfentanil Effect | Potential Issues | Troubleshooting Steps |
| Respiratory Rate | Dose-dependent decrease | No effect at expected doses | Verify catheter patency and drug concentration. Check for leaks in the WBP system. |
| Tidal Volume | Dose-dependent decrease | Highly variable readings | Ensure the animal is calm; stress can cause erratic breathing. Check WBP calibration. |
| Minute Volume | Dose-dependent decrease | Drifting baseline | Allow for a longer acclimatization period before starting the experiment. |
| SpO2 | Dose-dependent decrease | Sensor fails to read | Ensure proper sensor placement and contact. Check for excessive movement. |
| Chest Wall Rigidity | Can occur at high doses[7] | Animal shows stiffness, poor ventilation | Administer naloxone immediately. Consider pre-treatment with a neuromuscular blocker if scientifically justified. |
Conclusion
This compound is a powerful and precise tool for modeling opioid-induced respiratory depression. Its rapid kinetics allow for fine control over the depth of depression, making it ideal for dose-response studies and for investigating the efficacy of potential rescue agents. By adhering to rigorous experimental design, employing continuous physiological monitoring, and prioritizing animal welfare, researchers can leverage alfentanil to generate high-quality data that advances our understanding of respiratory control and contributes to the development of safer opioid therapies.
References
- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiustx.com [radiustx.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 10. μ opioid receptor activation hyperpolarizes respiratory‐controlling Kölliker–Fuse neurons and suppresses post‐inspiratory drive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. und.edu [und.edu]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. Lung function measurements in preclinical research: What has been done and where is it headed? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 18. Respiratory Monitoring in Preclinical Research [emkatech.com]
- 19. scireq.com [scireq.com]
- 20. scispace.com [scispace.com]
- 21. Double-blind comparison of the postoperative respiratory depressant effects of alfentanil and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic-pharmacodynamic modelling of the analgesic effect of alfentanil in the rat using tooth pulp evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The concentration-effect relationship of the respiratory depressant effects of alfentanil and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of Alfentanil and Propofol in Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the co-administration of alfentanil and propofol in preclinical research settings. This document outlines the scientific rationale, detailed experimental protocols, and critical considerations for leveraging the synergistic effects of this drug combination for total intravenous anesthesia (TIVA) in animal models.
Scientific Rationale and Synergistic Principles
The combination of the potent, short-acting opioid analgesic alfentanil and the rapid-onset hypnotic agent propofol is a cornerstone of TIVA in both clinical and preclinical settings.[1][2] The primary rationale for their co-administration lies in their synergistic interaction, which allows for a reduction in the required dose of each agent, thereby improving the safety profile and minimizing dose-dependent side effects.[3][4]
Mechanistic Synergy:
Alfentanil, a potent µ-opioid receptor agonist, provides profound analgesia.[3] Propofol primarily exerts its hypnotic and sedative effects by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5][6] The synergistic interaction between these two drugs is believed to occur through the convergence of their downstream signaling pathways.[7] Studies have shown that their combined administration can lead to a more significant reduction in nociceptive signaling, potentially through the inhibition of the ERK/c-fos pathway in the spinal cord and modulation of the cAMP signal pathway.[1][2][7]
Pharmacokinetic and Pharmacodynamic Interactions:
The co-administration of propofol can alter the pharmacokinetics of alfentanil, leading to a decrease in its elimination clearance.[8][9] This interaction necessitates careful dose adjustments to avoid potential accumulation and adverse effects. From a pharmacodynamic perspective, alfentanil significantly reduces the concentration of propofol required to achieve loss of consciousness and enhances its depressant effects on cardiovascular parameters like systolic blood pressure and heart rate.[10] This synergistic effect on hypnosis and analgesia is well-documented and quantifiable through isobolographic analysis.[1][2][11]
Diagram of Synergistic Interaction:
Caption: Synergistic interaction of alfentanil and propofol.
Preclinical Animal Models and Ethical Considerations
Rodent models, particularly rats and mice, are frequently utilized in preclinical studies evaluating anesthetic agents due to their well-characterized physiology and the availability of established experimental protocols.[5][12][13] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Protocols
Materials and Reagents
-
Alfentanil hydrochloride: Pharmaceutical grade
-
Propofol: 1% (10 mg/mL) injectable emulsion
-
Vehicle: Sterile saline (0.9% NaCl) or as specified by the manufacturer
-
Syringes and infusion pumps: Calibrated for accurate and continuous delivery
-
Catheters: For intravenous or intraperitoneal administration
Drug Preparation and Formulation
For co-administration, alfentanil and propofol can be prepared in a single syringe for infusion, though the stability of such mixtures should be validated.[14] A common approach involves mixing propofol (1%) with a calculated dose of alfentanil. For example, a mixture could contain 45 ml of 1% propofol and 2,500 µg of alfentanil in a 50 ml syringe.[15] The final concentrations should be calculated based on the desired infusion rates and the animal's body weight.
Dosing and Administration
The following table provides a summary of dosages used in preclinical studies with rats. It is crucial to titrate the doses to the desired anesthetic depth for each specific experimental protocol.
| Agent | Route of Administration | Bolus Dose (Rat) | Infusion Rate (Rat) | Reference |
| Alfentanil | Intravenous (IV) | 5-40 µg/kg | 0.2-0.4 µg/kg/min | [1][16] |
| Propofol | Intravenous (IV) | 2.5-20 mg/kg | 25-75 µg/kg/min | [1][16] |
| Alfentanil-Propofol Combination | Intravenous (IV) | Varies based on ratio | Varies based on ratio | [1] |
| Alfentanil-Propofol Combination | Intraperitoneal (IP) | Alfentanil: 0.1 mg/kg, Propofol: 100 mg/kg (with Medetomidine) | N/A | [17] |
Step-by-Step Intravenous Infusion Protocol (Rat Model):
-
Animal Preparation: Acclimate male Sprague-Dawley rats (200-250 g) to the laboratory environment for at least 48 hours before the experiment.[18] Anesthetize the rat with a short-acting inhalant anesthetic (e.g., isoflurane) to facilitate catheter placement.
-
Catheterization: Place a catheter in the lateral tail vein for intravenous drug administration.[18] For blood sampling and direct blood pressure monitoring, a femoral artery can be catheterized.
-
Anesthesia Induction: Administer a bolus dose of the alfentanil-propofol combination intravenously to induce anesthesia. The specific doses should be determined based on pilot studies to achieve the desired depth of anesthesia.
-
Maintenance of Anesthesia: Immediately following induction, begin a continuous intravenous infusion of the alfentanil-propofol mixture using a calibrated syringe pump.[19] The infusion rate should be adjusted based on physiological monitoring to maintain a stable plane of anesthesia.
-
Recovery: Upon completion of the experimental procedure, discontinue the infusion and monitor the animal until it has fully recovered from anesthesia.
Experimental Workflow Diagram:
Caption: Preclinical experimental workflow for TIVA.
Physiological Monitoring
Continuous monitoring of vital signs is essential to ensure animal welfare and the validity of experimental data.[20] Anesthetized rodent models should be closely monitored for the following parameters:
| Parameter | Monitoring Method | Normal Range (Anesthetized Rat) | Significance | Reference |
| Heart Rate | Electrocardiogram (ECG) | 250-450 bpm | Indicates anesthetic depth and cardiovascular stability. | |
| Respiratory Rate | Observation, Capnography | 50-100 breaths/min | Changes can indicate respiratory depression. | [21] |
| Oxygen Saturation (SpO2) | Pulse Oximetry | >95% | Reflects the efficiency of gas exchange. | [21] |
| End-tidal CO2 (ETCO2) | Capnography | 35-45 mmHg | Indicates adequacy of ventilation. | [21] |
| Blood Pressure | Arterial Catheter (direct) or Cuff (indirect) | Mean Arterial Pressure: 70-90 mmHg | A key indicator of cardiovascular function and anesthetic depth. | [20] |
| Body Temperature | Rectal Probe | 36.5-37.5 °C | Anesthetics can induce hypothermia; supplemental heat is often necessary. | [22] |
Data Interpretation and Isobolographic Analysis
To formally assess the synergistic interaction between alfentanil and propofol, isobolographic analysis is the gold standard.[2][23] This method involves constructing dose-response curves for each drug administered alone and in combination.
Principles of Isobolographic Analysis:
-
Determine the ED50: Calculate the median effective dose (ED50) for both alfentanil and propofol individually for a specific endpoint (e.g., loss of righting reflex, antinociception).[1]
-
Construct the Isobologram: Plot the ED50 of alfentanil on the x-axis and the ED50 of propofol on the y-axis. A straight line connecting these two points represents the line of additivity.[11]
-
Determine the Experimental ED50 of the Combination: Experimentally determine the ED50 of the drug combination.
-
Interpret the Results:
-
If the experimental ED50 of the combination falls on the line of additivity, the interaction is additive.
-
If the experimental ED50 falls below the line of additivity, the interaction is synergistic (supra-additive).[1][2]
-
If the experimental ED50 falls above the line of additivity, the interaction is antagonistic (infra-additive).
-
Troubleshooting and Considerations
-
Respiratory Depression: The combination of an opioid and a hypnotic can lead to significant respiratory depression.[3] Be prepared to provide ventilatory support if necessary.
-
Hypotension: Both alfentanil and propofol can cause a decrease in blood pressure.[10] Careful titration of the infusion rate and fluid support can help manage this effect.
-
Drug Stability: If preparing a mixed infusion, ensure the physical and chemical stability of the mixture.[14]
-
Individual Variability: Anesthetic requirements can vary between individual animals. Titrate the anesthetic dose to effect for each animal.
Conclusion
The co-administration of alfentanil and propofol offers a reliable and effective method for total intravenous anesthesia in preclinical research. By understanding the principles of their synergistic interaction and adhering to rigorous experimental protocols and physiological monitoring, researchers can ensure animal welfare while obtaining high-quality, reproducible data.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of alfentanil plus propofol versus propofol only in painless gastrointestinal endoscopy: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antinociception of propofol-alfentanil combination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Propofol alters the pharmacokinetics of alfentanil in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Pharmacodynamic interaction between propofol and alfentanil when given for induction of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anaesthetised models for early phase drug discovery | Vivonics [vivonics-preclinical.com]
- 13. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total intravenous anaesthesia using 3-in-1 mixture of propofol, alfentanil and mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simplified use of mixed propofol and alfentanil for anesthesia in remote locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of alfentanil and propofol for outpatient monitored anesthesia care: determining the optimal dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 19. Total intravenous anaesthesia with propofol and alfentanil by computer-assisted infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 21. dispomed.com [dispomed.com]
- 22. researchgate.net [researchgate.net]
- 23. Isobolographic analysis of propofol-thiopental hypnotic interaction in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Receptor Binding Assay Protocol for Alfentanil Hydrochloride at the μ-Opioid Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alfentanil is a potent, short-acting synthetic opioid analgesic primarily used in anesthesia.[1] Its therapeutic and physiological effects, including analgesia, sedation, and respiratory depression, are mediated through its interaction with opioid receptors in the central nervous system (CNS).[2][3][4] Alfentanil demonstrates a high binding affinity for the μ (mu)-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR), which is the primary target for most clinically used opioids.[2][5]
Understanding the binding characteristics of compounds like alfentanil to the MOR is fundamental in pharmacology and drug discovery. It allows for the determination of a compound's affinity (how tightly it binds) and selectivity (its preference for one receptor over others). The in vitro radioligand receptor binding assay is a robust and widely used method to quantify these interactions. This application note provides a detailed protocol for a competitive binding assay to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of alfentanil hydrochloride for the human μ-opioid receptor.
Principle of the Competitive Binding Assay
This assay operates on the principle of competition between a labeled ligand (radioligand) and an unlabeled ligand (the test compound, alfentanil) for a finite number of receptors in a prepared cell membrane sample.[6] A known concentration of a high-affinity MOR radioligand is incubated with cell membranes expressing the MOR. In parallel incubations, increasing concentrations of unlabeled alfentanil are added.
Alfentanil will compete with the radioligand for the binding sites on the MOR. The amount of radioligand bound to the receptor is inversely proportional to the concentration of alfentanil. By measuring the displacement of the radioligand, a competition curve can be generated, from which the IC₅₀ (the concentration of alfentanil that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then used to calculate the Kᵢ, an intrinsic measure of the drug's binding affinity, using the Cheng-Prusoff equation.[7]
Visualization of Key Processes
Mechanism of Competitive Binding
The following diagram illustrates the core principle of the competitive binding assay. Alfentanil (the unlabeled competitor) displaces the radioligand from the μ-opioid receptor in a concentration-dependent manner.
Caption: Competitive displacement of a radioligand by alfentanil at the μ-opioid receptor.
Experimental Workflow
This diagram provides a high-level overview of the entire experimental procedure, from preparing the necessary components to analyzing the final data.
Caption: High-level workflow for the in vitro radioligand binding assay.
Materials and Reagents
-
Receptor Source: Commercially available prepared cell membranes from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293 cells). High-quality membrane preparations are essential for reproducible results.[8][9]
-
Test Compound: this compound powder.
-
Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin). A highly selective and high-affinity peptide agonist for the μ-opioid receptor.
-
Non-Specific Binding (NSB) Agent: Naloxone hydrochloride. A potent, non-selective opioid antagonist used at a high concentration to saturate all opioid receptors and define non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates.
-
Multi-channel pipettes.
-
Cell harvester for rapid filtration.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials.
-
Liquid scintillation counter.
-
Centrifuge (for initial membrane pelleting if needed).
-
Detailed Experimental Protocol
Protocol 1: Reagent Preparation
-
Alfentanil Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations for the competition assay (e.g., from 100 μM down to 0.1 nM). A 10-point, 1:10 or 1:3 dilution series is typical.
-
-
Radioligand Working Solution:
-
Dilute the [³H]DAMGO stock in Assay Buffer to a final working concentration. This concentration should ideally be at or below the Kₔ (dissociation constant) of the radioligand for the receptor to ensure assay sensitivity. A typical concentration is 0.5 - 1.0 nM.[10]
-
-
NSB Agent Solution:
-
Prepare a working solution of Naloxone at a high concentration (e.g., 10 μM) in Assay Buffer. This concentration should be at least 100-fold higher than the Kᵢ of naloxone to ensure complete saturation of the receptors.
-
-
Membrane Preparation:
-
Thaw the commercial membrane preparation on ice immediately before use.
-
Dilute the membranes in ice-cold Assay Buffer to a concentration that provides an adequate signal window (typically 5-20 µg of protein per well). Optimization may be required.
-
Protocol 2: Competitive Binding Assay
-
Assay Plate Setup: Set up the assay in a 96-well plate in triplicate for each condition. The final assay volume is 200 µL.
-
Total Binding (TB): 100 µL Assay Buffer + 50 µL [³H]DAMGO Working Solution + 50 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Assay Buffer + 50 µL Naloxone Solution + 50 µL [³H]DAMGO Working Solution + 50 µL Membrane Preparation.
-
Competition Wells: 50 µL of each Alfentanil Dilution + 50 µL Assay Buffer + 50 µL [³H]DAMGO Working Solution + 50 µL Membrane Preparation.
-
Note: The order of addition can be optimized, but it is common to add buffer, test compound/NSB agent, radioligand, and finally initiate the reaction by adding the membrane preparation.
-
-
Incubation:
-
Gently mix the plate and incubate for 60-120 minutes at room temperature (25°C). The incubation time should be sufficient to allow the binding reaction to reach equilibrium.[10]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove any unbound radioligand trapped in the filter.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Allow the filters to soak for at least 4 hours (or overnight) in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis and Interpretation
-
Calculate Specific Binding (SB):
-
Specific Binding is the difference between Total Binding and Non-Specific Binding.
-
SB (CPM) = Mean TB (CPM) - Mean NSB (CPM)
-
Non-specific binding should ideally be less than 20% of the total binding for a robust assay.[11]
-
-
Calculate Percent Inhibition:
-
For each concentration of alfentanil, calculate the percentage of specific binding that has been inhibited.
-
% Inhibition = 100 * (1 - [(CPM_compound - Mean NSB_CPM) / SB_CPM])
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the alfentanil concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of alfentanil that produces 50% inhibition of specific binding.
-
-
Calculate the Inhibition Constant (Kᵢ):
-
The Kᵢ value provides a standardized measure of binding affinity that is independent of the radioligand concentration used in the assay.[12]
-
Use the Cheng-Prusoff equation to convert the IC₅₀ value to a Kᵢ value:[7] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] = Concentration of the radioligand ([³H]DAMGO) used in the assay.
-
Kₔ = Dissociation constant of the radioligand for the receptor. This value should be obtained from literature or determined experimentally via a saturation binding assay.
-
-
Expected Results
The assay should yield a sigmoidal competition curve. The data can be summarized in a table for clarity.
| Alfentanil (nM) | Mean CPM | % Inhibition |
| 0 (Total) | 8500 | 0% |
| 0 (NSB) | 750 | (N/A) |
| 0.1 | 8450 | 0.6% |
| 1 | 8100 | 5.2% |
| 10 | 6500 | 25.8% |
| 30 | 4625 | 50.0% |
| 100 | 2200 | 81.3% |
| 1000 | 900 | 98.1% |
| 10000 | 760 | 99.9% |
Table 1: Representative data from an alfentanil competition binding assay. From this data, the IC₅₀ is determined to be approximately 30 nM. Using a hypothetical [L] of 1.0 nM and a Kₔ for [³H]DAMGO of 1.5 nM, the Kᵢ would be calculated.
Kᵢ Calculation Example: Kᵢ = 30 nM / (1 + (1.0 nM / 1.5 nM)) = 30 nM / 1.667 = 18 nM
A lower Kᵢ value indicates a higher binding affinity of the compound for the receptor.
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. litfl.com [litfl.com]
- 5. radiustx.com [radiustx.com]
- 6. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. multispaninc.com [multispaninc.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes & Protocols for Alfentanil Infusion in Rats: A Guide to Maintaining Stable Plasma Concentrations
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for establishing and maintaining stable plasma concentrations of alfentanil in rats via continuous intravenous infusion. This document emphasizes the scientific rationale behind the protocol design, ensuring experimental reproducibility and data integrity.
Introduction: The Rationale for Stable Alfentanil Plasma Concentrations
Alfentanil, a potent, short-acting synthetic opioid analgesic, is a derivative of fentanyl with a rapid onset and a short duration of action.[1][2] Its pharmacokinetic profile makes it a valuable tool in various research settings, including studies on analgesia, anesthesia, and opioid receptor pharmacology.[3][4] Achieving and maintaining a stable plasma concentration of alfentanil is critical for elucidating its dose-dependent effects and for pharmacokinetic-pharmacodynamic (PK/PD) modeling.[5] Fluctuations in plasma levels can lead to variable drug effects, confounding experimental results and leading to misinterpretation of data. Continuous intravenous infusion is a well-established method for achieving steady-state plasma concentrations of drugs with short half-lives like alfentanil.[4][6]
Foundational Principles: Pharmacokinetics of Alfentanil in Rats
Understanding the pharmacokinetic properties of alfentanil in the rat model is fundamental to designing a successful infusion protocol. Key parameters to consider include:
-
Distribution: Alfentanil has a volume of distribution in rats that influences the initial loading dose required to rapidly achieve the target plasma concentration.[7]
-
Metabolism: Alfentanil undergoes extensive hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1]
-
Elimination: The elimination half-life of alfentanil in rats is relatively short, necessitating a continuous infusion to maintain stable plasma levels.[3][7]
A summary of key pharmacokinetic parameters for alfentanil in rats is presented in the table below. Note that these values can vary depending on the rat strain, age, and physiological condition.
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~15-30 minutes | [3][7] |
| Volume of Distribution (Vd) | ~0.4-1.0 L/kg | [1][7] |
| Clearance (CL) | ~20-40 mL/min/kg | [7] |
Experimental Workflow Overview
The following diagram illustrates the overall experimental workflow for achieving stable alfentanil plasma concentrations in rats.
Caption: Experimental workflow for alfentanil infusion in rats.
Detailed Protocols
Surgical Preparation: Vascular Cannulation
To enable continuous intravenous infusion and serial blood sampling, surgical implantation of vascular catheters is required. A dual cannulation technique, with one catheter for infusion and another for sampling, is highly recommended to prevent mixing of the infusate with the blood sample.[8] The jugular and femoral veins are common sites for cannulation in rats.[9][10][11]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, retractors)
-
Catheters (e.g., polyurethane or silicone, appropriate gauge for rat vessels)
-
Suture material (e.g., 4-0 silk)
-
Catheter lock solution (e.g., heparinized saline)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate and approved protocol. Monitor the depth of anesthesia throughout the procedure.
-
Surgical Site Preparation: Shave and disinfect the surgical area (e.g., ventral neck for jugular vein, inguinal region for femoral vein).
-
Vessel Isolation: Make a small incision and carefully dissect the connective tissue to expose the target vein (jugular or femoral).
-
Catheter Insertion:
-
Place ligatures loosely around the vein, cranial and caudal to the intended insertion site.
-
Make a small incision in the vein and insert the catheter.
-
Advance the catheter to the desired location (e.g., near the right atrium for jugular cannulation).
-
Secure the catheter in place with the ligatures.
-
-
Patency Check: Aspirate blood to confirm proper placement and then flush the catheter with heparinized saline to prevent clotting.
-
Exteriorization: Tunnel the catheter subcutaneously to an exit point on the dorsal side of the neck or back. This prevents the animal from accessing and damaging the catheter.
-
Wound Closure: Close the surgical incision in layers.
-
Post-Operative Care: Administer analgesics as prescribed and allow the animal to recover fully before starting the infusion study. Monitor for signs of pain, distress, or infection.
Alfentanil Solution Preparation
Alfentanil is typically available as a hydrochloride salt.[12] The infusion solution should be sterile and prepared under aseptic conditions.
Materials:
-
Alfentanil hydrochloride
-
Sterile saline (0.9% sodium chloride) or 5% dextrose solution
-
Sterile vials and syringes
-
Syringe pump
Procedure:
-
Calculate the required concentration of alfentanil in the infusion solution based on the desired infusion rate and the specifications of the syringe pump.
-
Dissolve the appropriate amount of this compound in the sterile vehicle.
-
Filter the solution through a 0.22 µm sterile filter into a sterile syringe for the infusion pump.
-
As an example, to prepare a 40 µg/mL solution, 20 mL of a 500 µg/mL alfentanil injection can be added to 230 mL of diluent.[13]
Infusion Protocol for Stable Plasma Concentrations
A two-phase infusion protocol, consisting of a loading dose followed by a constant rate maintenance infusion, is recommended to rapidly achieve and maintain the target steady-state plasma concentration (Css).
Calculations:
-
Loading Dose (LD): The loading dose is calculated to rapidly fill the volume of distribution and achieve the target Css.
-
LD (µg/kg) = Css (µg/L) * Vd (L/kg)
-
-
Maintenance Infusion Rate (R_maint): The maintenance infusion rate is calculated to replace the amount of drug eliminated from the body over time.
-
R_maint (µg/kg/min) = Css (µg/L) * CL (L/kg/min)
-
Example Calculation:
-
Target Css: 25 ng/mL (or 25 µg/L)
-
Assumed Vd: 0.7 L/kg
-
Assumed CL: 30 mL/min/kg (or 0.03 L/min/kg)
-
LD: 25 µg/L * 0.7 L/kg = 17.5 µg/kg
-
R_maint: 25 µg/L * 0.03 L/kg/min = 0.75 µg/kg/min
Infusion Procedure:
-
Connect the alfentanil-filled syringe to the infusion catheter via a swivel system to allow the animal free movement.
-
Administer the calculated loading dose as a rapid intravenous bolus or a short-term, high-rate infusion.
-
Immediately following the loading dose, begin the continuous maintenance infusion at the calculated rate using a calibrated syringe pump.
-
The duration of the infusion will depend on the experimental design.
Caption: Logic of the two-phase infusion protocol.
Blood Sampling and Plasma Analysis
Serial blood sampling is necessary to verify that the target plasma concentration has been achieved and is being maintained.
Blood Sampling Techniques:
-
Catheterized Vessel: If a separate sampling catheter is in place, blood can be withdrawn through this line.
-
Saphenous or Tail Vein: For smaller, repeated samples, the saphenous or lateral tail vein can be used.[14][15] Microsampling techniques (≤ 50 µL) are recommended to minimize blood loss and its physiological impact on the animal.[15][16]
Sampling Schedule:
-
Collect a baseline sample before starting the infusion.
-
Collect samples at regular intervals during the infusion (e.g., 30, 60, 90, 120 minutes) to confirm steady-state.
-
The total blood volume collected should not exceed recommended guidelines (e.g., <10% of total blood volume on any single occasion).[15]
Plasma Preparation:
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
Analytical Methods for Alfentanil Quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or mass spectrometric (MS) detection can be used for the quantification of alfentanil in plasma.[17][18]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for the analysis of fentanyls in biological matrices.[19]
Data Interpretation and Protocol Optimization
The measured plasma concentrations should be compared to the target Css. If the measured concentrations are consistently higher or lower than the target, the maintenance infusion rate can be adjusted accordingly in subsequent experiments. The pharmacokinetic parameters (Vd and CL) can also be refined based on the experimental data for the specific rat strain and conditions used.
Conclusion
The protocols outlined in these application notes provide a robust framework for achieving and maintaining stable plasma concentrations of alfentanil in rats. By carefully considering the pharmacokinetic principles and adhering to best practices for surgical preparation, infusion, and sampling, researchers can generate high-quality, reproducible data for their pharmacological and toxicological studies.
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of alfentanil (R39209): a new opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic basis of alfentanil infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic modelling of the analgesic effect of alfentanil in the rat using tooth pulp evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous infusion of alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Two cannula method for parenteral infusion and serial blood sampling in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. criver.com [criver.com]
- 11. Surgical Services - Cannulations | Taconic Biosciences [taconic.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
- 14. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 15. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 16. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive assay for the simultaneous measurement of alfentanil and fentanyl in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of fentanyl and alfentanil in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Analgesic Tolerance Development to Alfentanil Hydrochloride in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of alfentanil hydrochloride to induce and study analgesic tolerance in mice. This document outlines the underlying molecular mechanisms, detailed experimental protocols for tolerance induction and assessment, and methods for data analysis and interpretation.
Introduction: The Challenge of Opioid Tolerance
Opioid analgesics, such as alfentanil, are potent medications for managing severe pain.[1] However, their long-term use is often complicated by the development of analgesic tolerance, a phenomenon characterized by a diminished analgesic effect over time, necessitating dose escalation to achieve the same level of pain relief.[2][3] This dose escalation can increase the risk of side effects, including respiratory depression and addiction.[4] Understanding the molecular mechanisms driving opioid tolerance is crucial for developing novel therapeutic strategies that can provide sustained pain relief with a lower risk of adverse effects.
Alfentanil, a synthetic opioid and a fentanyl derivative, is distinguished by its rapid onset and short duration of action.[1][5] These pharmacokinetic properties make it a valuable tool for controlled studies of acute and chronic tolerance development in animal models.[6][7]
The Molecular Underpinnings of Alfentanil Tolerance
The development of tolerance to alfentanil, like other µ-opioid receptor (MOR) agonists, is a complex process involving neuroadaptive changes at the cellular and molecular levels.[4][8] These changes lead to a desensitization of the opioid signaling pathway. Key mechanisms include:
-
Receptor Desensitization and Downregulation: Continuous or repeated activation of MORs by alfentanil can lead to their phosphorylation by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[2][4] This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its G protein, leading to desensitization and subsequent receptor internalization (endocytosis).[4][9][10] While some receptors are recycled back to the membrane, chronic exposure can lead to their degradation, resulting in a net loss of functional receptors, a process known as downregulation.[3][4]
-
Upregulation of the cAMP Pathway: Opioid receptors are coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase (AC), leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Chronic opioid exposure can lead to a compensatory upregulation of the cAMP pathway, including increased expression and activity of AC and protein kinase A (PKA).[12][13][14][15] This "superactivation" of the cAMP pathway upon opioid withdrawal contributes to the physical symptoms of dependence.[14]
-
Involvement of the NMDA Receptor System: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, is implicated in the development and maintenance of opioid tolerance.[16][17][18] Chronic opioid administration can lead to the activation of NMDA receptors, which can counteract the analgesic effects of opioids and contribute to the development of tolerance.[16][19][20] The mechanism is thought to involve NMDA receptor-mediated activation of neuronal nitric oxide synthase (nNOS) and subsequent signaling cascades.[12][17]
Signaling Pathways in Opioid Tolerance
The following diagram illustrates the key signaling pathways involved in the development of opioid tolerance.
Caption: Key signaling pathways in opioid-induced analgesia and tolerance development.
Experimental Design and Protocols
A well-controlled experimental design is critical for accurately assessing the development of analgesic tolerance to alfentanil. The following sections provide detailed protocols for inducing tolerance and evaluating its effects.
Experimental Workflow
The general workflow for studying alfentanil-induced analgesic tolerance in mice is depicted below.
Caption: General experimental workflow for studying analgesic tolerance.
Materials and Reagents
-
This compound (pharmaceutical grade)
-
Sterile saline (0.9% NaCl)
-
Naloxone hydrochloride
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and diet
-
Tail-flick analgesia meter
-
Hot plate analgesia meter
-
Animal scale
-
Syringes and needles (appropriate for subcutaneous or intraperitoneal injections)
Protocol 1: Induction of Analgesic Tolerance with Alfentanil
This protocol describes a method for inducing tolerance through repeated administration of alfentanil.
1. Animal Preparation and Acclimation:
- House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
- Allow at least one week for acclimation to the housing facility before starting any experimental procedures.
- Handle the mice for several days prior to testing to minimize stress-induced analgesia.
2. Baseline Analgesic Testing:
- Before the first alfentanil injection, establish a baseline analgesic response for each mouse using the tail-flick or hot plate test (see Protocol 2).
3. Alfentanil Administration Schedule:
- Prepare a stock solution of this compound in sterile saline.
- Administer alfentanil subcutaneously (s.c.) or intraperitoneally (i.p.) twice daily (e.g., 9:00 AM and 5:00 PM) for 7 consecutive days.
- A starting dose of 40 µg/kg has been shown to be effective for inducing antinociception in mice.[21][22] The dose may need to be escalated in the tolerance-induced group to maintain a consistent analgesic effect.
- The control group should receive equivalent volumes of sterile saline on the same schedule.
4. Monitoring for Tolerance Development:
- On days 1, 3, 5, and 7, perform analgesic testing 15-30 minutes after the morning alfentanil/saline injection.
- A significant decrease in the analgesic effect (e.g., reduced latency in the tail-flick or hot plate test) in the alfentanil-treated group compared to their initial response indicates the development of tolerance.
Protocol 2: Assessment of Analgesic Response
The following are standard methods for assessing nociceptive thresholds in mice.
A. Tail-Flick Test:
- This test measures the latency of a mouse to withdraw its tail from a radiant heat source.[23][24][25][26][27]
- Gently restrain the mouse and place the distal portion of its tail on the radiant heat source of the tail-flick meter.
- The instrument will automatically detect the tail flick and record the latency.
- A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[23]
- Perform three measurements for each mouse with an inter-trial interval of at least 5 minutes and average the latencies.
B. Hot Plate Test:
- This test measures the latency of a mouse to exhibit a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface.[28][29][30][31][32]
- Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[29][31]
- Place the mouse on the hot plate and start the timer.
- Observe the mouse for nocifensive behaviors and record the latency.
- A cut-off time (e.g., 30-45 seconds) is essential to prevent injury.[29]
Protocol 3: Naloxone-Precipitated Withdrawal
This protocol can be used to assess the degree of physical dependence that develops concurrently with tolerance.
1. Induction of Dependence:
- Follow the tolerance induction protocol (Protocol 1) for 7 days.
2. Naloxone Challenge:
- On day 8, instead of the morning alfentanil injection, administer naloxone hydrochloride (e.g., 1-10 mg/kg, i.p.) to both the alfentanil- and saline-treated groups.[33]
3. Observation of Withdrawal Signs:
- Immediately after naloxone injection, place the mouse in a clear observation chamber.
- For the next 30-40 minutes, observe and score the frequency of withdrawal signs such as jumping, wet-dog shakes, paw tremors, teeth chattering, and ptosis.[33][34][35][36]
Data Analysis and Interpretation
The development of analgesic tolerance is typically quantified by a rightward shift in the dose-response curve.
1. Dose-Response Curves:
- On the final day of the tolerance induction protocol, administer a range of alfentanil doses to different subgroups of tolerant and control mice.
- Measure the analgesic response for each dose.
- Plot the percentage of maximum possible effect (%MPE) against the log of the alfentanil dose.
- Calculate the ED50 (the dose that produces 50% of the maximum effect) for both groups. A significant increase in the ED50 for the alfentanil-treated group confirms the development of tolerance.
2. Time-Course of Tolerance:
- Plot the mean analgesic response (e.g., tail-flick latency) against the day of treatment for both the control and alfentanil-treated groups.
- A progressive decrease in the analgesic response in the alfentanil group over time demonstrates the development of tolerance.
Quantitative Data Summary
| Parameter | Alfentanil Group | Control Group |
| Tolerance Induction | ||
| Drug | Alfentanil HCl | 0.9% Saline |
| Dose | 40 µg/kg (initial) | - |
| Route of Administration | s.c. or i.p. | s.c. or i.p. |
| Frequency | Twice daily | Twice daily |
| Duration | 7 days | 7 days |
| Analgesic Testing | ||
| Test | Tail-Flick or Hot Plate | Tail-Flick or Hot Plate |
| Time Point | 15-30 min post-injection | 15-30 min post-injection |
| Withdrawal Assessment | ||
| Challenge Agent | Naloxone HCl | Naloxone HCl |
| Dose | 1-10 mg/kg | 1-10 mg/kg |
| Route of Administration | i.p. | i.p. |
Troubleshooting and Considerations
-
Strain and Sex Differences: The development of opioid tolerance can vary between different mouse strains and sexes.[37] It is important to be consistent with the strain and sex of mice used within an experiment.
-
Stress-Induced Analgesia: Handling and injection stress can produce a transient analgesic effect. Proper acclimation and handling are crucial to minimize this confounding factor.
-
Pharmacokinetics: The rapid metabolism of alfentanil necessitates a carefully timed schedule of administration and testing to accurately capture its analgesic effects and the development of tolerance.[38][39][40]
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the development of analgesic tolerance to alfentanil in mice. By understanding the underlying molecular mechanisms and employing rigorous experimental designs, researchers can contribute to the development of safer and more effective pain management strategies.
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How important is protein kinase C in mu-opioid receptor desensitization and morphine tolerance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can inflammatory pain prevent the development of acute tolerance to alfentanil? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time course characteristics of acute tolerance development to continuously infused alfentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allostatic Mechanisms of Opioid Tolerance Beyond Desensitization and Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Opioid receptor desensitization: mechanisms and its link to tolerance [frontiersin.org]
- 10. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of cAMP-dependent protein kinase (PKA) in opioid agonist-induced mu-opioid receptor downregulation and tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Web Box 11.4 The Cutting Edge: Role of NMDA Receptors in Tolerance and Dependence - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 18. NMDA and opioid receptors: their interactions in antinociception, tolerance and neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of opiate tolerance by non-competitive N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Synergistic antinociception of propofol-alfentanil combination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. web.mousephenotype.org [web.mousephenotype.org]
- 24. diacomp.org [diacomp.org]
- 25. protocols.io [protocols.io]
- 26. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 27. Tail-flick test [protocols.io]
- 28. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. maze.conductscience.com [maze.conductscience.com]
- 30. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- 31. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 32. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
- 33. Suppression of naloxone-precipitated withdrawal jumps in morphine-dependent mice by stimulation of prostaglandin EP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Comparative physiological pharmacokinetics of fentanyl and alfentanil in rats and humans based on parametric single-tissue models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Assessing the Abuse Potential of Alfentanil in Animal Models
Prepared by: Gemini Senior Application Scientist
Introduction: The Imperative for Preclinical Assessment of Alfentanil's Abuse Potential
Alfentanil is a potent, short-acting synthetic opioid analgesic, structurally related to fentanyl, utilized primarily in anesthetic settings.[1][2][3][4] Its rapid onset and brief duration of action make it a valuable clinical tool.[3] However, like all µ-opioid receptor agonists, alfentanil carries an inherent risk of abuse, addiction, and severe respiratory depression.[3] The U.S. Food and Drug Administration (FDA) mandates a thorough evaluation of the abuse potential of any new central nervous system (CNS)-active drug to inform scheduling recommendations under the Controlled Substances Act.[5][6][7][8]
This guide provides a comprehensive overview of the established in vivo methodologies for assessing the abuse potential of alfentanil in animal models. These preclinical models are foundational for predicting a drug's liability in humans and are critical components of any New Drug Application (NDA) submission for a CNS-active compound.[8][9] The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting these essential studies, grounded in the principles of scientific integrity and regulatory compliance.
The core methodologies discussed—intravenous self-administration, conditioned place preference, drug discrimination, and physical dependence assessment—each probe a different facet of a drug's abuse liability, from its reinforcing effects to its subjective experience and the consequences of its cessation.
Diagram: Overall Workflow for Preclinical Abuse Potential Assessment
Caption: Workflow for assessing alfentanil's abuse potential.
Intravenous Self-Administration (IVSA): The Gold Standard for Reinforcing Efficacy
The IVSA paradigm is the most direct and widely accepted animal model for assessing the reinforcing effects of a drug, which is a key predictor of its abuse potential.[10] The model is based on the principles of operant conditioning, where an animal learns to perform a specific action (e.g., a lever press) to receive a drug infusion.[11][12][13][14][15] The rate and persistence of this behavior are taken as measures of the drug's reinforcing strength. Drugs that are abused by humans, including potent opioids like alfentanil, reliably maintain self-administration behavior in laboratory animals.[10][16][17]
Rationale for Experimental Design
The choice of a surgical model (intravenous catheterization) is necessary to allow for the rapid delivery of the drug into the bloodstream, mimicking the routes of administration often used by individuals who abuse drugs and ensuring a quick association between the operant response and the drug's pharmacological effect. The use of both fixed-ratio and progressive-ratio schedules of reinforcement allows for a comprehensive evaluation of both the acquisition of drug-taking behavior and the motivation to obtain the drug.
-
Fixed-Ratio (FR) Schedule: The animal receives a single infusion for a fixed number of responses (e.g., FR1 means one press yields one infusion). This is useful for establishing and maintaining drug-taking behavior.
-
Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases systematically.[18] The "breakpoint," or the highest ratio the animal will complete, serves as a robust measure of the drug's reinforcing efficacy or the motivation to take the drug.[16][18][19][20] Studies have effectively used PR schedules to compare the reinforcing effects of alfentanil with other drugs of abuse like cocaine.[16][17][19]
Protocol: Intravenous Self-Administration
1.2.1 Surgical Catheter Implantation
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Rhesus monkeys are also used for non-human primate models.[16][17][19]
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Catheterization: Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit in the mid-scapular region.
-
Patency Maintenance: Flush the catheter daily with a sterile saline solution containing a small amount of heparin to maintain patency. Allow animals a recovery period of at least 5-7 days post-surgery.
1.2.2 IVSA Training and Testing
-
Apparatus: Place the animal in an operant conditioning chamber equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.
-
Acquisition Phase (FR1):
-
Place the animal in the chamber for daily 2-hour sessions.
-
A response on the "active" lever results in a 0.1 mL infusion of alfentanil solution delivered over a few seconds, paired with the illumination of the stimulus light.
-
A response on the "inactive" lever has no programmed consequence but is recorded to measure non-specific activity.
-
Continue training until the animal demonstrates stable responding (e.g., >10 infusions per session for 3 consecutive days with >80% of presses on the active lever).
-
-
Dose-Response Determination (FR): Once stable responding is established, test a range of alfentanil doses (e.g., 0.5 - 10.0 µg/kg/infusion) to generate a dose-response curve.
-
Motivation Assessment (PR):
-
Switch to a progressive-ratio schedule of reinforcement.
-
The response requirement increases after each infusion (e.g., 1, 2, 4, 6, 9, 12...).
-
The session ends when the animal fails to earn an infusion within a set time limit (e.g., 1 hour).
-
The primary endpoint is the breakpoint (the final ratio completed). Higher breakpoints indicate greater reinforcing efficacy.[16][19]
-
Data Presentation: IVSA Parameters for Alfentanil
| Parameter | Species | Typical Dose Range (µg/kg/infusion) | Schedule | Key Endpoint | Expected Outcome for Alfentanil |
| Acquisition | Rat | 1.0 - 5.0 | FR1 | Stable Responding | Rapid acquisition of self-administration |
| Dose-Effect | Rat | 0.5 - 10.0 | FR5 | Number of Infusions | Inverted "U"-shaped curve |
| Reinforcing Efficacy | Rhesus Monkey | 0.32 - 3.2 | Progressive-Ratio | Breakpoint | High breakpoints, comparable to cocaine[16][17] |
| Reinforcing Efficacy | Rat | 1.0 - 10.0 | Progressive-Ratio | Breakpoint | Dose-dependent increase in breakpoint |
Conditioned Place Preference (CPP): A Measure of Drug-Associated Reward
CPP is a Pavlovian conditioning model used to measure the rewarding or aversive properties of a stimulus, including drugs of abuse.[21][22][23] The paradigm assesses an animal's preference for an environment that has been previously paired with a drug experience.[23][24] A significant increase in time spent in the drug-paired compartment during a drug-free test is interpreted as evidence of the drug's rewarding properties.[22] This model is particularly useful because it measures the attractiveness of drug-associated cues, a key factor in relapse.[24]
Rationale for Experimental Design
The CPP apparatus is designed with distinct tactile and visual cues in each compartment to allow the animal to form a clear association between the environment and the drug's effects. The three-phase design (habituation, conditioning, testing) is critical:
-
Habituation/Pre-Test: Establishes any baseline preference for one compartment over the other. An unbiased design, where the drug is randomly assigned to the non-preferred or preferred side, is often employed to control for initial biases.[21][22]
-
Conditioning: Involves explicit pairings of the drug with one compartment and a vehicle (saline) with the other. This is the learning phase where the association is formed.
-
Post-Test: The animal is allowed to freely explore the entire apparatus in a drug-free state. The change in time spent in the drug-paired compartment from pre-test to post-test is the primary measure of reward.
Diagram: Conditioned Place Preference Workflow
Caption: Standard workflow for a CPP experiment.
Protocol: Conditioned Place Preference
-
Apparatus: A three-compartment CPP box. The two larger outer compartments should have distinct cues (e.g., black vs. white walls, grid vs. mesh flooring). A smaller, neutral center compartment connects them via removable doors.
-
Phase 1: Pre-Test (Day 1)
-
Place the animal in the center compartment and allow it to freely explore all three compartments for 15 minutes.
-
Use video tracking software to record the time spent in each compartment to establish baseline preference.
-
-
Phase 2: Conditioning (Days 2-5)
-
This phase typically consists of 4 conditioning days, alternating between drug and vehicle pairings.
-
Drug Pairing: Administer alfentanil (e.g., subcutaneously) and immediately confine the animal to one of the outer compartments (the conditioned stimulus, CS+) for 30 minutes.
-
Vehicle Pairing: On alternate days, administer a saline injection and confine the animal to the opposite compartment (CS-) for 30 minutes.
-
The assignment of the drug-paired compartment should be counterbalanced to avoid bias.
-
-
Phase 3: Post-Test (Day 6)
-
With no drug administered, place the animal in the center compartment and allow it to freely explore the entire apparatus for 15 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis: Calculate a preference score (Time in CS+ post-test minus Time in CS+ pre-test). A significant positive score indicates a conditioned place preference.
Data Presentation: CPP Parameters for Alfentanil
| Parameter | Species | Typical Dose Range (µg/kg, s.c.) | Conditioning Schedule | Key Endpoint | Expected Outcome for Alfentanil |
| Reward Conditioning | Rat | 10 - 80 | 4 alternating days | Preference Score | Significant dose-dependent increase in time spent in the drug-paired side |
| Reward Conditioning | Mouse | 20 - 100 | 4 alternating days | Preference Score | Significant dose-dependent increase in time spent in the drug-paired side |
Drug Discrimination: Assessing Subjective Drug Effects
The drug discrimination (DD) paradigm is a highly specific and sensitive assay used to characterize the interoceptive (subjective) effects of a drug.[25][26][27] Animals are trained to recognize the internal state produced by a specific drug and report it by making a differential operant response to receive a reward (e.g., pressing one lever after receiving the drug and another after receiving saline).[25][28] The ability of other novel compounds to substitute for the training drug provides insight into their pharmacological similarity and, by extension, their potential for similar subjective effects and abuse liability.[27][28]
Rationale for Experimental Design
This model leverages the animal's ability to use the internal cues produced by a drug as a discriminative stimulus.[26] Training animals to discriminate alfentanil from vehicle establishes a baseline. Subsequent tests can then determine:
-
Generalization: Will other drugs (e.g., other opioids like morphine or fentanyl, or drugs from different classes) produce alfentanil-like subjective effects? Full generalization suggests a similar mechanism of action and abuse potential.[28] Studies show that in fentanyl-trained rats, other µ-opioid agonists like carfentanil and heroin fully substitute, demonstrating class-specific effects.[29]
-
Antagonism: Can an antagonist (e.g., naloxone) block the discriminative stimulus effects of alfentanil? This confirms that the subjective effects are mediated by a specific receptor system (i.e., opioid receptors).
Protocol: Drug Discrimination
-
Apparatus: A standard two-lever operant chamber.
-
Training:
-
On training days, administer either alfentanil (training dose) or saline to the animal 15-30 minutes before placing it in the chamber.
-
Following an alfentanil injection, only responses on the "drug-appropriate" lever are reinforced (e.g., with a food pellet) on an FR10 schedule.
-
Following a saline injection, only responses on the "saline-appropriate" lever are reinforced.
-
Training sessions are conducted daily, with the drug and saline conditions alternating, until the animal meets a strict accuracy criterion (e.g., >80% of pre-reinforcement responses on the correct lever for 8 out of 10 consecutive sessions).
-
-
Testing (Generalization):
-
Once trained, test sessions are conducted. Administer a test dose of alfentanil or a novel compound.
-
During the test session, responses on either lever are recorded but not reinforced for the first part of the session to assess the animal's choice.
-
Full substitution (generalization) is typically defined as ≥80% of responses on the drug-appropriate lever.
-
-
Testing (Antagonism):
-
To test for antagonism, administer the antagonist (e.g., naltrexone) prior to administering the training dose of alfentanil.
-
A successful antagonism will shift the animal's responding from the drug-appropriate lever to the saline-appropriate lever.
-
Data Presentation: DD Parameters for Alfentanil
| Parameter | Species | Training Dose (µg/kg, s.c.) | Test Drugs | Key Endpoint | Expected Outcome |
| Generalization | Rat | 20 - 40 | Morphine, Fentanyl, Heroin | % Drug-Lever Responding | Full, dose-dependent generalization to other µ-opioid agonists[29] |
| Generalization | Rat | 20 - 40 | Cocaine, Amphetamine | % Drug-Lever Responding | No generalization (saline-appropriate responding) |
| Antagonism | Rat | 20 - 40 | Naltrexone + Alfentanil | % Drug-Lever Responding | Dose-dependent blockade of alfentanil's discriminative effects |
Physical Dependence and Withdrawal Assessment
Chronic administration of opioids leads to neuroadaptive changes that result in physical dependence. The manifestation of an aversive withdrawal syndrome upon cessation of the drug is a key component of addiction and contributes to continued drug use.[15] Assessing the potential of alfentanil to produce physical dependence is therefore a crucial part of its abuse liability profile.
Rationale for Experimental Design
Dependence is induced by chronic exposure to alfentanil. Withdrawal can be assessed in two ways:
-
Spontaneous Withdrawal: Occurs upon abrupt cessation of chronic drug administration.
-
Precipitated Withdrawal: An opioid antagonist like naloxone or naltrexone is administered to a dependent animal, which rapidly displaces the agonist from its receptors and induces a sudden, intense withdrawal syndrome.[30][31][32][33] This is a more time-efficient and robust method for assessing the severity of physical dependence.[30]
Withdrawal is quantified by observing and scoring a constellation of well-defined behavioral and physiological signs.
Protocol: Naloxone-Precipitated Withdrawal
-
Dependence Induction:
-
Administer alfentanil to rats or mice repeatedly over several days. Due to its short half-life, continuous infusion via an osmotic minipump may be preferable to repeated injections to maintain steady drug levels.
-
Alternatively, administer escalating doses of alfentanil 2-3 times daily for 5-7 days.
-
-
Precipitation of Withdrawal:
-
On the test day, approximately 2 hours after the final alfentanil dose, administer a challenge dose of naloxone (e.g., 0.1 - 1.0 mg/kg, s.c. or i.p.).[31]
-
-
Observation and Scoring:
-
Immediately after the naloxone injection, place the animal in a clear observation cylinder.[31]
-
For the next 30-60 minutes, observe and score the frequency or presence/absence of characteristic opioid withdrawal signs. A trained observer, blind to the treatment conditions, should perform the scoring.
-
Key signs in rodents include: jumping, wet-dog shakes, teeth chattering, ptosis (eyelid drooping), diarrhea, and weight loss.[31][34]
-
-
Data Analysis: A composite withdrawal score is calculated by summing the scores for each sign. A higher score indicates greater severity of physical dependence.
Data Presentation: Withdrawal Signs and Scoring
| Withdrawal Sign | Scoring Method (Example) |
| Jumping | Count the number of vertical jumps in 30 min[31] |
| Wet-Dog Shakes | Count the number of shakes in 30 min[34] |
| Teeth Chattering | Presence/Absence or frequency count |
| Ptosis | Rated on a scale (e.g., 0=eyes open, 1=half closed, 2=fully closed) |
| Diarrhea | Presence/Absence of unformed stools |
| Weight Loss | Measure body weight before and after the observation period |
Conclusion
The methodologies outlined in this guide represent the current standards for the preclinical assessment of a new opioid's abuse potential. A comprehensive evaluation using intravenous self-administration, conditioned place preference, drug discrimination, and physical dependence models will generate the critical data required by regulatory agencies like the FDA.[6][7] For alfentanil, these studies collectively demonstrate that it functions as a typical µ-opioid agonist, possessing high reinforcing efficacy, producing conditioned reward, generating subjective effects common to other abused opioids, and inducing physical dependence. These findings underscore the importance of its careful clinical management and control.
References
- 1. emed.ie [emed.ie]
- 2. Alfentanil | Right Decisions [rightdecisions.scot.nhs.uk]
- 3. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. FDA Issues New Guidance for Industry on the Abuse Potential Evaluation of CNS-active Drugs [syneoshealth.com]
- 6. Assessment of Abuse Potential of Drugs | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fortrea.com [fortrea.com]
- 9. xtalks.com [xtalks.com]
- 10. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the limits and utility of operant conditioning in the treatment of drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychologyrocks.org [psychologyrocks.org]
- 13. The Utility of Operant Conditioning to Address Poverty and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 16. Self-administration of cocaine, alfentanil, and nalbuphine under progressive-ratio schedules: consumer demand and labor supply analyses of relative reinforcing effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A new progressive ratio schedule for support of morphine self-administration in opiate dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 22. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 24. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Drug Discrimination and the Analysis of Private Events - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discriminative stimulus effects of carfentanil in rats discriminating fentanyl: Differential antagonism by naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 33. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Alfentanil-Induced Respiratory Depression in Animal Studies
Introduction:
Welcome to the Technical Support Center for researchers utilizing alfentanil in animal models. Alfentanil is a potent, short-acting µ-opioid receptor agonist widely used for its analgesic properties in experimental settings. However, its clinical utility is constrained by a narrow therapeutic window, with the primary dose-limiting side effect being respiratory depression.[1][2] This guide is designed to provide in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions (FAQs) to help you navigate and mitigate this critical experimental challenge. Our goal is to ensure the successful execution of your studies while upholding the highest standards of animal welfare and scientific rigor.
This resource is structured to address specific problems you may encounter, explaining the underlying mechanisms and providing actionable protocols.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during experiments involving alfentanil and provides step-by-step solutions.
Issue: Unexpectedly High Incidence of Apnea or Mortality
Question: My study subjects (rats/mice) are experiencing severe respiratory depression, leading to apnea and mortality, even at what I calculated to be a therapeutic dose of alfentanil. What could be going wrong?
Answer: This is a critical issue that can arise from several factors related to dose, administration, and subject variability. Let's break down the potential causes and solutions.
Root Cause Analysis & Corrective Actions:
-
Dose Calculation and Potency: Alfentanil's potency can vary between species and even strains. A dose that is therapeutic in one model may be supratherapeutic in another.[3] The analgesic and respiratory depressant effects of alfentanil are closely linked.[3][4]
-
Actionable Step: Conduct a dose-response study. Start with a low dose of alfentanil and incrementally increase it in different cohorts to determine the optimal dose that provides analgesia with manageable respiratory depression. Monitor key parameters like respiratory rate, oxygen saturation, and response to noxious stimuli.
-
-
Route and Speed of Administration: Intravenous (IV) bolus administration of alfentanil can lead to a rapid peak plasma concentration, overwhelming the respiratory centers in the brainstem.[5]
-
Actionable Step: Switch from IV bolus to a continuous infusion. This method allows for achieving a steady-state plasma concentration, which can provide sustained analgesia with less severe respiratory depression.[6] Utilize a syringe pump for precise control over the infusion rate.
-
-
Anesthetic Interactions: If alfentanil is used in conjunction with other anesthetic agents (e.g., isoflurane, propofol), there can be synergistic respiratory depressant effects.[7]
-
Actionable Step: Reduce the concentration of the volatile anesthetic or the dose of the injectable anesthetic when co-administering alfentanil. Careful monitoring of respiratory parameters is crucial in this scenario.
-
-
Strain and Genetic Variability: Different rodent strains can exhibit varying sensitivities to opioids.
-
Actionable Step: Review literature specific to the strain you are using. If data is unavailable, a pilot dose-response study becomes even more critical.
-
Issue: Reversal of Respiratory Depression with Naloxone Eliminates Analgesia
Question: I'm using naloxone to reverse alfentanil-induced respiratory depression, but it's also completely reversing the analgesic effect, which confounds my study. How can I selectively rescue breathing?
Answer: This is a classic challenge with non-selective opioid antagonists like naloxone.[1] Naloxone competes with alfentanil at the µ-opioid receptor, reversing both its therapeutic (analgesia) and adverse (respiratory depression) effects.[6] The key is to either titrate the naloxone dose carefully or explore alternative, non-opioid respiratory stimulants.
Strategies for Selective Respiratory Rescue:
-
Naloxone Titration:
-
Causality: The concentration of opioid required to produce respiratory depression is higher than that required for analgesia. Therefore, a carefully titrated low dose of naloxone may be sufficient to restore adequate respiration without fully antagonizing the analgesic effects.
-
Protocol: Instead of a standard bolus, administer a dilute solution of naloxone via slow IV infusion. Begin with a very low dose (e.g., 1-5 µg/kg in rats) and monitor the respiratory rate and oxygen saturation closely. Adjust the infusion rate to maintain adequate ventilation while preserving the analgesic effect, assessed through behavioral tests.
-
-
Alternative Non-Opioid Respiratory Stimulants:
-
Rationale: These compounds stimulate respiration through mechanisms independent of the opioid receptor, thereby avoiding interference with analgesia.[8]
-
Options & Mechanisms:
-
AMPA Receptor Positive Allosteric Modulators (Ampakines): Compounds like CX717 have been shown to counteract opioid-induced respiratory depression by enhancing glutamatergic signaling in brainstem respiratory centers, such as the pre-Bötzinger complex.[8][9][10] This approach has been effective in both animal models and human studies without affecting analgesia.[8][9][10]
-
Serotonin Receptor Agonists: Activation of certain serotonin receptors (e.g., 5-HT1A) can stimulate respiratory output.[11] Agonists like 8-OH-DPAT have demonstrated efficacy in reversing opioid-induced respiratory depression in rodents.[11]
-
Doxapram: A well-known respiratory stimulant that acts on peripheral chemoreceptors and central respiratory centers.[7] However, it can have cardiovascular side effects and may increase the clearance of alfentanil, potentially reducing analgesia indirectly.[12]
-
-
Experimental Workflow: Evaluating a Non-Opioid Respiratory Stimulant
Caption: Workflow for testing a novel respiratory stimulant.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key respiratory parameters I should be monitoring in my animal model?
A1: Comprehensive monitoring is essential for both animal welfare and data quality. The primary parameters include:
-
Respiratory Rate (breaths/minute): A direct measure of the central respiratory drive.
-
Oxygen Saturation (SpO2): Indicates the effectiveness of gas exchange in the lungs. Non-invasive pulse oximeters designed for rodents are available for this purpose.[13][14]
-
Tidal Volume: The volume of air moved during a single breath. This is often measured using whole-body plethysmography.
-
Minute Ventilation: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume). This is the most encompassing measure of overall respiratory function.[15]
-
Arterial Blood Gases (PaO2, PaCO2): While invasive, this provides the gold standard for assessing respiratory status, showing levels of oxygen and carbon dioxide in the arterial blood.[15]
Q2: How does the mechanism of alfentanil-induced respiratory depression work?
A2: Alfentanil, like other µ-opioid agonists, causes respiratory depression primarily by acting on µ-opioid receptors located on neurons within key respiratory control centers in the brainstem.[10][14] This includes areas like the pre-Bötzinger Complex, which is critical for rhythm generation.[2][16] Activation of these receptors leads to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately suppresses the rate and depth of breathing.[2]
Signaling Pathway of Opioid-Induced Respiratory Depression
Caption: Alfentanil binding to µ-opioid receptors triggers intracellular signaling cascades that inhibit neuronal activity in respiratory centers.
Q3: Are there any alternative opioid analgesics with a wider therapeutic window for respiratory safety?
A3: Yes, research into safer opioids is a very active field. Some strategies include:
-
Biased Agonists: These are compounds designed to preferentially activate the G-protein signaling pathway (associated with analgesia) over the β-arrestin pathway (implicated in respiratory depression and other side effects).
-
Mixed Receptor Agonists: Drugs that act as agonists at one opioid receptor (e.g., µ) and antagonists or partial agonists at another (e.g., delta or kappa) may offer a better safety profile. For example, some mixed MOR/NOP agonists have shown potent analgesia with reduced respiratory depression in non-human primates.[1]
-
Peripherally Acting Opioids: These drugs are designed to not cross the blood-brain barrier, thus providing analgesia for peripheral pain without causing central side effects like respiratory depression.
Q4: Can I pre-treat my animals with a respiratory stimulant to prevent alfentanil-induced depression?
A4: Yes, pre-treatment is a viable strategy. Studies in humans have shown that pre-treatment with the ampakine CX717 can prevent alfentanil-induced respiratory depression.[8] This approach can be advantageous as it may prevent severe desaturation events from occurring in the first place.
Protocol: Prophylactic Administration of a Respiratory Stimulant
-
Baseline Measurement: Record baseline respiratory parameters for at least 15-30 minutes.
-
Stimulant Administration: Administer the respiratory stimulant (e.g., CX717, 15 mg/kg, IV in rats) or vehicle.[17]
-
Observation Period: Allow 15-30 minutes for the stimulant to take effect, while continuing to monitor respiration.
-
Alfentanil Challenge: Administer the planned dose of alfentanil.
-
Continuous Monitoring: Monitor respiratory and analgesic parameters for the duration of the experiment, comparing the stimulant-treated group to the vehicle control group.
Comparative Data on Mitigating Agents
| Agent | Mechanism of Action | Effect on Alfentanil Analgesia | Key Considerations |
| Naloxone | Non-selective µ-opioid receptor antagonist | Reverses analgesia | Short half-life may lead to renarcotization.[1][6] Dose titration is critical.[6] |
| Ampakines (e.g., CX717) | Positive Allosteric Modulator of AMPA receptors | Does not affect or may enhance analgesia[8][18] | Investigational status; availability may be limited. |
| 5-HT1A Agonists (e.g., 8-OH-DPAT) | Serotonin 1A receptor agonist | Does not affect analgesia | Efficacy in humans has been inconsistent.[10] |
| Doxapram | Peripheral and central chemoreceptor stimulant | May indirectly reduce analgesia by increasing alfentanil clearance[12] | Potential for cardiovascular side effects.[12] |
References
- 1. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 3. The concentration-effect relationship of the respiratory depressant effects of alfentanil and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alfentanil's analgesic, respiratory, and cardiovascular actions in relation to dose and plasma concentration in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. scispace.com [scispace.com]
- 7. The influence of alfentanil pre-treatment on ventilatory effects of doxapram following induction of anaesthesia with propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Impact and Mechanism of a Novel Allosteric AMPA Receptor Modulator LCX001 on Protection Against Respiratory Depression in Rodents [frontiersin.org]
- 10. Understanding and Countering Opioid-induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potency of different serotonergic agonists in counteracting opioid evoked cardiorespiratory disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 15. Effect of a novel AMPA receptor modulator LCX001 against respiratory depression induced by opioid receptor agonist TH-030418 [cjpt.magtechjournal.com]
- 16. Opioid-induced Respiratory Depression Is Only Partially Mediated by the preBötzinger Complex in Young and Adult Rabbits In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPA Receptor Positive Allosteric Modulators Attenuate Opioid Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Alfentanil Hydrochloride in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alfentanil hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic and alkaline solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions.
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
A1: this compound, like other fentanyl analogs, exhibits pH-dependent stability. It is generally stable in acidic to neutral solutions (pH ≤ 6) but is susceptible to degradation in alkaline environments.[1] Forced degradation studies have shown that this compound is unstable under acidic, alkaline, and oxidative stress conditions.[2]
Q2: What are the primary degradation pathways for alfentanil in aqueous solutions?
A2: The main degradation pathways for fentanyl analogs, including alfentanil, involve modifications to the N-phenylpropanamide and piperidine structures.[2] Common degradation routes include N-dealkylation and oxidation of the piperidine nitrogen.[1] Under specific stress conditions, hydrolysis of the amide linkage can also occur.
Q3: Is this compound sensitive to light or temperature?
A3: this compound is relatively stable under dry photolytic and thermal stress conditions.[2] However, in aqueous solutions, elevated temperatures can accelerate degradation, particularly in alkaline conditions.[1]
Q4: What is the pKa of alfentanil and how does it influence its stability?
A4: The pKa of alfentanil is 6.5. This means that at a physiological pH of 7.4, a significant portion of the molecule is in its unionized, lipid-soluble form. While this property is crucial for its rapid onset of action, the presence of the tertiary amine also makes the molecule susceptible to pH-dependent degradation, especially in basic solutions where the amine is deprotonated and more reactive.
II. Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments involving this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of alfentanil potency in a prepared solution over a short period. | The pH of the solution may have shifted to the alkaline range (pH > 7). This can be due to the dissolution of basic excipients or interaction with container materials. | Buffer your solution to maintain a pH between 4 and 6. Use high-purity water and excipients. Verify the pH of your final solution. |
| Appearance of unknown peaks in HPLC analysis of a stored alfentanil solution. | These are likely degradation products. The conditions of storage (pH, temperature, exposure to light) may be promoting the breakdown of alfentanil. | Conduct a forced degradation study to identify potential degradation products.[3] Analyze your sample using a validated stability-indicating HPLC method capable of separating the parent drug from its degradants.[4] |
| Inconsistent results in bioassays using alfentanil solutions. | This could be due to the degradation of alfentanil, leading to a lower effective concentration. The degradation products may also have different pharmacological activities. | Always use freshly prepared solutions of this compound for critical experiments. If solutions must be stored, they should be kept at a controlled acidic pH (4-6), protected from light, and refrigerated. Validate the stability of your specific formulation under your intended storage and use conditions. |
| Precipitation observed in a formulated alfentanil solution. | This could be due to a change in pH affecting the solubility of this compound or its interaction with other components in the formulation. | Ensure all components of your formulation are compatible. Maintain the pH within the optimal solubility and stability range for this compound (pH 4-6). |
III. Experimental Protocols & Methodologies
To assist in your research, we provide a detailed protocol for conducting a forced degradation study and a typical stability-indicating HPLC method.
A. Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and alkaline samples with an appropriate volume of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
B. Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 275 nm[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
IV. Summary of this compound Stability
The following table summarizes the stability of this compound under different conditions based on available literature.
| Condition | Stability | Expected Degradation Products |
| Acidic (pH < 4) | Relatively Stable, but degradation can occur under harsh conditions (e.g., elevated temperature).[1][2] | N-dealkylated products, amide hydrolysis products.[1] |
| Neutral (pH 6-7) | Generally Stable.[1] | Minimal degradation expected under normal conditions. |
| Alkaline (pH > 8) | Unstable, degradation rate increases with increasing pH.[1] | N-dealkylated products, oxidation products of the piperidine ring.[1] |
| Oxidative (e.g., H₂O₂) | Unstable.[2] | N-oxide derivatives. |
| Thermal (Dry Heat) | Relatively Stable.[2] | Minimal degradation. |
| Photolytic (UV Light) | Relatively Stable.[2] | Minimal degradation. |
Alfentanil Degradation Pathway Overview
Caption: Potential degradation pathways of alfentanil under stress conditions.
V. References
-
Kahl, J.H., Gonyea, J., Humphrey, S.M., Hime, G.W., & Boland, D.M. (2018). Quantitative analysis of fentanyl and six fentanyl analogs in postmortem specimens by UHPLC-MS-MS. Journal of Analytical Toxicology, 42(8), 570-580.
-
Krotulski, A. J., Papsun, D., DeMartin, T., & Logan, B. K. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences, 69(5), 1799-1814.
-
Henkel, C. S., et al. (2020). The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion. BMC Anesthesiology, 20(1), 283.
-
Smith, H. S. (2009). Remifentanil update: clinical science and utility. Pain Physician, 12(1), 91-112.
-
Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(3), 856-863.
-
Deranged Physiology. (n.d.). Remifentanil. Retrieved from --INVALID-LINK--
-
Stanski, D. R., & Hug, C. C. Jr. (1982). The clinical pharmacology of alfentanil. Anesthesiology, 57(6), 435-438.
-
Alsante, K. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 35(3), 56-65.
-
Henkel, C. S., et al. (2020). Concentration of the degradation product over 24 h in samples... [Graph]. In The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion. ResearchGate.
-
Jadhav, V., & Jain, A. (2022). A Review of Stability Indicating Methods and Forced Degradation Studies. International Journal of Research in Pharmaceutical and Nano Sciences, 11(4), 324-333.
-
Baertschi, S. W., et al. (2019). Kinetics of the degradation of the drug in acid and base mediated reactions. Journal of Pharmaceutical and Biomedical Analysis, 164, 45-53.
-
Wikipedia. (2024). Fentanyl. Retrieved from --INVALID-LINK--
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
-
Henkel, C. S., et al. (2020). The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion. ResearchGate.
-
Bajaj, S., et al. (2018). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 15(4).
-
Man-cheung, C., & Bo-yan, C. (2017). Energetics of high temperature degradation of fentanyl into primary and secondary products. The Journal of Physical Chemistry A, 121(41), 7855-7863.
-
Kar, A., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7511.
-
Moman, R. N., Mowery, M. L., & Kelley, B. (2024). Alfentanil. In StatPearls. StatPearls Publishing.
-
Jouyban, A. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 97(Pt A), 1-10.
-
Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(11), 2821-2832.
-
New York State Poison Control Network. (n.d.). ToxTalks: Substances of Abuse and Misuse Highlights from the Field Fentanyl and Fentanyl Analogues.
-
Scott, J. C., & Stanski, D. R. (1987). The Clinical Pharmacology of Alfentanil. Clinical Pharmacokinetics, 13(5), 337-353.
-
Moneshwari, M., & Sammaiah, G. (2025). Stress Induced Degradation Study of Marketed Formulation of Selected Drug. International Journal of Research in Pharmacology & Pharmacotherapeutics, 14(3), 542-552.
References
- 1. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Alfentanil Dosage for Short-Duration Procedures in Rodents
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for the safe and effective use of alfentanil in short-duration procedures involving rodent models. Alfentanil, a potent synthetic opioid, offers the distinct advantages of rapid onset and a short duration of action, making it an excellent choice for brief experimental interventions.[1] However, its narrow therapeutic index demands meticulous attention to dosage, administration, and physiological monitoring to ensure both animal welfare and the integrity of research data.
Frequently Asked Questions (FAQs)
Q1: Why choose alfentanil over other opioids like fentanyl for short-duration procedures in rodents?
Alfentanil's primary advantage lies in its pharmacokinetic profile. It has the fastest onset and the shortest duration of action compared to analogs like fentanyl and sufentanil.[1] This allows for rapid induction of anesthesia and a swift recovery, which is ideal for procedures lasting less than 30 minutes.[1] This minimizes post-procedural monitoring and reduces the risk of prolonged sedation that could interfere with subsequent experimental observations. While fentanyl is a potent analgesic, it has a longer half-life, which can lead to secondary peaks in plasma concentration and a more extended recovery period.[2][3]
Q2: What is a reliable starting dosage range for alfentanil in mice and rats?
Dosage is highly dependent on the species, strain, age, and the specific procedure. The following table provides general, evidence-based starting points for intravenous (IV) administration. It is imperative to begin with a conservative dose and titrate to effect based on careful monitoring.
| Rodent Species | Recommended Starting IV Dosage (µg/kg) | Expected Duration of Action |
| Mouse | 8-20 (for induction)[4] | 5-20 minutes |
| Rat | 5-15[5] | 5-20 minutes |
Note: These are starting guidelines. Individual animal responses can vary. Continuous monitoring and dose titration are essential.
Q3: Can alfentanil be administered through routes other than IV?
While intravenous administration provides the most immediate and predictable effects, intraperitoneal (IP) and subcutaneous (SC) routes are alternatives. However, absorption via these routes is slower and more variable, leading to a less predictable onset and depth of anesthesia. For IP injections, care must be taken to avoid injection into the cecum or bladder, which can significantly alter drug absorption.
Troubleshooting Guide
Problem 1: Inadequate Anesthetic Depth
Scenario: Following administration of the calculated alfentanil dose, the rodent continues to exhibit a positive pedal withdrawal reflex (toe pinch) or other responses to noxious stimuli.
Potential Causes and Solutions:
-
Incorrect Dosage/Calculation: Meticulously re-verify the animal's weight, all dosage calculations, and the final concentration of your alfentanil solution.
-
Administration Failure: For IV injections, confirm proper catheter placement within the vein. For IP injections, ensure the dose was delivered into the peritoneal cavity and not subcutaneously or into an organ.
-
Strain and Individual Variability: Different rodent strains can exhibit varying sensitivity to opioids. If the initial dose is ineffective, consider administering a small incremental dose (e.g., 25-50% of the initial dose) while closely monitoring vital signs.
-
Drug Potency: Ensure your alfentanil solution has been stored correctly, is within its expiration date, and has not been degraded by improper handling.
Logical Workflow for Anesthetic Deepening
Caption: Decision-making workflow for managing inadequate anesthetic depth.
Problem 2: Severe Respiratory Depression or Apnea
Scenario: After alfentanil administration, the rodent's respiratory rate drops dramatically, mucous membranes appear cyanotic (bluish), or breathing ceases entirely.
Potential Causes and Solutions:
-
Opioid-Induced Respiratory Depression: This is the most significant risk associated with alfentanil and other potent opioids.[6][7] It is a direct result of mu-opioid receptor activation in the brainstem's respiratory centers.
-
Overdose: The administered dose exceeded the animal's tolerance.
-
Rapid IV Bolus: Injecting the drug too quickly can create a high plasma concentration, overwhelming respiratory centers. Administer IV doses slowly over at least 60 seconds.
Emergency Response Protocol:
-
STOP Alfentanil Administration Immediately.
-
Provide Ventilatory Support: If the animal is apneic, provide intermittent positive pressure ventilation. A small-animal ventilator is ideal, but gentle, rhythmic chest compressions can provide temporary support.
-
Administer Naloxone: Naloxone is a non-selective opioid antagonist that can rapidly reverse alfentanil's effects.[8][9] A dose of 0.01-0.1 mg/kg IV, IP, or SC is typically effective. Be prepared for a rapid return of consciousness and potential pain perception.
-
Supplemental Oxygen: Provide 100% oxygen via a nose cone to improve oxygen saturation.
-
Monitor Closely: The half-life of naloxone can be shorter than that of the opioid, potentially leading to renarcotization.[10] Continuous monitoring is crucial.
Mechanism of Opioid-Induced Respiratory Depression
Caption: Signaling pathway of alfentanil action and naloxone reversal.
Problem 3: Hemodynamic Instability (Hypotension & Bradycardia)
Scenario: You observe a significant drop in the rodent's heart rate and/or blood pressure during the procedure.
Potential Causes and Solutions:
-
Vagally-Mediated Bradycardia: Opioids can increase vagal nerve tone, leading to a slowed heart rate.
-
Hypotension: Alfentanil can cause vasodilation, leading to a drop in blood pressure.[4] This is exacerbated in animals that are dehydrated.
-
Hypothermia: Anesthetized rodents rapidly lose body heat, which can worsen cardiovascular depression.[11]
Management Strategies:
-
Anticholinergic Administration: To counteract bradycardia, administer atropine (0.04–0.10 mg/kg SC) or glycopyrrolate (0.01–0.02 mg/kg SC).[12]
-
Fluid Support: Provide warmed (36–38°C) isotonic fluids (e.g., 0.9% NaCl or Lactated Ringer's Solution) subcutaneously or intraperitoneally at a rate of 5-10 ml/kg to support blood pressure.[13]
-
Thermal Support: It is critical to maintain the animal's core body temperature between 36.0°C and 38.0°C using a circulating warm water blanket or other regulated heating source.[11][12]
-
Reduce Anesthetic Depth: If using a continuous infusion, decrease the rate. Avoid further boluses if possible.
Key Experimental Protocols
Protocol 1: Anesthetic Solution Preparation
-
Aseptic Technique: All dilutions must be performed using sterile techniques to prevent contamination.
-
Diluent: Use sterile 0.9% saline for dilution.
-
Calculation: Carefully calculate the required dilution to achieve an appropriate injection volume for the size of your animal (e.g., 0.1-0.5 mL for a mouse).
-
Labeling: Clearly label the vial with the drug name, final concentration (in mg/mL or µg/mL), date of preparation, and your initials.
-
Storage: Store the diluted solution as recommended by the manufacturer, typically protected from light at room temperature.
Protocol 2: Monitoring During Anesthesia
-
Pre-Anesthetic Assessment: Ensure animals have been properly acclimated (at least 3 days) and are in good health.[12][14] Pre-anesthetic fasting is generally not required for rodents.[12][14]
-
Eye Lubrication: Apply a sterile, non-medicated ophthalmic ointment to prevent corneal drying.[12][14]
-
Continuous Monitoring: Assess and document the following parameters at least every 15 minutes:[13]
-
Anesthetic Depth: Use the pedal withdrawal (toe pinch) reflex. Lack of response indicates a surgical plane of anesthesia.
-
Respiratory Rate: Normal ranges under anesthesia are approximately 55-100 breaths/min for mice and 70-110 for rats.[12][14] A drop of 50% is acceptable.[12][14]
-
Mucous Membrane Color: Gums and mucous membranes should be pink, not pale or blue (cyanotic).[12][14]
-
-
Post-Procedure Recovery:
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative tissue concentration profiles of fentanyl and alfentanil in humans predicted from tissue/blood partition data obtained in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
- 4. Alfentanil: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Naloxone reversal of opioid-induced respiratory depression with special emphasis on the partial agonist/antagonist buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Navigating Long-Term Alfentanil Administration in Research
Introduction: The Role of Alfentanil in Chronic Research Models
Alfentanil, a potent, short-acting synthetic opioid, offers unique advantages for research applications requiring precise and titratable analgesia.[1][2] Its rapid onset and short half-life (1.5 to 1.8 hours) allow for quick adjustments in anesthetic or analgesic depth, a critical feature in complex experimental protocols.[1][3] However, transitioning from acute to long-term administration—essential for chronic pain, neurological, or addiction studies—introduces a distinct set of challenges. These include ensuring stable drug delivery, managing physiological side effects, and addressing the inevitable onset of analgesic tolerance.[4][5]
This guide serves as a centralized resource for researchers, providing field-proven insights and evidence-based protocols to overcome the common hurdles of chronic alfentanil administration. We will delve into the causality behind experimental choices, offering not just steps, but the scientific rationale required to design robust, reproducible, and ethically sound studies.
Frequently Asked Questions (FAQs)
Q1: Why choose alfentanil for long-term studies over other opioids like fentanyl or morphine?
A1: The choice is driven by alfentanil's distinct pharmacokinetic profile.[3][6] Its key advantages are:
-
Rapid Onset and Offset: Alfentanil's fast blood-brain equilibration allows for more immediate analgesic effects and quicker recovery upon cessation of administration compared to fentanyl.[3] This is beneficial for studies requiring intermittent behavioral testing where lingering drug effects could confound results.
-
High Titratability: The short duration of action makes it highly suitable for continuous infusion models where stable plasma concentrations are desired and can be precisely maintained.[3][7] This contrasts with longer-acting opioids where accumulation can be a concern.
-
Reduced Metabolic Burden in Renal Impairment: Alfentanil is primarily metabolized by the liver (CYP3A4 enzyme system), and its metabolites are largely inactive.[1] This makes it a more predictable option in models of renal insufficiency, where active metabolites of other opioids (like morphine) can accumulate.[8][9]
Q2: What are the primary challenges I should anticipate with long-term alfentanil infusion?
A2: Researchers must proactively manage three core challenges:
-
Analgesic Tolerance: This is the most significant pharmacological hurdle, characterized by a decreasing analgesic effect over time, necessitating dose escalation to maintain efficacy.[5][10] Studies in rats have shown that tolerance to continuously infused alfentanil can develop rapidly.[11]
-
Side Effect Management: Chronic opioid administration can lead to adverse effects that impact animal welfare and data quality. Key side effects include respiratory depression, sedation, and gastrointestinal dysfunction (constipation).[2][4][12]
-
Technical Delivery Issues: Maintaining a consistent, uninterrupted subcutaneous or intravenous infusion for days or weeks requires reliable equipment and meticulous technique. Catheter patency, pump failure, and solution stability are common points of failure.[13]
Q3: What are the primary methods for long-term, continuous delivery in research animals?
A3: Osmotic minipumps are the most common and reliable method for continuous delivery in rodents.[14] They provide consistent, zero-order drug release for a predetermined duration without the need for external connections or frequent animal handling.
| Delivery Method | Advantages | Disadvantages | Best For... |
| Osmotic Minipumps | Highly consistent, reliable, implantable (reduces stress), disposable.[14] | Fixed infusion rate, requires surgery for implantation/removal, potential for local tissue reaction. | Studies from days to several weeks requiring stable plasma concentrations. |
| Programmable Infusion Pumps | Rate can be varied, allows for complex dosing paradigms, refillable. | High cost, requires external tethering or larger implantable device, higher risk of infection/dislodgement. | Larger animal models or studies needing circadian or variable dosing schedules. |
| Repeated Injections (SC/IP) | Simple, low cost, no surgery required. | Creates "peak and trough" plasma levels, stressful due to frequent handling, high labor.[4] | Not recommended for achieving stable, long-term analgesia. |
Troubleshooting Guide: Scenario-Based Problem Solving
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Loss of Analgesic Efficacy Days into a Continuous Infusion
Issue: Your subject, initially responsive to the alfentanil infusion, is now showing signs of pain (e.g., guarding, vocalization, reduced activity, positive response in nociceptive tests).
Possible Causes & Solutions:
-
Pharmacological Tolerance: This is the most likely cause. The constant stimulation of µ-opioid receptors leads to adaptive changes, such as receptor desensitization and the activation of anti-opioid signaling cascades (e.g., involving NMDA receptors and cholecystokinin).[15][16][17]
-
Troubleshooting Steps:
-
Confirm Pain Status: Use a validated pain assessment method (e.g., grimace scale, von Frey filaments) to quantify the loss of efficacy.[18]
-
Controlled Dose Escalation: Increase the alfentanil concentration in the infusion pump reservoir. This must be done systematically, with careful monitoring for adverse effects. A 25-50% increase is a common starting point, followed by reassessment.
-
Consider Adjunctive Therapy: Co-administration of a low-dose NMDA receptor antagonist (like ketamine) has been shown to attenuate the development of opioid tolerance.[15] This multimodal approach can restore analgesic efficacy without significant dose escalation of the opioid.
-
-
-
Technical Failure (Pump/Catheter): The delivery system may be compromised.
-
Troubleshooting Steps:
-
Check Catheter Patency: If using an externalized catheter, check for kinks, clogs, or disconnection.[13] For fully implanted systems, this is harder to diagnose non-invasively.
-
Explant and Verify Pump Function: At the end of the study (or if failure is strongly suspected), explant the osmotic pump and measure the residual volume. Compare this to the expected residual volume based on the pump's specified rate and duration. A pump that is still full indicates a complete occlusion or failure.[19]
-
-
Workflow: Diagnosing Loss of Analgesic Efficacy
Caption: Troubleshooting flowchart for loss of alfentanil efficacy.
Scenario 2: Subject Exhibits Excessive Sedation or Respiratory Depression
Issue: The animal is lethargic, unresponsive to mild stimuli, and/or shows a visibly decreased respiratory rate or cyanosis.
Possible Causes & Solutions:
-
Overdose or Incorrect Dosing: The initial dose may be too high for the specific animal strain, age, or health status. Alfentanil's therapeutic window can be narrow.
-
Troubleshooting Steps:
-
Immediate Action: If the animal is severely depressed, be prepared to administer an opioid antagonist like naloxone. This will reverse the effects but also eliminate analgesia. This is an emergency measure and may require veterinary consultation.
-
Review Dosing Calculations: Double-check all calculations for drug concentration and pump flow rate. Ensure you used the lot-specific data provided with the osmotic pumps, as pumping rates can vary between batches.[20]
-
Conduct a Dose-Finding Study: For any new model or strain, it is imperative to perform a pilot study with a small cohort of animals to determine the optimal starting infusion rate that provides analgesia without unacceptable side effects.
-
-
-
Drug Interaction: Alfentanil's effects can be potentiated by other compounds.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Concurrent administration of other CNS depressants (e.g., benzodiazepines, some anesthetics) will enhance alfentanil's sedative and respiratory depressant effects.[1][21] Doses of one or both agents may need to be reduced.
-
Check for CYP3A4 Inhibitors: Alfentanil is metabolized by CYP3A4.[1] Co-administration of a CYP3A4 inhibitor (e.g., certain azole antifungals, macrolide antibiotics) can dramatically increase plasma alfentanil levels, leading to toxicity.[1][21]
-
-
Scenario 3: Issues with Osmotic Pump Preparation and Implantation
Issue: Inconsistent results or premature cessation of drug effect, suggesting a problem with the delivery device itself.
Possible Causes & Solutions:
-
Improper Pump Filling: Trapped air bubbles or incomplete filling can lead to delayed onset or incorrect pumping rates.
-
Protocol for Filling Osmotic Pumps:
-
Weigh the empty pump with its flow moderator and record the weight.[19]
-
Prepare the alfentanil solution under sterile conditions. Ensure the drug is fully dissolved and stable in the chosen vehicle (e.g., sterile saline 0.9%).[8] The solution should not generate gas at 37°C.[19]
-
Use a small syringe (e.g., 1 mL) with the provided blunt-tipped filling tube. Ensure the syringe and tube are completely free of air.[19]
-
Insert the filling tube fully into the pump until it touches the bottom. Inject the solution slowly and steadily to avoid creating air bubbles. A small amount of back pressure is normal.[20]
-
Weigh the filled pump and moderator. The net weight of the solution (in mg) should be approximately equal to the pump's reservoir volume (in µL), assuming a solution density of ~1 g/mL. A significant discrepancy suggests trapped air.[19]
-
-
-
Lack of Pre-Incubation ("Priming"): Osmotic pumps do not begin pumping at their steady-state rate immediately upon implantation. They rely on absorbing interstitial fluid to create the osmotic pressure that drives drug delivery.
-
Protocol for Pump Priming:
-
After filling, place the pump in a sterile container of 0.9% saline at 37°C.
-
Incubate for at least 4-6 hours (or as recommended by the manufacturer) before implantation. This allows the pump to reach a steady pumping rate before the experiment begins.[22]
-
-
-
Drug Instability or Incompatibility: Alfentanil may degrade or precipitate in the pump at 37°C over time, or it may be incompatible with the pump materials or other co-administered drugs.
-
Troubleshooting Steps:
-
Confirm Stability: Alfentanil is generally stable in 0.9% saline or 5% dextrose solutions.[23] However, for long-duration studies, it is best practice to conduct a benchtop stability test. Fill a pump with your drug solution and keep it at 37°C for the planned duration of your study. At the end, expel the contents and analyze the concentration and purity via HPLC.
-
Check Compatibility: While alfentanil is compatible with many common palliative care drugs, compatibility for long-term infusion with novel research compounds must be verified.[24][25] Use a chemical compatibility testing kit if unsure about your vehicle or a co-formulated drug.[20]
-
-
Diagram: Osmotic Pump Preparation Workflow
Caption: Step-by-step workflow for osmotic pump preparation.
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. The clinical pharmacology of alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous infusion of alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. olh.ie [olh.ie]
- 9. Alfentanil | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Time course characteristics of acute tolerance development to continuously infused alfentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality statement 6 - Monitoring and management of opioid analgesic adverse effects | Australian Commission on Safety and Quality in Health Care [safetyandquality.gov.au]
- 13. Troubleshooting Fluid Pump Occlusion Errors: Common User Challenges and Tips [lemon8-app.com]
- 14. insidescientific.com [insidescientific.com]
- 15. Acute tolerance to continuously infused alfentanil: the role of cholecystokinin and N-methyl-D-aspartate-nitric oxide systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Mechanisms underlying morphine analgesic tolerance and dependence. | Semantic Scholar [semanticscholar.org]
- 17. Molecular mechanisms of opioid tolerance: From opioid receptors to inflammatory mediators (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 19. rwdstco.com [rwdstco.com]
- 20. alzet.com [alzet.com]
- 21. labeling.pfizer.com [labeling.pfizer.com]
- 22. rwdstco.com [rwdstco.com]
- 23. publications.ashp.org [publications.ashp.org]
- 24. spcare.bmj.com [spcare.bmj.com]
- 25. Compatibility and stability tables for subcutaneous infusion (2a to 7) | Right Decisions [rightdecisions.scot.nhs.uk]
Alfentanil in Animal Models: A Technical Support Guide to Navigating Unexpected Behavioral Effects
This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering unexpected behavioral effects of alfentanil in animal models. As a potent, short-acting µ-opioid receptor agonist, alfentanil is a valuable tool in anesthetic and analgesic research. However, its use can be complicated by paradoxical behavioral outcomes that can confound experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and manage these effects, ensuring the integrity and validity of your research.
I. Frequently Asked Questions (FAQs): Quick-Reference Troubleshooting
This section provides rapid answers to common issues encountered during in vivo studies with alfentanil.
| Question | Brief Answer & Next Steps |
| 1. My animal is exhibiting hyperactivity and increased locomotion instead of sedation. What is happening? | This is likely opioid-induced hyperlocomotion, a known paradoxical effect. It is thought to be mediated by the dopaminergic system. Next Steps: Review your dosage and consider dose-response studies. See the Troubleshooting Guide for Hyperlocomotion for mitigation strategies. |
| 2. The animal is showing seizure-like activity (e.g., myoclonus, convulsions). Is this expected? | Alfentanil has known proconvulsant effects, especially at higher doses or in predisposed subjects. This is linked to its impact on GABAergic and glutamatergic pathways. Next Steps: Immediately ensure the animal's well-being. Refer to the Troubleshooting Guide for Seizure-Like Activity for management and prevention protocols. Consider EEG monitoring. |
| 3. I'm seeing significant variability in behavioral responses between animals, even at the same dose. Why? | Inter-animal variability can be high due to differences in metabolism. Alfentanil is primarily metabolized by the CYP3A4 enzyme, the activity of which can vary between individuals and can be influenced by other compounds. Next Steps: Review all co-administered substances for potential CYP3A4 inhibitors or inducers. See the section on Metabolic Considerations . |
| 4. Can the route of administration influence these unexpected behaviors? | Yes. Rapid intravenous boluses are more likely to achieve high peak brain concentrations that can trigger these effects compared to slower infusions. Next Steps: Consider altering the infusion rate. A slower administration may help maintain therapeutic levels while avoiding the peaks that can lead to adverse behavioral outcomes. |
| 5. Could the observed effects be due to alfentanil's metabolites? | While possible, the primary metabolite, noralfentanil, is generally considered to have significantly less pharmacological activity than the parent compound. However, altered metabolism leading to accumulation could theoretically contribute to unexpected effects. There is currently limited in vivo behavioral data on noralfentanil, representing a knowledge gap in the field. |
II. In-Depth Troubleshooting Guides
A. Troubleshooting Unexpected Hyperlocomotion
Opioid-induced hyperlocomotion is a paradoxical excitatory effect that can interfere with studies requiring sedation or assessing analgesic-induced motor impairment.
Causality: This phenomenon is primarily linked to the stimulation of the mesolimbic dopamine system. Activation of µ-opioid receptors in the ventral tegmental area (VTA) can lead to an increase in dopamine release in the nucleus accumbens, a key region for regulating motor activity.[1][2]
Mitigation Strategies:
-
Dose-Response Analysis:
-
Rationale: The relationship between alfentanil dose and locomotor activity can be complex. It is crucial to establish a full dose-response curve in your specific animal model and strain.
-
Protocol: See Protocol 1: Alfentanil Dose-Response for Locomotor Activity .
-
-
Pharmacological Intervention (for mechanistic studies):
-
Dopamine Antagonists: While results can be species-dependent, exploring the co-administration of dopamine receptor antagonists can help dissect the underlying mechanism. Studies in horses have shown that neither specific D1 nor D2 antagonists effectively blocked alfentanil-induced locomotion, suggesting a complex interaction or the involvement of other neurotransmitter systems.[3] However, in rodent models of opioid-induced hyperlocomotion, both D1 and D2 receptor antagonists have been shown to attenuate these effects.[1][4]
-
Caution: The antagonists themselves may have intrinsic effects on locomotion.[3] Appropriate controls are essential.
-
-
Adjusting Administration Protocol:
-
Rationale: A rapid bolus injection leads to a sharp peak in plasma and brain concentration, which may be more likely to trigger hyperlocomotion.
-
Recommendation: Switch from a bolus injection to a continuous intravenous infusion to maintain a more stable plasma concentration.
-
B. Troubleshooting Seizure-Like Activity
Alfentanil can induce epileptiform activity, ranging from myoclonus to generalized seizures, particularly at high doses.[5][6][7] This is a critical adverse event that requires careful management.
Causality: The proconvulsant effect of alfentanil is thought to arise from a disruption in the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission in brain regions like the hippocampus.[5][7] Opioid-induced inhibition of GABAergic interneurons can lead to disinhibition of pyramidal neurons, resulting in hyperexcitability and seizure activity.
Mitigation and Management:
-
Prophylactic Co-administration:
-
Midazolam: For studies where the primary outcome is not dependent on GABAergic pathways, co-administration of a benzodiazepine like midazolam can effectively prevent alfentanil-induced seizures in rats.[6]
-
Rationale: Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, counteracting the hyperexcitability induced by alfentanil.[8]
-
-
Antagonist Reversal:
-
Naloxone: The µ-opioid receptor antagonist naloxone can be used to reverse alfentanil-induced seizures.[9][10]
-
Critical Consideration: Rapid reversal with naloxone can sometimes precipitate a state of hyperresponsiveness or withdrawal, which may include seizure-like activity in certain contexts.[9][11] Titrate the naloxone dose carefully.
-
-
EEG Monitoring:
-
Rationale: To confirm that the observed motor activity is indeed seizure-related and to characterize its electrophysiological signature, EEG monitoring is the gold standard.
-
Protocol: See Protocol 2: EEG Monitoring for Alfentanil-Induced Seizure Activity in Rodents .
-
C. Addressing Inter-Animal Variability: Metabolic Considerations
Alfentanil's rapid metabolism is a key feature, but also a source of experimental variability.
Causality: Alfentanil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][12] The activity of this enzyme can vary significantly between individual animals and can be altered by a wide range of compounds.
Troubleshooting Steps:
-
Review Co-Administered Compounds:
-
Inhibitors: Drugs that inhibit CYP3A4 (e.g., ketoconazole, erythromycin) will decrease the clearance of alfentanil, leading to higher and more prolonged plasma concentrations and an increased risk of adverse effects from a given dose.[2][13]
-
Inducers: Compounds that induce CYP3A4 (e.g., rifampin, some anticonvulsants) will increase alfentanil clearance, potentially reducing its efficacy at a standard dose.[12]
-
-
Consider Animal Strain and Species:
-
Rationale: Different animal strains and species can have baseline differences in CYP enzyme expression and activity, leading to varied pharmacokinetic profiles for alfentanil.
-
III. Key Experimental Protocols
Protocol 1: Alfentanil Dose-Response for Locomotor Activity in Mice
Objective: To determine the effect of various doses of alfentanil on spontaneous locomotor activity.
Materials:
-
Alfentanil hydrochloride
-
Sterile saline (0.9%)
-
Locomotor activity chambers (e.g., open field arena with photobeam detection)
-
Male Swiss Webster mice (or other appropriate strain)
Procedure:
-
Acclimatization: Acclimate mice to the vivarium for at least one week and to the testing room for at least 30-60 minutes before each session.
-
Habituation: Place each mouse in a locomotor activity chamber and allow it to habituate for 30 minutes. Record activity during this period to establish a baseline.
-
Drug Administration:
-
Prepare fresh solutions of alfentanil in sterile saline.
-
Administer alfentanil or vehicle (saline) via the desired route (e.g., intravenous, intraperitoneal).
-
Example intravenous dose range for mice: 35.6-50.0 µg/kg. For hyperlocomotion studies with fentanyl analogs, doses can range from 0.1 to 10 mg/kg.[3]
-
-
Data Collection: Immediately after injection, return the mouse to the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for at least 60 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total activity count post-injection. Compare the effects of different alfentanil doses to the vehicle control group.
Protocol 2: EEG Monitoring for Alfentanil-Induced Seizure Activity in Rodents
Objective: To electrophysiologically confirm and characterize seizure-like activity induced by high-dose alfentanil.
Materials:
-
This compound
-
Anesthetic for surgery (e.g., isoflurane)
-
Stereotaxic frame
-
EEG recording system with implantable electrodes (cortical or depth)
-
Dental cement
-
Surgical tools
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Following aseptic surgical procedures, implant EEG electrodes over the cortex or into specific brain regions like the hippocampus.
-
Secure the implant with dental cement and suture the incision.
-
Allow for a post-operative recovery period of at least one week.
-
-
Experimental Session:
-
Connect the animal to the EEG recording system and allow it to habituate in a recording chamber.
-
Record at least 30 minutes of baseline EEG activity.
-
Administer a high dose of alfentanil. For example, in rats, an intravenous bolus of 1000 µg/kg followed by an infusion of 100 µg/kg/min has been shown to induce epileptiform patterns.[5]
-
Continuously record EEG and video-monitor the animal's behavior for at least 60 minutes post-infusion initiation.
-
-
Data Analysis:
-
Analyze the EEG recordings for epileptiform activity, such as spike-and-wave discharges, and correlate these electrographic events with observed behaviors.
-
Quantify the latency to seizure onset, seizure duration, and frequency.
-
Protocol 3: Assessing Alfentanil-Induced Respiratory Depression via Whole-Body Plethysmography (WBP)
Objective: To non-invasively measure the impact of alfentanil on respiratory function.
Materials:
-
This compound
-
Whole-body plethysmography system for conscious, unrestrained animals
-
Mice or rats
Procedure:
-
System Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Acclimatization: Place the animal in the WBP chamber and allow it to acclimate for 30-60 minutes until respiratory parameters stabilize.
-
Baseline Recording: Record baseline respiratory data (respiratory rate, tidal volume, minute ventilation) for at least 15-30 minutes.
-
Drug Administration: Briefly remove the animal, administer alfentanil or vehicle, and immediately return it to the chamber.
-
Post-Injection Recording: Record respiratory parameters continuously for at least 60-90 minutes.
-
Data Analysis: Analyze respiratory parameters in time bins and compare the nadir and duration of respiratory depression across different doses of alfentanil.
IV. Visualizing the Mechanisms and Workflows
Diagram 1: Proposed Mechanism of Alfentanil-Induced Hyperlocomotion
Caption: Alfentanil's inhibition of GABAergic interneurons in the VTA disinhibits dopamine neurons.
Diagram 2: Experimental Workflow for Investigating Unexpected Behavior
Caption: A logical workflow for troubleshooting unexpected behavioral effects of alfentanil.
V. References
-
Egan, T. D., & Kern, S. E. (1996). N-methyl-D-aspartate receptors are implicated in hyperresponsiveness following naloxone reversal of alfentanil in isolated rat spinal cord. Anesthesiology, 85(5), 1163-1172. --INVALID-LINK--
-
Love, E. J., Taylor, P. M., & Murrell, J. C. (2009). Effects of dopamine antagonists on alfentanil-induced locomotor activity in horses. Veterinary anaesthesia and analgesia, 36(3), 220–227. --INVALID-LINK--
-
Tempelhoff, R., Modica, P. A., Bernardo, K. L., & Edwards, I. (1992). Alfentanil-induced hypermetabolism, seizure, and histopathology in rat brain. Anesthesia and analgesia, 75(2), 213–219. --INVALID-LINK--
-
van den Hoogen, R. H., & Colpaert, F. C. (1986). Pharmacokinetic-pharmacodynamic modelling of the EEG effect of alfentanil in rats: assessment of rapid functional adaptation. British journal of pharmacology, 127(3), 737–745. --INVALID-LINK--
-
Morelli, M., & Di Chiara, G. (1987). Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats. European journal of pharmacology, 141(2), 295–300. --INVALID-LINK--
-
Koo, J. W., Park, S. W., & Kim, H. S. (2003). Role of D1/D2 dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats. Journal of Korean medical science, 18(6), 865–870. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51263, Alfentanil. Retrieved from --INVALID-LINK--
-
Starr, M. S., & Starr, B. S. (1994). Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice. Pharmacology, biochemistry, and behavior, 47(4), 837–841. --INVALID-LINK--
-
Sun, W. (2022). Opioid-Induced Respiratory Depression in C57BL/6J Mice: The Role of Prefrontal Cortex Cholinergic. TRACE: Tennessee Research and Creative Exchange. --INVALID-LINK--
-
Mandema, J. W., & Danhof, M. (1997). Pharmacokinetic-pharmacodynamic modelling of the EEG effect of alfentanil in rats. Journal of pharmacological and toxicological methods, 38(3), 149–157. --INVALID-LINK--
-
Tempelhoff, R., Modica, P. A., Spitznagel, E. L., & Reichman, M. S. (1990). Alfentanil-induced epileptiform activity in patients with partial epilepsy. Journal of neurosurgery, 73(6), 843–847. --INVALID-LINK--
-
Moman, R. N., & Varacallo, M. (2023). Alfentanil. In StatPearls. StatPearls Publishing. --INVALID-LINK--
-
Drews, E., & Werling, L. L. (1989). Role of D1 and D2 dopamine receptors in mediating locomotor activity elicited from the nucleus accumbens of rats. British journal of pharmacology, 97(1), 283–290. --INVALID-LINK--
-
Kharasch, E. D., & Thummel, K. E. (2001). A pilot evaluation of alfentanil-induced miosis as a noninvasive probe for hepatic cytochrome P450 3A4 (CYP3A4) activity in humans. Clinical pharmacology and therapeutics, 70(6), 545–554. --INVALID-LINK--
-
Kharasch, E. D., & Thummel, K. E. (1993). The role of cytochrome P450 3A4 in alfentanil clearance. Implications for interindividual variability in disposition and perioperative drug interactions. Anesthesiology, 79(4), 843–853. --INVALID-LINK--
-
Kharasch, E. D., Walker, A., & Hoffer, C. (2004). Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes. Drug metabolism and disposition: the biological fate of chemicals, 32(2), 221–226. --INVALID-LINK--
-
Ren, J., Ding, X., Funk, G. D., & Greer, J. J. (2018). The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats. Frontiers in physiology, 9, 1373. --INVALID-LINK--
-
Narita, M., Mizoguchi, H., Narita, M., Nagase, H., & Suzuki, T. (2003). Molecular Evidence for the Functional Role of Dopamine D3 Receptor in the Morphine-Induced Rewarding Effect and Hyperlocomotion. Journal of Neuroscience, 23(4), 1142–1147. --INVALID-LINK--
-
Dahan, A., Aarts, L., & Smith, T. W. (2010). Naloxone dosage for opioid reversal: current evidence and clinical implications. Therapeutic advances in drug safety, 1(1), 23–30. --INVALID-LINK--
-
Varshneya, N. B., Walentiny, D. M., Moisa, M., & Banks, M. L. (2020). Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors. Neuropharmacology, 177, 108244. --INVALID-LINK--
-
Jampol, R. C., Bolding, M. S., & Zuperku, E. J. (2021). Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns. Frontiers in physiology, 12, 693998. --INVALID-LINK--
-
Labroo, R. B., Thummel, K. E., & Kharasch, E. D. (1995). Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil. Drug metabolism and disposition: the biological fate of chemicals, 23(4), 490–496. --INVALID-LINK--
-
Scireq. (n.d.). Opioid Research with Plethysmography. Retrieved from --INVALID-LINK--
-
Charles River Laboratories. (n.d.). A Model for Evaluating Synergistic Opioid Induced Respiratory Depression. Retrieved from --INVALID-LINK--
-
Vuyk, J., Engbers, F. H., Burm, A. G., Vletter, A. A., & Bovill, J. G. (1998). Testing and modelling the interaction of alfentanil and propofol on the EEG. British journal of anaesthesia, 80(6), 743–752. --INVALID-LINK--
-
Paz, J. T., & Huguenard, J. R. (2015). Mouse EEG implantation and monitoring. protocols.io. --INVALID-LINK--
-
Critical Care Evidence Update. (2020). Alfentanil and seizures. WordPress.com. --INVALID-LINK--
-
Li, Y., Zhu, H., Wang, J., & Li, Y. (2015). Synergistic antinociception of propofol-alfentanil combination in mice. Experimental and therapeutic medicine, 9(4), 1279–1284. --INVALID-LINK--
-
Meuldermans, W., Van Peer, A., Hendrickx, J., Woestenborghs, R., Lauwers, W., Heykants, J., ... & Van den Bussche, G. (1988). Alfentanil pharmacokinetics and metabolism in humans. Anesthesiology, 69(4), 527–534. --INVALID-LINK--
-
Katsanevaki, D., Gorgoraptis, N., & Dupret, D. (2022). Protocol to record and quantify absence seizures in rats using EEG arrays. STAR protocols, 3(4), 101799. --INVALID-LINK--
-
Williams, J. G., Brown, J. H., & Pleuvry, B. J. (1982). Alfentanil: a study of its analgesic activity and interactions with morphine in the mouse. British journal of anaesthesia, 54(1), 81–85. --INVALID-LINK--
-
Mayo Clinic. (n.d.). Alfentanil-induced epileptiform activity in patients with partial epilepsy. Retrieved from --INVALID-LINK--
-
Garcia, P. S., Kolesky, S. E., & Jenkins, A. (2010). General Anesthetic Actions on GABAA Receptors. Current neuropharmacology, 8(1), 2–9. --INVALID-LINK--
-
Karas, S., & Gyertyan, I. (2007). Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine. Neuropsychopharmacology, 32(4), 881–889. --INVALID-LINK--
-
Joksimovic, S., & Jevtovic-Todorovic, V. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Pharmaceuticals, 14(3), 256. --INVALID-LINK--
-
Tianeptine, C., & Mu-Opioid, V. (2023). Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. eScholarship. --INVALID-LINK--
-
Krasowski, M. D., & Harrison, N. L. (2000). Modulation of GABA(A) receptor function by nonhalogenated alkane anesthetics: the effects on agonist enhancement, direct activation, and inhibition. Anesthesia and analgesia, 91(6), 1503–1509. --INVALID-LINK--
-
Solbrig, M. V., Koob, G. F., & Lipkin, W. I. (1996). Naloxone-induced seizures in rats infected with Borna disease virus. Neurology, 46(4), 1170–1171. --INVALID-LINK--
-
Zheleznova, N. N., Sedelnikova, A., & Weiss, D. S. (2009). Function and modulation of delta-containing GABA(A) receptors. Psychoneuroendocrinology, 34 Suppl 1, S67–S73. --INVALID-LINK--
-
Purdue Pharma. (2021). New Study Explores Nalmefene and Naloxone for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model. --INVALID-LINK--
-
Mather, L. E. (1996). Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update. Clinical pharmacokinetics, 31(4), 275–292. --INVALID-LINK--
-
Emala, C. W., & Jenkins, A. (2011). GABAA Receptor Modulation by Etomidate Analogues. Anesthesiology research and practice, 2011, 481324. --INVALID-LINK--
-
Hill, R., Santhakumar, R., Dewey, W., Kelly, E., & Henderson, G. (2020). Change in mouse locomotor activity following heroin or fentanyl administration. ResearchGate. --INVALID-LINK--
-
Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Lomanowska, A. M., & Spear, L. P. (2001). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology, biochemistry, and behavior, 69(3-4), 491–501. --INVALID-LINK--
References
- 1. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
- 3. Structurally diverse fentanyl analogs yield differential locomotor activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Dopamine and Glutamate Co-Release in the Nucleus Accumbens in Mediating the Actions of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-epileptic effect of alfentanil in rats subjected to pilocarpine-induced chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alfentanil-induced epileptiform activity: a simultaneous surface and depth electroencephalographic study in complex partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alfentanil-induced epileptiform activity in patients with partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fentanyl increases dopamine release in rat nucleus accumbens: involvement of mesolimbic mu- and delta-2-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral and physiological effects of remifentanil and alfentanil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lthtrcriticalcarewardround.wordpress.com [lthtrcriticalcarewardround.wordpress.com]
- 11. Dopamine release in the nucleus accumbens core signals perceived saliency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfera.unife.it [sfera.unife.it]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Predictive Validity of Preclinical Alfentanil Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to address the common challenges encountered in animal studies involving alfentanil. Our goal is to improve the translational potential of your research by focusing on robust experimental design and minimizing variability.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic differences between alfentanil and other opioids like fentanyl in common animal models?
A1: Alfentanil exhibits a distinct pharmacokinetic profile compared to fentanyl. It has a more rapid onset of action and a shorter duration of effect due to its lower volume of distribution and faster elimination half-life[1][2]. In rats, the tissue/blood partition coefficients of alfentanil are significantly lower than those of fentanyl, indicating less tissue accumulation[3]. This rapid blood-brain equilibration contributes to its fast action[2]. However, it's important to note that alfentanil's metabolism can be complex, with some studies in rats suggesting non-first-order elimination kinetics[4].
Q2: How can I select an appropriate pain model for my alfentanil study?
A2: The choice of pain model is critical for the predictive validity of your study. Traditional models focusing on reflexive withdrawal from acute noxious stimuli may not fully capture the multidimensional nature of clinical pain[5][6]. For assessing the analgesic effects of alfentanil, consider models that mimic specific clinical pain states. For instance, the formalin test can be used to evaluate both acute and inflammatory pain responses[7]. For more complex pain phenotypes, newer models that assess affective and motivational aspects of pain are being developed and can provide more translatable endpoints[8][9]. The key is to choose a model with good face validity, meaning it recapitulates the underlying pathology and behavioral symptoms of the human condition you aim to model[5].
Q3: What are the recommended routes of administration and dosages for alfentanil in rodents?
A3: The intravenous (IV) route is the most common and reliable method for alfentanil administration in animal studies, as it provides immediate and complete bioavailability[10]. Dosages can vary significantly depending on the animal model, the specific pain stimulus, and the desired level of analgesia or anesthesia. For example, in rats, intravenous doses of 5 to 40 mg/kg have been used to assess antinociceptive effects in the formalin test[7]. It is crucial to perform dose-response studies in your specific experimental setup to determine the optimal dose. When used as an adjunct to general anesthesia, incremental doses of 3 to 5 mcg/kg are often administered[10]. Always calculate dosages based on the animal's lean body weight[10].
Q4: Can I administer alfentanil in combination with other drugs?
A4: Yes, alfentanil is often used in combination with other agents, such as propofol, for total intravenous anesthesia. Studies have shown that alfentanil and propofol can have synergistic antinociceptive effects, potentially by inhibiting the phosphorylation of ERK1/2 and decreasing the expression of c-fos in the spinal cord[7]. When co-administering drugs, be mindful of potential pharmacokinetic and pharmacodynamic interactions. For instance, drugs that compete for the same plasma protein binding sites or metabolic pathways can alter alfentanil's profile[1].
Troubleshooting Guides
Issue 1: High Variability in Analgesic Response to Alfentanil
Q: My results show significant inter-animal variability in the analgesic response to a standardized dose of alfentanil. What could be the cause, and how can I mitigate this?
A: High variability is a common challenge in preclinical studies and can obscure true drug effects. Several factors can contribute to this issue:
-
Pharmacokinetic Variability: Even after adjusting for known factors like age and disease state, there can be a 30-50% unexplained variability in alfentanil pharmacokinetics[2]. This can be due to subtle differences in hepatic metabolism, primarily through the CYP3A4 enzyme system[10][11].
-
Genetic Background: Different strains of rodents can exhibit varying sensitivities to opioids. Using an inbred strain can help reduce genetic variability compared to an outbred stock[11].
-
Experimental Procedures: Inconsistent drug administration techniques, timing of assessments, and handling stress can all introduce variability.
-
Animal Health and Environment: Underlying health issues, stress from the housing environment, or even variations in the light-dark cycle can impact an animal's physiological and behavioral responses.
Troubleshooting Workflow: Reducing Variability
Caption: Troubleshooting workflow for high variability in alfentanil studies.
Issue 2: Poor Translation of Preclinical Alfentanil Efficacy to Human Clinical Trials
Q: My alfentanil study in rodents showed promising analgesic effects, but these findings are not replicating in human trials. What are the common pitfalls leading to this translational failure?
A: The "bench-to-bedside" gap is a significant hurdle in drug development[5]. Several factors contribute to the poor translation of preclinical findings:
-
Inadequate Animal Models: As mentioned earlier, simplistic pain models in animals often fail to capture the complexity of human pain conditions, which involve emotional and cognitive components[6].
-
Methodological Flaws: Poor experimental design, lack of randomization, and insufficient reporting in animal studies can lead to biased or unreliable results[12][13].
-
Species Differences: While there are similarities, significant anatomical, physiological, and metabolic differences exist between rodents and humans[14]. Physiologic pharmacokinetic modeling can help bridge this gap by scaling data from animals to humans[3][4].
-
Overlooked Behavioral Endpoints: Relying solely on reflexive pain measures can be misleading. Incorporating assessments of more complex behaviors, such as grooming, nesting, or social interaction, can provide a more holistic and translatable measure of pain and well-being[15].
Improving Translational Validity: A Conceptual Model
Caption: Conceptual model for improving the translational validity of preclinical alfentanil studies.
Experimental Protocols
Protocol 1: Intravenous Administration of Alfentanil in Rats
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (250-300g) to the housing facility for at least one week before the experiment.
-
On the day of the experiment, weigh each animal accurately to calculate the correct dose.
-
Anesthetize the rat using a suitable anesthetic (e.g., isoflurane) to allow for cannulation of the lateral tail vein.
-
-
Drug Preparation:
-
Prepare a stock solution of alfentanil hydrochloride in sterile saline.
-
Dilute the stock solution to the desired final concentration for injection. The final volume should be appropriate for intravenous administration (e.g., 1 ml/kg).
-
-
Administration:
-
Place the anesthetized rat on a warming pad to maintain body temperature and promote vasodilation of the tail veins.
-
Gently restrain the tail and identify a lateral tail vein.
-
Insert a 27-gauge needle connected to a syringe containing the alfentanil solution into the vein.
-
Administer the solution slowly over a period of 15-30 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions, such as respiratory depression.
-
Proceed with the planned behavioral or physiological assessments at the predetermined time points.
-
Protocol 2: Assessment of Antinociception using the Formalin Test in Rats
-
Habituation:
-
Habituate the rats to the observation chambers (e.g., clear Plexiglas boxes) for at least 30 minutes on two consecutive days before the test day.
-
-
Drug Administration:
-
On the test day, administer alfentanil or vehicle intravenously as described in Protocol 1.
-
-
Formalin Injection:
-
10 minutes after drug administration, inject 50 µl of a 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, place the rat back into the observation chamber.
-
Record the number of flinches of the injected paw for a period of 60 minutes.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-60 minutes), reflecting inflammatory pain.
-
-
Data Analysis:
-
Compare the number of flinches in the alfentanil-treated groups to the vehicle-treated control group for both phases. A reduction in flinching behavior is indicative of an antinociceptive effect[7].
-
Quantitative Data Summary
| Parameter | Alfentanil | Fentanyl | Sufentanil | Reference |
| Potency | Least Potent | More Potent | Most Potent | [10] |
| Onset of Action | Fastest | Slower | Slower | [10] |
| Duration of Action | Shortest | Longer | Longest | [10] |
| Volume of Distribution | Smaller | Larger | Larger | [1] |
| Elimination Half-Life | Shortest | Longer | Longer | [1] |
| Protein Binding | ~92% | - | - | [10] |
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Alfentanil and Related Opioids.
References
- 1. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative tissue concentration profiles of fentanyl and alfentanil in humans predicted from tissue/blood partition data obtained in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative physiological pharmacokinetics of fentanyl and alfentanil in rats and humans based on parametric single-tissue models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of animal-to-human translation shows that only 5% of animal-tested therapeutic interventions obtain regulatory approval for human applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Minimize Alfentanil-Induced Cardiovascular Effects In Vivo
Welcome to the technical support center for managing the in vivo cardiovascular effects of alfentanil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based strategies and troubleshooting advice for your experiments.
Introduction: The Challenge of Alfentanil's Cardiovascular Profile
Alfentanil, a potent, short-acting synthetic opioid analgesic, is a valuable tool in both clinical and research settings. Its rapid onset and short duration of action make it suitable for various procedures. However, its use is often associated with significant cardiovascular effects, primarily bradycardia (a slowed heart rate) and hypotension (low blood pressure). These effects stem from its potent agonism at μ-opioid receptors, which can lead to decreased sympathetic tone and increased vagal activity. For researchers, these hemodynamic fluctuations can introduce unwanted variables, confounding experimental results and potentially compromising animal welfare. This guide provides a comprehensive, question-and-answer-based approach to proactively manage and troubleshoot these cardiovascular effects, ensuring the integrity and reliability of your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant bradycardia immediately after alfentanil administration. What is the underlying mechanism, and how can I prevent it?
A1: Understanding the "Why": Alfentanil-induced bradycardia is primarily mediated by stimulation of the vagus nerve, a key component of the parasympathetic nervous system. This leads to a decrease in the heart's sinus rate. The effect is dose-dependent and can be particularly pronounced at higher concentrations.
Prophylactic Strategy: Anticholinergic Pre-treatment
A highly effective strategy is the pre-administration of an anticholinergic agent, such as glycopyrrolate or atropine. These drugs act as muscarinic receptor antagonists, blocking the effects of acetylcholine released by the vagus nerve, thereby preventing the slowing of the heart rate.
Experimental Protocol: Glycopyrrolate Pre-treatment
-
Drug Preparation: Prepare a fresh solution of glycopyrrolate in a suitable vehicle (e.g., sterile saline). A typical dose for small animals is in the range of 0.01-0.02 mg/kg.
-
Administration: Administer glycopyrrolate via the desired route (e.g., intravenous, intraperitoneal) 5-10 minutes before the administration of alfentanil.
-
Monitoring: Continuously monitor the animal's heart rate using an ECG or a pulse oximeter. You should observe a stable or slightly elevated heart rate following alfentanil administration compared to animals without pre-treatment.
Troubleshooting:
-
Persistent Bradycardia: If bradycardia still occurs, consider a slightly higher dose of the anticholinergic or a shorter interval between its administration and the alfentanil bolus. Ensure the patency of your intravenous line for effective drug delivery.
-
Tachycardia: If significant tachycardia occurs, the dose of the anticholinergic may be too high. Titrate the dose in a pilot study to find the optimal balance for your specific experimental model and alfentanil dosage.
Q2: My subjects are experiencing a sharp drop in blood pressure (hypotension) after receiving alfentanil. What are the best practices to mitigate this?
A2: Understanding the "Why": Alfentanil-induced hypotension is a result of several factors, including vasodilation (widening of blood vessels) and a decrease in cardiac output, which can be secondary to bradycardia. This can be exacerbated by the co-administration of other anesthetic agents that also have vasodilatory properties.
Strategies for Hemodynamic Support:
There are two primary, often complementary, strategies to counteract alfentanil-induced hypotension: fluid loading and the use of vasopressors.
Strategy 1: Fluid Loading
Prophylactic administration of intravenous fluids can increase the circulating blood volume, thereby helping to maintain blood pressure. This is a proactive measure to counteract the expected vasodilation.
Experimental Protocol: Crystalloid Fluid Loading
-
Fluid Selection: Isotonic crystalloids, such as 0.9% saline or Lactated Ringer's solution, are commonly used.
-
Administration ("Pre-loading" vs. "Co-loading"):
-
Pre-loading: Administer a bolus of 10-20 mL/kg of the crystalloid solution intravenously over 15-20 minutes before alfentanil administration.
-
Co-loading: Start the fluid bolus at the same time as the alfentanil administration. Both techniques have been shown to be effective.
-
-
Monitoring: Continuously monitor mean arterial pressure (MAP) using an arterial line or a non-invasive blood pressure cuff.
Strategy 2: Prophylactic Vasopressor Use
For more pronounced hypotension, a low-dose vasopressor can be administered to maintain vascular tone. Ephedrine is a common choice as it increases blood pressure by both increasing cardiac output and causing vasoconstriction.
Experimental Protocol: Prophylactic Low-Dose Ephedrine
-
Drug Preparation: Prepare a dilute solution of ephedrine. A typical prophylactic dose is in the range of 0.05-0.2 mg/kg.
-
Administration: Administer the ephedrine bolus intravenously just prior to or concurrently with the alfentanil.
-
Monitoring: Closely monitor blood pressure and heart rate. Be aware that ephedrine can cause an increase in heart rate.
Troubleshooting:
-
Refractory Hypotension: If hypotension persists despite these measures, ensure your alfentanil dose is not excessive for the animal model. Consider reducing the dose or using a continuous infusion of a shorter-acting vasopressor, like norepinephrine, for more titratable control.
-
Hypertension and Tachycardia: If you observe an overshoot in blood pressure or a significant increase in heart rate, the vasopressor dose is likely too high. Reduce the dose in subsequent experiments.
Data Summary: Prophylactic Strategies for Alfentanil-Induced Cardiovascular Effects
| Parameter | Prophylactic Strategy | Typical Dose Range (Rodent Models) | Key Considerations |
| Bradycardia | Glycopyrrolate | 0.01 - 0.02 mg/kg IV/IP | Administer 5-10 minutes prior to alfentanil. May cause tachycardia at higher doses. |
| Hypotension | Crystalloid Fluid Loading | 10 - 20 mL/kg IV | Can be given as a pre-load or co-load. May not be sufficient for high alfentanil doses. |
| Hypotension | Ephedrine | 0.05 - 0.2 mg/kg IV | Administer just prior to or with alfentanil. Can cause tachycardia and hypertension. |
Q3: I need to reverse the effects of alfentanil in my experiment. What are the cardiovascular risks of using an antagonist like naloxone?
A3: Understanding the "Why": Naloxone is a non-selective opioid receptor antagonist that rapidly reverses the effects of alfentanil, including respiratory depression and analgesia. However, this rapid reversal can precipitate an acute withdrawal syndrome, leading to a surge in sympathetic nervous system activity. This can result in adverse cardiovascular events such as tachycardia, hypertension, and in rare cases, cardiac arrhythmias.
Strategy for Safer Reversal: Titrated Dosing
To minimize the risk of cardiovascular instability, it is crucial to titrate the dose of naloxone to effect, rather than administering a large, single bolus. The goal is to reverse the life-threatening respiratory depression while minimizing the abrupt hemodynamic changes.
Experimental Protocol: Titrated Naloxone Reversal
-
Drug Preparation: Prepare a dilute solution of naloxone (e.g., 0.04 mg/mL).
-
Initial Dose: Administer a small initial dose of naloxone (e.g., 2-5 µg/kg) intravenously.
-
Assess and Re-dose: Monitor the animal's respiratory rate and cardiovascular parameters closely. If respiratory depression persists, administer additional small aliquots of naloxone every 2-3 minutes until the desired effect is achieved.
-
Continuous Monitoring: Continue to monitor the animal for at least 30-60 minutes after reversal, as naloxone's duration of action may be shorter than that of alfentanil, potentially leading to re-narcotization.
Troubleshooting:
-
Severe Hypertensive Response: If a significant increase in blood pressure and heart rate is observed, this indicates an overly aggressive reversal. In future experiments, use a smaller initial dose and longer intervals between doses.
-
Incomplete Reversal: If the animal remains significantly sedated or respiratory-depressed after several small doses, a larger total dose may be required, particularly if a very high dose of alfentanil was used.
Visualizing the Workflow: A Decision Tree for Managing Alfentanil's Cardiovascular Effects
Caption: Prophylactic workflow for managing alfentanil's cardiovascular effects.
Signaling Pathway: Mechanism of Alfentanil-Induced Bradycardia
Caption: Signaling pathway of alfentanil-induced bradycardia and its prevention.
Technical Support Center: Troubleshooting Inconsistent Alfentanil Receptor Binding Assays
Welcome to the technical support center for alfentanil receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining consistent and reliable data. As a potent, short-acting synthetic opioid analgesic, alfentanil's interaction with opioid receptors, primarily the mu (µ)-opioid receptor, is of significant interest.[1][2][3][4][5] Inconsistent results in binding assays can be a major roadblock, and this guide provides a structured approach to troubleshooting, grounded in scientific principles and field-proven insights.
Understanding the Alfentanil Binding Assay: A Quick Primer
Alfentanil receptor binding assays are crucial for determining the affinity (typically expressed as Kᵢ or Kᴅ) and the density (Bₘₐₓ) of receptors in a given tissue or cell preparation.[6] The fundamental principle involves incubating a radiolabeled ligand that binds to the target receptor with a biological sample. The amount of bound radioactivity is then measured to quantify the receptor-ligand interaction.
Alfentanil is a potent agonist at the µ-opioid receptor.[4] Its rapid onset and short duration of action are attributed to its high lipophilicity and a pKa of approximately 6.5, which results in a large proportion of the drug being uncharged at physiological pH, allowing for rapid crossing of the blood-brain barrier.[1][4]
Frequently Asked Questions (FAQs)
Q1: My total binding is very low. What are the likely causes?
A1: Low total binding can stem from several factors:
-
Degraded Receptor Preparation: Ensure your tissue or cell membranes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
-
Inactive Radioligand: Check the expiration date and specific activity of your radioligand. Consider performing a quality control check.
-
Suboptimal Assay Conditions: Verify your incubation time and temperature are sufficient to reach equilibrium. For most opioid receptor assays, 60-120 minutes at 25°C or 37°C is standard.
-
Incorrect Buffer Composition: The pH and ionic strength of your buffer are critical. A common buffer is 50 mM Tris-HCl, pH 7.4.
Q2: I'm observing excessively high non-specific binding (NSB). How can I reduce it?
A2: High non-specific binding can mask your specific binding signal.[7] Here are some strategies to mitigate it:
-
Reduce Radioligand Concentration: Use a concentration of radioligand at or below its Kᴅ value.[7]
-
Optimize Protein Concentration: A typical range for membrane protein in receptor assays is 100-500 µg.[7] Titrate the amount of membrane to find the optimal signal-to-noise ratio.
-
Improve Washing Steps: Increase the volume and number of washes with ice-cold buffer to minimize dissociation of the specific ligand-receptor complex while removing unbound radioligand.[7]
-
Add Bovine Serum Albumin (BSA): Including 0.1-1% BSA in your assay buffer can help block non-specific binding sites on your filters and vials.[7]
-
Consider a Different Unlabeled Ligand for NSB Determination: Use a structurally different compound that also binds to the receptor of interest to define non-specific binding.[8]
Q3: My Kᵢ values for alfentanil are inconsistent across experiments. Why is this happening?
A3: Fluctuations in Kᵢ values can be frustrating. The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)) is used to calculate the Kᵢ from the IC₅₀ value obtained in a competition binding assay.[9][10][11] Therefore, variability in the IC₅₀, radioligand concentration ([L]), or the Kᴅ of the radioligand will affect the Kᵢ.
-
Inaccurate Pipetting: Small errors in dispensing the radioligand or competitor can lead to significant shifts in the IC₅₀.
-
Failure to Reach Equilibrium: Ensure your incubation time is sufficient for both the radioligand and the competitor to reach a steady state.
-
Variable Assay Conditions: Maintain consistent temperature, pH, and buffer composition across all experiments.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Your Assay Conditions
The foundation of a reliable binding assay is a well-optimized set of experimental conditions. The following parameters are critical and should be systematically evaluated.
-
Buffer Preparation: Prepare a stock solution of 1 M Tris-HCl. For the assay buffer, dilute the stock to 50 mM and adjust the pH to 7.4 at the temperature you will be running the assay. For example, if your assay is at 25°C, the pH should be 7.4 at 25°C.
-
Membrane Preparation:
-
Thaw the frozen tissue or cell pellet on ice.
-
Add ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
| Parameter | Recommended Range | Rationale and Causality |
| Temperature | 25°C - 37°C | Affects binding kinetics and receptor stability. Higher temperatures can lead to faster equilibrium but may also increase receptor degradation. Consistency is key. |
| pH | 7.2 - 7.6 | Opioid receptor binding is sensitive to pH.[12] The pKa of alfentanil is ~6.5, so changes in pH can alter its charge state and binding characteristics.[4] |
| Ionic Strength | 50 - 150 mM NaCl | Ions can modulate ligand binding. Sodium ions, in particular, are known to decrease the affinity of agonists for the µ-opioid receptor. |
| Incubation Time | 30 - 180 minutes | Must be sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally by performing an association binding experiment.[13] |
| Protein Concentration | 50 - 500 µ g/well | Too little protein will result in a weak signal, while too much can lead to high non-specific binding and ligand depletion.[7] |
Guide 2: Tackling High Non-Specific Binding (NSB)
High non-specific binding is a common culprit for inconsistent and unreliable data. It is defined as the binding of the radioligand to components other than the receptor of interest.[7][14]
References
- 1. What is the mechanism of Alfentanil Hydrochloride? [synapse.patsnap.com]
- 2. radiustx.com [radiustx.com]
- 3. litfl.com [litfl.com]
- 4. Alfentanil - Wikipedia [en.wikipedia.org]
- 5. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 14. graphpad.com [graphpad.com]
Technical Support Center: Optimizing Alfentanil Delivery for Stable In Vivo Plasma Concentration
Welcome to the technical support center for optimizing alfentanil delivery. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical guidance on achieving stable plasma concentrations of alfentanil in in vivo experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of alfentanil for in vivo studies.
Q1: What are the key pharmacokinetic properties of alfentanil that I should be aware of when designing my experiment?
Alfentanil is a synthetic opioid analgesic with a rapid onset and short duration of action.[1][2] Its pharmacokinetic profile is characterized by:
-
Rapid Onset: Maximal effects are typically observed within 1-2 minutes of intravenous administration.[2][3]
-
Short Half-Life: The elimination half-life is approximately 84-90 minutes, which is considerably shorter than other opioids like fentanyl.[2][4]
-
Metabolism: Alfentanil is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system.[1][5]
-
Distribution: It has a relatively small volume of distribution (0.4 to 1.0 L/kg) due to limited lipid solubility and high plasma protein binding.[1][3]
Understanding these properties is crucial for designing effective dosing and infusion strategies to maintain stable plasma concentrations.
Q2: What are the main factors that can cause variability in alfentanil plasma concentrations?
Several factors can lead to significant inter-individual variability in alfentanil plasma concentrations, sometimes as much as 30-50%.[6] Key factors include:
-
Hepatic Function: Since alfentanil is primarily cleared by the liver, any impairment in hepatic function can significantly decrease its clearance rate, leading to higher and more prolonged plasma concentrations.[7]
-
Age: Advanced age can alter the pharmacokinetics of alfentanil.[6]
-
Co-administered Drugs: Drugs that inhibit or induce the CYP3A4 enzyme system can alter alfentanil metabolism, leading to increased or decreased plasma levels, respectively.[1]
-
Hepatic Blood Flow: Alfentanil has an intermediate hepatic extraction coefficient, meaning its clearance is dependent on hepatic blood flow.[8]
It is essential to consider these factors when designing studies and interpreting results.
Q3: What is the primary mechanism of action for alfentanil?
Alfentanil is a potent synthetic mu-opioid receptor agonist.[3] Its primary effects, including analgesia and sedation, are mediated through its binding to these receptors in the central nervous system.[2][3]
Q4: What are the recommended infusion rates for maintaining a stable plasma concentration of alfentanil?
For continuous infusion in general surgery, a rate of 0.5 to 3 mcg/kg/min is often recommended.[1][9] However, the optimal infusion rate should be titrated based on the specific experimental needs and the physiological response of the subject.[6][7] It's also noted that following an initial induction dose, the infusion rate requirements may be reduced by 30-50% for the first hour of maintenance.[9]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Unstable Alfentanil Plasma Concentrations Despite Continuous Infusion
Symptoms:
-
Wide fluctuations in measured plasma alfentanil levels.
-
Inconsistent physiological responses in the animal model.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Loading Dose | A continuous infusion alone may take a long time to reach the desired steady-state plasma concentration. An initial bolus or loading dose is often necessary to rapidly achieve the target concentration. | Administer a loading dose before starting the continuous infusion. A common approach is a bolus of 50-150 mcg/kg.[7][10] The exact dose should be determined based on the target plasma concentration and the animal's weight. |
| Changes in Hepatic Blood Flow | As alfentanil clearance is dependent on hepatic blood flow, any physiological changes that alter this (e.g., changes in cardiac output) will affect plasma concentrations.[8] | Monitor cardiovascular parameters (e.g., heart rate, blood pressure) throughout the experiment. If significant changes are observed, consider adjusting the infusion rate accordingly. |
| Drug Interactions | Co-administration of other drugs that are metabolized by CYP3A4 can compete with alfentanil, altering its clearance.[1] | Review all co-administered drugs for potential interactions with CYP3A4. If possible, avoid inhibitors or inducers of this enzyme. If their use is necessary, adjust the alfentanil infusion rate and monitor plasma concentrations more frequently. |
| Infusion Pump Malfunction | Inaccurate or inconsistent delivery by the infusion pump can lead to fluctuating plasma levels. | Calibrate the infusion pump regularly. Ensure the syringe is properly seated and there are no kinks in the infusion line. |
Experimental Protocols
Protocol 1: Establishing a Stable Alfentanil Plasma Concentration using a Bolus and Continuous Infusion
This protocol provides a step-by-step method for achieving and maintaining a stable plasma concentration of alfentanil in a research setting.
Materials:
-
Alfentanil solution (concentration verified)
-
Infusion pump
-
Catheterization supplies
-
Blood collection supplies (e.g., EDTA tubes)
-
Analytical equipment for measuring alfentanil plasma concentration (e.g., HPLC)[11]
Procedure:
-
Animal Preparation: Properly prepare and catheterize the animal for intravenous infusion and blood sampling. Ensure the animal is appropriately anesthetized if the procedure requires it.
-
Calculate Doses:
-
Administration:
-
Administer the calculated loading dose as an intravenous bolus.
-
Immediately following the bolus, start the continuous infusion at the calculated maintenance rate.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points to validate the plasma concentration. A suggested schedule is:
-
Baseline (before administration)
-
5, 15, 30, and 60 minutes after the start of the infusion.
-
Hourly thereafter for the duration of the experiment.
-
-
-
Plasma Concentration Analysis:
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples to determine the alfentanil concentration using a validated analytical method such as high-performance liquid chromatography (HPLC).[11]
-
-
Infusion Rate Adjustment:
-
If the measured plasma concentrations are consistently above or below the target range, adjust the maintenance infusion rate accordingly. Allow sufficient time for the new steady-state to be reached before collecting further validation samples.
-
Protocol 2: Introduction to Target-Controlled Infusion (TCI) for Precise Alfentanil Delivery
Target-Controlled Infusion (TCI) is an advanced method that uses pharmacokinetic models to automatically adjust the infusion rate to achieve and maintain a specific target plasma concentration set by the user.[13]
Principle of TCI:
TCI systems are comprised of a specialized infusion pump with software that incorporates pharmacokinetic models for specific drugs, including alfentanil.[13][14] The user inputs the desired target plasma concentration, and the pump delivers a variable-rate infusion, including an initial bolus, to reach and maintain that target.[15]
Advantages of TCI over Manual Infusion:
-
Improved Stability: TCI can achieve more stable and predictable plasma concentrations compared to manual adjustments.[16][17]
-
Faster Achievement of Target Concentration: The automated bolus and variable infusion rate allow for rapid attainment of the desired plasma level.
-
Reduced Workload: Automates the process of adjusting infusion rates, freeing up the researcher to focus on other aspects of the experiment.
Setting up a TCI Experiment:
-
Select a TCI System: Choose a TCI pump that has a validated pharmacokinetic model for alfentanil for the species being studied.
-
Enter Parameters: Input the animal's weight and the desired target plasma concentration into the TCI pump.
-
Initiate Infusion: The TCI system will automatically calculate and deliver the initial bolus and subsequent variable-rate infusion.
-
Monitoring and Validation: As with manual infusions, it is crucial to collect blood samples to validate that the TCI system is achieving the intended plasma concentrations.
Visualizations
Alfentanil Delivery Workflow
Caption: Workflow for establishing stable alfentanil plasma concentration.
Troubleshooting Unstable Plasma Concentrations
Caption: Decision tree for troubleshooting unstable alfentanil levels.
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. litfl.com [litfl.com]
- 4. The pharmacokinetics of alfentanil (R39209): a new opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacology of alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of alfentanil infusions during general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of hepatic plasma flow on alfentanil plasma concentration plateaus achieved with an infusion model in humans: measurement of alfentanil hepatic extraction coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Plasma concentrations of alfentanil required to supplement nitrous oxide anesthesia for general surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive assay for the simultaneous measurement of alfentanil and fentanyl in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical aspects of alfentanil infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target controlled infusion - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Preprogrammed infusion of alfentanil to constant arterial plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Target-controlled infusion vs. manually controlled infusion of propofol with alfentanil for bidirectional endoscopy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Withdrawal Symptoms After Chronic Alfentanil Exposure in Animal Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing withdrawal symptoms in animal models following chronic exposure to alfentanil. The information herein is designed to offer both practical guidance and a deeper understanding of the underlying principles to enhance the rigor and success of your preclinical studies.
Introduction: The Unique Challenges of Alfentanil Withdrawal
Alfentanil, a potent, short-acting µ-opioid receptor agonist, presents a unique profile for dependence and withdrawal studies. Its rapid onset and short duration of action necessitate specific considerations for establishing chronic dependence and for the timing and observation of withdrawal phenomena. Unlike longer-acting opioids, the window for observing spontaneous withdrawal can be narrow, and the character of precipitated withdrawal may differ. This guide will address these nuances to help you navigate the complexities of your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing expert insights and actionable solutions.
Q1: I'm not observing a robust or consistent withdrawal syndrome after chronic alfentanil infusion. What could be going wrong?
Answer:
Several factors can contribute to a weak or inconsistent withdrawal syndrome. Let's break down the potential causes and solutions:
-
Inadequate Alfentanil Exposure: Achieving a state of physical dependence requires maintaining a sufficient and continuous level of µ-opioid receptor stimulation.
-
Causality: If the alfentanil dose is too low or the infusion is intermittent, the animal's physiological systems may not develop the neuroadaptive changes that lead to a pronounced withdrawal syndrome upon cessation or antagonist challenge.
-
Solution:
-
Verify Pump Function and Patency: Ensure osmotic minipumps are correctly primed and implanted, and that catheters (if used) are patent and properly placed.
-
Dose Escalation: Consider a gradual dose-escalation protocol. Starting with a lower dose and increasing it over several days can help to establish dependence while minimizing initial adverse effects. While specific protocols for chronic alfentanil are not as widely published as for morphine, a starting point could be to adapt protocols from similar short-acting opioids like fentanyl, adjusting for potency differences.
-
Continuous Infusion is Key: Due to alfentanil's short half-life, continuous infusion via osmotic minipumps is generally more effective for inducing dependence than intermittent injections.
-
-
-
Timing of Observation: The window for observing spontaneous withdrawal from alfentanil is shorter than for longer-acting opioids.
-
Causality: Alfentanil is rapidly metabolized and cleared from the system. Therefore, the peak of spontaneous withdrawal symptoms will occur relatively quickly after the cessation of the infusion.
-
Solution: Begin withdrawal scoring shortly after the osmotic minipump is depleted or removed. Pilot studies are recommended to determine the precise peak withdrawal time in your specific animal model and experimental conditions. For fentanyl, a related opioid, somatic signs can begin as early as 8 hours after the last dose.[1] Given alfentanil's even shorter duration, this window may be even earlier.
-
-
Precipitated Withdrawal Issues: If using an antagonist like naloxone to precipitate withdrawal, the dose and timing are critical.
-
Causality: An insufficient dose of naloxone may not displace enough alfentanil from the µ-opioid receptors to induce a robust withdrawal syndrome. Conversely, an excessively high dose can cause overly severe reactions that may be difficult to score accurately and can have confounding effects.
-
Solution:
-
Naloxone Dose-Response: Conduct a dose-response study for naloxone in your alfentanil-dependent animals. Doses in the range of 0.25-1 mg/kg (s.c. or i.p.) are often effective for precipitating withdrawal from other opioids in rodents and can be a starting point for alfentanil.[2]
-
Timing of Naloxone Administration: Administer naloxone when alfentanil levels are still high, i.e., before the pump is fully depleted or shortly after the last dose in an intermittent dosing schedule.
-
-
Q2: The withdrawal behaviors in my animals are highly variable. How can I reduce this variability?
Answer:
Variability is a common challenge in behavioral neuroscience. Here’s how to address it in the context of alfentanil withdrawal:
-
Standardize Acclimation and Handling:
-
Causality: Stress from handling and novel environments can significantly impact an animal's behavior and physiology, potentially masking or exacerbating withdrawal signs.[3]
-
Solution: Acclimate animals to the housing and testing environments for at least a week before the experiment. Handle the animals daily for several days leading up to the study to reduce handling-induced stress.[3]
-
-
Control for Environmental Factors:
-
Causality: Environmental conditions can influence an animal's baseline behavior and stress levels.
-
Solution: Maintain a consistent light-dark cycle, temperature, and humidity. Minimize noise and other disturbances in the animal facility. Consider the use of environmental enrichment, as it has been shown to attenuate addiction-like behaviors and may reduce the severity of withdrawal.[4][5][6][7][8]
-
-
Consider Sex Differences:
-
Causality: Male and female rodents can exhibit different sensitivities to opioids and may display different withdrawal symptom profiles and severity.[9][10][11][12][13]
-
Solution: Use animals of a single sex if possible. If both sexes are used, ensure groups are balanced and analyze the data for each sex separately.
-
-
Refine Your Scoring Method:
-
Causality: Subjectivity in scoring can be a major source of variability.
-
Solution: Use a well-defined, validated withdrawal scoring system, such as a modified Gellert-Holtzman scale.[4] Have at least two observers, blinded to the experimental conditions, score the animals independently. Video recording the sessions allows for later re-scoring and verification.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the typical somatic and affective signs of alfentanil withdrawal in rodents?
Answer: While specific literature on alfentanil withdrawal is limited, the signs are expected to be similar to those of other µ-opioid agonists. These can be broadly categorized as:
-
Somatic (Physical) Signs:
-
Wet-dog shakes
-
Jumping
-
Piloerection (goosebumps)
-
Ptosis (drooping eyelids)
-
Diarrhea and weight loss[14]
-
Teeth chattering or chewing
-
Paw tremors
-
Abdominal writhing or constrictions
-
Increased grooming
-
-
Affective (Emotional/Motivational) Signs:
Q2: What is the expected timeline for spontaneous alfentanil withdrawal?
Answer: Given alfentanil's short half-life, spontaneous withdrawal symptoms are expected to appear and peak more rapidly than with longer-acting opioids like morphine. While a precise timeline for alfentanil is not well-documented, based on data from fentanyl, you can expect somatic signs to emerge within a few hours of drug cessation and potentially peak within 8-16 hours.[4][16] It is crucial to conduct pilot studies to establish the specific timeline for your experimental paradigm.
Experimental Design & Protocols
Q3: How do I choose between spontaneous and precipitated withdrawal models?
Answer: The choice depends on your research question:
-
Spontaneous Withdrawal: This model has higher clinical relevance as it mimics the natural cessation of drug use. However, the onset and peak of symptoms can be more variable between animals.
-
Precipitated Withdrawal: This model, induced by an opioid antagonist like naloxone, produces a rapid, synchronized, and robust onset of withdrawal symptoms.[16] This reduces variability and is useful for studying the acute neurobiological events of withdrawal.
Q4: Can you provide a basic protocol for inducing chronic alfentanil dependence using osmotic minipumps?
Protocol: Induction of Alfentanil Dependence in Rats via Osmotic Minipumps
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (or your chosen strain) to the facility for at least 7 days, with daily handling for the last 3 days.
-
Pump Preparation: Under sterile conditions, prime Alzet® osmotic minipumps (e.g., model 2ML2 for a 14-day infusion) with the desired alfentanil solution. The concentration will depend on the target daily dose. A pilot study to determine the optimal dose that induces dependence without excessive toxicity is recommended.
-
Surgical Implantation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Shave and aseptically prepare the dorsal thoracic area. Make a small incision and create a subcutaneous pocket. Insert the primed osmotic minipump into the pocket and close the incision with sutures or wound clips.
-
Post-Operative Care: Administer post-operative analgesia (a non-opioid analgesic is recommended to avoid interference with the study). Monitor the animal for recovery and signs of distress.
-
Infusion Period: House the animals individually for the duration of the infusion (e.g., 7-14 days).
-
Initiation of Withdrawal:
-
Spontaneous: At the end of the infusion period, withdrawal behaviors can be monitored as the alfentanil is cleared from the system.
-
Precipitated: Towards the end of the infusion period (e.g., on day 12 of a 14-day infusion), administer naloxone (e.g., 0.5 mg/kg, s.c.) to precipitate withdrawal.
-
Q5: What scoring system should I use to quantify withdrawal severity?
Answer: A modified Gellert-Holtzman scale is a widely used and validated method for scoring opioid withdrawal in rodents.[4] This involves observing the animal for a set period (e.g., 15-30 minutes) and recording the frequency or presence of specific signs. Each sign is assigned a weighted score, and the sum of these scores provides a global withdrawal score.
Table 1: Example of a Modified Gellert-Holtzman Withdrawal Scoring System for Rodents
| Somatic Sign | Score |
| Checked Signs (Present/Absent) | |
| Ptosis | 1 |
| Piloerection | 1 |
| Diarrhea | 3 |
| Graded Signs (Frequency Count) | |
| Wet-dog shakes | 3 per shake |
| Jumping | 3 per jump |
| Teeth chattering | 1 per episode |
| Abdominal writhing | 2 per writhe |
| Paw tremors | 1 per episode |
This table is an example and should be adapted based on pilot observations and established literature.
Pharmacological and Non-Pharmacological Interventions
Q6: What are some pharmacological strategies to manage alfentanil withdrawal in my animal models?
Answer: Several classes of drugs that target the neurobiological systems dysregulated during opioid withdrawal can be investigated:
-
α2-Adrenergic Agonists (e.g., Clonidine, Lofexidine):
-
Mechanism: These agents reduce the hyperactivity of the locus coeruleus, a brain region that becomes overactive during opioid withdrawal and contributes to many of the somatic symptoms.[3][14][22]
-
Application: Administering an α2-adrenergic agonist prior to the observation of spontaneous or precipitated withdrawal can attenuate the severity of withdrawal signs.
-
-
NMDA Receptor Antagonists (e.g., Ketamine, Memantine):
-
Mechanism: Glutamatergic systems, particularly those involving the NMDA receptor, are implicated in the neuroplastic changes that underlie opioid tolerance and dependence.[23][24][25][26][27] Blocking these receptors can interfere with the expression of withdrawal.
-
Application: These can be administered chronically along with alfentanil to potentially reduce the development of dependence, or acutely to alleviate withdrawal symptoms.
-
Q7: Are there any non-pharmacological approaches to mitigate alfentanil withdrawal?
Answer: Yes, environmental and behavioral interventions can have a significant impact:
-
Environmental Enrichment (EE):
-
Mechanism: Providing a more stimulating and complex housing environment can induce neuroplastic changes that can counteract the negative effects of drug exposure and withdrawal.[4][5][6][7][8]
-
Application: House animals in enriched environments (e.g., with toys, tunnels, and social housing where appropriate) throughout the dependence and withdrawal phases. Studies have shown that EE can reduce addiction-like behaviors and may lessen the severity of withdrawal.[5][6]
-
Visualizing Key Concepts
Experimental Workflow for Precipitated Alfentanil Withdrawal
Caption: Workflow for a naloxone-precipitated alfentanil withdrawal study.
Neurobiological Pathways in Opioid Withdrawal
Caption: Key signaling pathways involved in alfentanil withdrawal.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. asu-ir.tdl.org [asu-ir.tdl.org]
- 6. asu-ir.tdl.org [asu-ir.tdl.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Research Portal [researchworks.creighton.edu]
- 9. Sex Differences in Animal Models of Opioid Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Sex Differences and Clinical Gender Efficacy in Opioid Use Disorders: From Pain Management to Addiction [mdpi.com]
- 11. Sex Differences in Animal Models: Focus on Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crossmark [crossmark.crossref.org]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Effect of alpha 2-adrenoceptor agonists on the expression of morphine-withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic infusion of opiate peptides to rat cerebrospinal fluid with osmotic minipumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of osmotic minipumps for sustained drug delivery in rat pups: effects on physical and neurobehavioural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 20. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 21. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. N‐Methyl‐D‐Aspartate (NMDA) Receptor Antagonists | Veterian Key [veteriankey.com]
- 24. NMDA-receptor antagonists and opioid receptor interactions as related to analgesia and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Your Anesthetic Arsenal: Drugs Every Technician Should Know - WSAVA 2019 Congress - VIN [vin.com]
- 26. Targeting the N-methyl-D-aspartate receptor for chronic pain management. Preclinical animal studies, recent clinical experience and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dvm360.com [dvm360.com]
Validation & Comparative
Alfentanil versus fentanyl: comparative potency and efficacy in vivo
An In-Depth Comparative Guide to Alfentanil and Fentanyl: In Vivo Potency, Efficacy, and Experimental Assessment
Introduction: A Tale of Two Phenylpiperidines
Within the pharmacopeia of synthetic opioids, fentanyl and its analogue alfentanil stand as cornerstones of modern anesthesia and analgesia. Both are potent phenylpiperidine derivatives that exert their powerful effects primarily through the mu-opioid receptor (μOR).[1][2] Fentanyl, developed in 1959, is renowned for its high potency—approximately 50 to 100 times that of morphine—and has been a mainstay in managing severe pain and as an anesthetic adjunct for decades.[3][4] Alfentanil, a synthetic derivative of fentanyl, was later introduced as a shorter-acting alternative, uniquely suited for brief, painful procedures or situations demanding rapid modulation of anesthetic depth.[3][5]
This guide, designed for researchers and drug development professionals, moves beyond surface-level comparisons. We will dissect the critical in-vivo differences in potency and efficacy between alfentanil and fentanyl, grounding our analysis in their distinct pharmacokinetic and pharmacodynamic profiles. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to validate these properties in a laboratory setting, ensuring a robust and reproducible assessment of these vital compounds.
Core Mechanism of Action: The Mu-Opioid Receptor Pathway
The profound analgesic and sedative effects of both alfentanil and fentanyl originate from their action as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR) central to the body's pain modulation system.[1][6] Upon binding, these ligands induce a conformational change in the receptor, triggering a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels—specifically, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The collective result is a hyperpolarization of the neuron and a reduction in neurotransmitter release, effectively dampening the transmission of pain signals.[4][6]
Pharmacodynamic Profile: A Nuanced Look at Potency and Efficacy
While both drugs are efficacious analgesics, their potency and safety profiles differ significantly. Potency refers to the amount of drug required to produce a given effect (often measured by the ED50—the dose effective in 50% of subjects), whereas the therapeutic index (TI) provides a crucial measure of a drug's relative safety.
| Parameter | Alfentanil | Fentanyl | Rationale & Significance |
| Analgesic Potency | 1/6 to 1/9 that of fentanyl | 50-100x that of morphine | Fentanyl requires a significantly lower dose to achieve the same level of analgesia. This high potency is a key factor in its clinical utility and its risk in non-clinical settings.[3][7] |
| Receptor Binding Affinity (Ki) | ~7.4 nM | ~1.3 nM | Fentanyl exhibits a stronger binding affinity for the μ-opioid receptor. While Ki is an in-vitro measure, it often correlates with in-vivo potency.[8] |
| Therapeutic Index (TI) | Lower than Fentanyl | ~400 | The therapeutic index (ratio of toxic dose to effective dose) is a critical indicator of safety. Fentanyl's high TI is favorable in controlled anesthetic settings.[9] |
The key takeaway is that fentanyl is substantially more potent than alfentanil . Clinical studies suggest alfentanil's analgesic potency is between one-sixth and one-ninth that of fentanyl.[7] This difference is critical for dose calculation and titration in clinical and research settings.
Pharmacokinetic Profile: The Defining Difference of Speed and Duration
The most striking and clinically significant differences between alfentanil and fentanyl lie in their pharmacokinetics. These properties dictate the speed of onset and the duration of action, making each drug suitable for different applications. Alfentanil is characterized by its exceptionally rapid onset and short duration, while fentanyl's effects are slower to appear and more prolonged.[1][2][5]
| Parameter | Alfentanil | Fentanyl | Rationale & Significance |
| Onset of Action | Fastest | Fast | Alfentanil's rapid onset is its defining feature, making it ideal for blunting acute, transient stimuli like intubation.[1][3][5] |
| Time to Peak Effect | Shortest | Short | Correlates directly with onset, allowing for quick titration to desired effect with alfentanil.[1][2] |
| Elimination Half-life (t½) | Shortest (~90 mins) | Longer | Alfentanil is cleared from the body much faster, leading to quicker recovery and less drug accumulation.[1][2][10] |
| Volume of Distribution (Vd) | Very Small | Smaller than morphine | Alfentanil's small Vd means more of the drug remains in the central compartment (blood), available to reach the brain quickly. Fentanyl's higher lipophilicity leads to greater distribution into tissues.[1][2][10] |
| Plasma Protein Binding | ~92% (to α1-acid glycoprotein) | ~80-85% | Both are highly protein-bound, but alfentanil's specific binding to α1-acid glycoprotein is noteworthy.[2][10][11] |
The causality behind these differences is rooted in their physicochemical properties. Alfentanil has a lower pKa than fentanyl, meaning a larger fraction of it is non-ionized at physiological pH. This, combined with its very small volume of distribution, allows it to cross the blood-brain barrier and achieve peak effect concentration with remarkable speed.[10] Conversely, fentanyl is more lipophilic, leading to a larger volume of distribution and a longer elimination half-life as it is slowly released back into the circulation from peripheral tissues.[10][12]
Experimental Protocols for In Vivo Assessment
To empirically validate the comparative potency and efficacy of alfentanil and fentanyl, standardized in-vivo assays are essential. The following protocols describe robust methods for quantifying their primary therapeutic effect (analgesia) and their most significant dose-limiting side effect (respiratory depression).
Protocol 1: Assessment of Antinociceptive Efficacy via Hot Plate Test
The hot plate test is a classic method for evaluating centrally-mediated (supraspinal) analgesia, making it highly relevant for μ-opioid agonists.[13] The endpoint is the latency for the animal to exhibit a nociceptive response (e.g., paw licking, jumping) when placed on a heated surface.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimated to the testing room and handling for at least 3 days prior to the experiment.
-
Apparatus: A standard hot plate analgesia meter, with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Baseline Latency: Each rat is placed on the hot plate, and the time (in seconds) to the first sign of nociception (hind paw lick or jump) is recorded. This is the baseline latency. A cut-off time (e.g., 45 seconds) must be established to prevent tissue damage.
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group): Vehicle (saline), Fentanyl (dose range), Alfentanil (dose range).
-
Administer the assigned compound via intravenous (IV) injection into the lateral tail vein. This route ensures rapid bioavailability, which is critical for comparing these fast-acting agents.
-
-
Post-Treatment Latency: At specific time points after injection (e.g., 2, 5, 15, 30, 60 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis:
-
Convert the raw latency scores into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Plot dose-response curves at the time of peak effect for each drug to calculate the ED50.
-
Protocol 2: Assessment of Respiratory Depression via Whole-Body Plethysmography
Opioid-induced respiratory depression is the primary dose-limiting toxicity. Whole-body plethysmography is a non-invasive method that provides detailed, real-time respiratory data from conscious, unrestrained animals.[14]
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: A whole-body plethysmography system consisting of animal chambers, transducers, and data acquisition software. The system measures pressure changes within the chamber caused by the animal's breathing.
-
Acclimation: This step is critical. Animals must be acclimated to the plethysmography chambers for 60-90 minutes for at least 2-3 days prior to the study to minimize stress-induced respiratory changes.
-
Baseline Recording: On the test day, place the acclimated animal in the chamber and record baseline respiratory parameters for at least 30 minutes to ensure a stable signal. Key parameters include:
-
Respiratory Rate (f, breaths/min)
-
Tidal Volume (VT, mL)
-
Minute Ventilation (VE = f x VT, mL/min)
-
-
Drug Administration:
-
Briefly remove the animal to administer the drug (IV or subcutaneous).
-
Immediately return the animal to the chamber and begin recording.
-
-
Post-Treatment Recording: Continuously record respiratory parameters for at least 60-90 minutes post-injection.
-
Data Analysis:
-
Express post-drug respiratory parameters as a percentage of the pre-drug baseline.
-
Compare the nadir (lowest point) of respiratory depression and the duration of the effect across different dose groups for alfentanil and fentanyl.
-
Plot dose-response curves for the maximal depression of minute ventilation to determine the TD50 (toxic dose for 50% of subjects).
-
Conclusion
The choice between alfentanil and fentanyl is a classic example of tailoring pharmacology to a specific clinical or experimental need. Fentanyl offers profound, long-lasting analgesia due to its high potency and lipophilicity. In contrast, alfentanil provides a surgical and pharmacological precision tool; its rapid onset and short duration, governed by its unique pharmacokinetic profile, allow for exquisite control over the depth of analgesia and rapid recovery.[1][3] Understanding the fundamental differences in their potency, and particularly their pharmacokinetics, is paramount for their safe and effective use. The experimental protocols detailed herein provide a validated framework for researchers to further probe the in-vivo characteristics of these and other novel opioid compounds, contributing to the development of safer and more effective analgesics.
References
- 1. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical uses of fentanyl, sufentanil, and alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of alfentanil and fentanyl as supplements to induction of anaesthesia with thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anesthesia for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. deepdyve.com [deepdyve.com]
- 13. mdpi.com [mdpi.com]
- 14. scireq.com [scireq.com]
A Comparative Analysis of Alfentanil and Sufentanil: A Guide to Side Effect Profiles for the Research Professional
In the landscape of synthetic opioids, alfentanil and sufentanil, both potent fentanyl derivatives, are mainstays in anesthetic practice. They are valued for their profound analgesic effects and their utility in providing hemodynamic stability during surgical procedures.[1][2] However, the selection between these two agents is a nuanced decision, driven not only by their desired therapeutic effects but also by a thorough understanding of their distinct side effect profiles. The subtle yet significant differences in their adverse effects are intrinsically linked to their unique pharmacokinetic and pharmacodynamic properties.[3][4]
This guide provides an in-depth, evidence-based comparison of the side effect profiles of alfentanil and sufentanil. It is designed for researchers, scientists, and drug development professionals, offering not just a summary of clinical observations but also the underlying pharmacological causality and the experimental methodologies used to validate these findings.
The Pharmacological Basis for Divergent Side Effect Profiles
The primary driver behind the differences in the side effect profiles of alfentanil and sufentanil is their distinct physicochemical and pharmacokinetic characteristics. Alfentanil is characterized by its exceptionally rapid onset and short duration of action, a result of its lower pKa (meaning a higher percentage of the drug is non-ionized at physiological pH) and a smaller volume of distribution.[1][5] Conversely, sufentanil is significantly more potent and has a longer duration of action.[5][6]
These fundamental differences dictate how quickly the drugs reach their target receptors in the central nervous system and how long they remain, thereby influencing the timing, intensity, and duration of their adverse effects.
| Pharmacokinetic/Pharmacodynamic Parameter | Alfentanil | Sufentanil | Causality and Implication for Side Effects |
| Relative Potency | Least potent of the common fentanyl analogues[1] | 5-10 times more potent than fentanyl | Higher potency of sufentanil requires more precise dosing to avoid exaggerated side effects. |
| Onset of Action | Fastest onset (approx. 1.4 minutes)[1][5] | Slower onset than alfentanil (approx. 6.2 minutes)[5] | Alfentanil's rapid onset can lead to more abrupt hemodynamic changes upon induction, such as hypotension.[7] |
| pKa | 6.5[5] | 8.0[5] | Alfentanil's lower pKa means ~90% is non-ionized at physiologic pH, facilitating rapid passage across the blood-brain barrier.[5] |
| Volume of Distribution (Vd) | Smallest Vd among fentanyl analogues[1][2] | Larger Vd than alfentanil[2] | A smaller Vd contributes to alfentanil's shorter duration of action and more predictable recovery profile.[1][8] |
| Elimination Half-Life | Shortest elimination half-life[2][4] | Intermediate elimination half-life[6] | The short half-life of alfentanil leads to faster postoperative recovery and potentially less lingering sedation.[8] |
Head-to-Head Comparison of Key Side Effects
Respiratory Depression
This is the most critical adverse effect of all opioids, characterized by a reduced rate of breathing and decreased sensitivity to carbon dioxide.[9]
-
Alfentanil: Tends to induce less intense respiratory depression compared to other fentanyl analogues, which is attributed to its shorter half-life and smaller volume of distribution.[1] However, severe or life-threatening respiratory depression can still occur.[1][10]
-
Sufentanil: As a potent opioid, it carries a significant risk of dose-dependent respiratory depression.[11][12]
-
Comparative Insight: While both drugs cause respiratory depression, the risk with alfentanil may be of shorter duration, aligning with its pharmacokinetic profile. In controlled anesthetic settings, this risk is meticulously managed through patient monitoring and ventilatory support.[9][10] Studies have shown that for equianalgesic concentrations, the degree of respiratory depression is often comparable among fentanyl analogues.[13]
Postoperative Nausea and Vomiting (PONV)
The evidence regarding the differential incidence of PONV is mixed, highlighting the multifactorial nature of this side effect.
-
Alfentanil: One significant study concluded that alfentanil is associated with a lower incidence of PONV in the ambulatory surgery setting compared to equipotent doses of sufentanil (35% for sufentanil vs. 12% for alfentanil).[14]
-
Sufentanil: Some studies report a higher incidence of PONV compared to alfentanil.[14]
-
Comparative Insight: Other clinical trials have found no statistically significant difference in the incidence of nausea or vomiting between the two drugs when used for intravenous patient-controlled analgesia (IV-PCA).[15][16][17][18] This suggests that the choice of opioid may be just one of several factors influencing PONV, alongside surgical type and patient-specific risks.
Cardiovascular Effects
Both alfentanil and sufentanil can induce cardiovascular depression, primarily manifesting as bradycardia (slow heart rate) and hypotension (low blood pressure).[6][19]
-
Alfentanil: During anesthetic induction for coronary artery bypass grafting, alfentanil was associated with the greatest reduction in mean arterial pressure compared to fentanyl and sufentanil.[7]
-
Sufentanil: In the same study, sufentanil produced the greatest depression of systolic function.[7] However, other research suggests sufentanil may offer superior protection against the hypertensive and tachycardic responses to surgical stimuli like tracheal intubation, which is particularly beneficial for patients with coronary heart disease.[20]
-
Comparative Insight: The cardiovascular effects are dose-dependent and influenced by the speed of administration. Alfentanil's rapid onset can lead to more pronounced initial hypotension, whereas sufentanil's profile may offer more stability during intensely stimulating periods of surgery.
Musculoskeletal Rigidity ("Wooden Chest Syndrome")
A well-documented, albeit uncommon, side effect of potent synthetic opioids is severe muscle rigidity, particularly of the thoracic and abdominal muscles, which can impair or prevent ventilation.[21][22][23][24]
-
Alfentanil & Sufentanil: Both drugs are known to cause chest wall rigidity, especially when administered in high doses or injected rapidly.[21][22] The underlying mechanism is thought to be centrally mediated via mu-opioid receptors.[23]
-
Comparative Insight: There is no strong evidence to suggest a clinically significant difference in the incidence of chest wall rigidity between the two agents at equipotent doses. The primary risk factors are the dose and rate of administration for both drugs. This severe side effect is managed with the administration of neuromuscular blocking agents and securing the airway.[25]
Central Nervous System and Recovery
Sedation, drowsiness, and postoperative confusion are common CNS effects of all opioids.[10] The key difference between alfentanil and sufentanil lies in the recovery profile.
-
Alfentanil: Due to its rapid metabolism and short half-life, patients receiving alfentanil generally have a faster and more predictable recovery. Studies have shown that time to tracheal extubation can be significantly shorter with alfentanil compared to other fentanyl analogues.[8][26]
-
Sufentanil: Recovery from sufentanil can be more prolonged compared to alfentanil, particularly after longer infusions.[8][27]
-
Comparative Insight: For procedures where rapid recovery and "fast-tracking" are priorities, alfentanil's pharmacokinetic profile offers a distinct advantage.
Experimental Protocols for Assessing Side Effect Profiles
To ensure trustworthiness and scientific rigor, the comparison of side effect profiles relies on well-designed experimental protocols. Below are two examples of methodologies used to generate the data discussed in this guide.
Protocol 1: Quantifying Respiratory Depressant Effects
This protocol is designed to determine the relative potency of opioids in causing respiratory depression.
Objective: To compare the concentration-effect relationship of alfentanil- and sufentanil-induced respiratory depression.
Methodology (Self-Validating System):
-
Subject Selection: Recruit healthy, consented adult volunteers to minimize confounding variables from disease states.
-
Study Design: Employ a double-blind, randomized, crossover design. Each volunteer receives both drugs on separate occasions, acting as their own control to reduce inter-individual variability.
-
Drug Administration: Utilize a computer-controlled infusion pump to achieve and maintain target plasma concentrations, allowing for a precise assessment of the dose-response relationship. The plasma concentration is increased in a stepwise manner.
-
Ventilatory Monitoring: Continuously measure key respiratory parameters.
-
Minute Ventilation & Respiratory Rate: Use non-invasive methods like respiratory inductive plethysmography.
-
Arterial Blood Gases: Periodically sample arterial blood to measure PaCO2, providing a direct measure of ventilatory adequacy.
-
Oxygen Saturation: Monitor via pulse oximetry.
-
-
Pharmacokinetic Sampling: Draw timed blood samples to measure actual plasma drug concentrations using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Perform pharmacodynamic modeling to plot the drug concentration against the percentage decrease in minute ventilation. Calculate the EC50 (the plasma concentration required to produce 50% of the maximal respiratory depression) for each drug.[13]
Causality and Rationale: This rigorous methodology allows for a direct comparison of the intrinsic respiratory depressant effects of the drugs, independent of their analgesic properties. The crossover design and controlled infusion establish a clear causal link between drug concentration and respiratory effect.
Caption: Workflow for assessing opioid-induced respiratory depression.
Protocol 2: Evaluating Postoperative Nausea and Vomiting (PONV)
This protocol outlines a clinical trial methodology to compare the emetogenic potential of the two drugs.
Objective: To compare the incidence and severity of PONV in patients receiving alfentanil- versus sufentanil-based postoperative analgesia.
Methodology (Self-Validating System):
-
Subject Selection: Enroll a homogenous group of patients undergoing a specific surgical procedure known to have a moderate to high risk of PONV (e.g., laparoscopic gynecologic surgery).
-
Study Design: Implement a prospective, randomized, double-blind controlled trial. Neither the patient, the anesthesiologist, nor the postoperative assessor knows which opioid is being administered.
-
Standardized Anesthetic: Administer a standardized general anesthetic to all patients to minimize the confounding effects of other drugs.
-
Intervention: For postoperative pain, patients are randomized to receive either an alfentanil-based or a sufentanil-based intravenous patient-controlled analgesia (IV-PCA) pump, programmed with equipotent doses.
-
Data Collection:
-
Primary Outcome: Record the incidence (number of patients experiencing nausea or vomiting) over a 24-hour postoperative period.
-
Secondary Outcomes:
-
Assess the severity of nausea using a validated scale (e.g., a 0-10 verbal rating scale).
-
Record the number of vomiting/retching episodes.
-
Quantify the use of rescue antiemetic medication.
-
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., Chi-squared test for incidence, Mann-Whitney U test for severity scores) to compare the outcomes between the two groups.
Causality and Rationale: The double-blind, randomized design is the gold standard for minimizing bias and establishing whether a difference in PONV incidence can be attributed to the specific opioid used. Standardizing the surgery and anesthetic technique isolates the variable of interest.
Mechanistic Underpinnings: Opioid Receptor Signaling
Both alfentanil and sufentanil exert their effects, both therapeutic and adverse, by acting as agonists primarily at the mu-opioid receptor, a G-protein coupled receptor (GPCR).[2][28] The activation of this receptor initiates a complex intracellular signaling cascade that ultimately leads to neuronal inhibition.
Caption: Canonical opioid receptor signaling pathway.
This cascade is responsible for analgesia but also for side effects like respiratory depression (inhibition of brainstem respiratory centers) and bradycardia (increased vagal tone).
Conclusion
The choice between alfentanil and sufentanil is a strategic one, guided by their distinct pharmacokinetic profiles which, in turn, shape their side effect profiles.
-
Alfentanil is defined by its rapid onset and short duration of action. This makes it an excellent choice for short procedures or when a rapid recovery and predictable extubation time are paramount.[1][8] Its primary trade-off may be a more pronounced hypotensive response upon induction.[7] Some evidence suggests a lower risk of postoperative nausea and vomiting.[14]
-
Sufentanil is a highly potent agent with a longer duration of action. It may provide superior hemodynamic stability in response to intense surgical stimulation, making it a valuable agent in high-risk cardiovascular surgery.[6][20] Its longer half-life necessitates careful consideration in cases where rapid emergence from anesthesia is desired.
Ultimately, neither drug is universally superior. The optimal choice requires a careful balancing of the procedural requirements, patient-specific factors, and a deep understanding of the pharmacological principles outlined in this guide. Both agents carry the hallmark risks of potent opioids, including respiratory depression and chest wall rigidity, which are primarily managed through careful titration and vigilant monitoring rather than drug selection alone.[9][21]
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, pharmacodynamics, and rational opioid selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil | Semantic Scholar [semanticscholar.org]
- 5. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]
- 6. [Sufentanil. An alternative to fentanyl/alfentanil?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of anesthetic induction on myocardial function and metabolism: a comparison of fentanyl, sufentanil and alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of alfentanil, fentanyl and sufentanil for total intravenous anaesthesia with propofol in patients undergoing coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fentanyl - Wikipedia [en.wikipedia.org]
- 10. Alfentanil Injection (alfentanil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. dovepress.com [dovepress.com]
- 12. Low-Dose Alfentanil Inhibits Sufentanil-Induced Cough During Anesthesia Induction: A Prospective, Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The concentration-effect relationship of the respiratory depressant effects of alfentanil and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alfentanil causes less postoperative nausea and vomiting than equipotent doses of fentanyl or sufentanil in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The incidence of postoperative nausea and vomiting: a retrospective comparison of alfentanil versus sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Sufentanil- and Fentanyl-based Intravenous Patient-controlled Analgesia on Postoperative Nausea and Vomiting after Laparoscopic Nephrectomy: A Prospective, Double-blind, Randomized-controlled Trial [medsci.org]
- 18. iasp-pain.org [iasp-pain.org]
- 19. Cardiovascular responses to large doses of alfentanil and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sufentanil blunts the myocardial stress induced by tracheal intubation in older adult patients with coronary heart disease better than equipotent fentanyl - Yang - Annals of Palliative Medicine [apm.amegroups.org]
- 21. researchgate.net [researchgate.net]
- 22. actaanaesthesiologica.be [actaanaesthesiologica.be]
- 23. droracle.ai [droracle.ai]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Fentanyl-induced chest wall rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jvsmedicscorner.com [jvsmedicscorner.com]
- 28. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of alfentanil and morphine on respiratory function
<Comparative Analysis of Alfentanil and Morphine on Respiratory Function >
Introduction: The Double-Edged Sword of Opioid Analgesia
Opioid analgesics are indispensable tools in the management of moderate to severe pain. Their efficacy, however, is intrinsically linked to a significant and potentially lethal side effect: respiratory depression.[1][2][3][4] This guide provides a comparative analysis of two commonly used opioids, alfentanil and morphine, focusing on their differential effects on respiratory function. By understanding the nuances of their pharmacokinetics, pharmacodynamics, and underlying mechanisms of action, researchers and drug development professionals can make more informed decisions in both clinical practice and the pursuit of safer analgesics.
Opioid-induced respiratory depression (OIRD) is a complex phenomenon arising from the interaction of these drugs with µ-opioid receptors (MORs) located in key respiratory control centers within the brainstem.[5][6][7] Activation of these receptors inhibits neuronal activity, leading to a decrease in respiratory rate and tidal volume, and a blunted response to hypercapnia (elevated carbon dioxide levels) and hypoxia (low oxygen levels).[2][6][8][9] This guide will dissect these mechanisms in the context of alfentanil and morphine, providing a framework for their comparative evaluation.
Pharmacological Profiles: A Tale of Two Opioids
While both alfentanil and morphine are potent µ-opioid receptor agonists, their distinct physicochemical properties translate into significant differences in their clinical and respiratory profiles.
Alfentanil: The Sprinter
Alfentanil, a synthetic derivative of fentanyl, is characterized by its rapid onset and short duration of action.[10][11] This is primarily due to its high lipid solubility, low volume of distribution, and rapid hepatic metabolism.[10][11]
-
Pharmacokinetics at a Glance:
Morphine: The Marathoner
Morphine, a naturally occurring opiate, exhibits a slower onset and longer duration of action compared to alfentanil.[1][12] Its lower lipophilicity results in a slower transit across the blood-brain barrier, leading to a delay between peak plasma concentration and peak central nervous system effects.[12]
-
Pharmacokinetics at a Glance:
-
Onset of Action (IV): 5-10 minutes.
-
Peak Effect (IV): Approximately 20 minutes.[4]
-
Half-life: 2 to 3 hours.[1]
-
Metabolism: Primarily metabolized in the liver to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is an active metabolite with analgesic and respiratory depressant properties.[3][13]
-
Comparative Respiratory Effects: Speed vs. Stamina
The differing pharmacokinetic profiles of alfentanil and morphine directly influence the time course and magnitude of their respiratory depressant effects.
| Feature | Alfentanil | Morphine |
| Onset of Respiratory Depression | Rapid, within minutes of administration.[11][14] | Delayed, with peak depression occurring later than peak plasma concentrations.[12] |
| Duration of Respiratory Depression | Short-lived, consistent with its short half-life.[10][11] | Prolonged, due to its longer half-life and the presence of the active metabolite M6G.[13] |
| Potency for Respiratory Depression | Less potent than fentanyl but still a significant respiratory depressant.[11] | Potent respiratory depressant.[1][4] |
A key takeaway is that with alfentanil, the peak respiratory depression is observed quickly, allowing for more immediate clinical assessment and intervention if necessary. Conversely, the delayed onset of morphine's respiratory effects necessitates a longer period of monitoring, as significant depression can manifest well after the initial administration.[12] This is particularly crucial when administering repeated doses, as the cumulative effect can be dangerously underestimated if only immediate effects are considered.[12]
Mechanistic Insights: The Role of the µ-Opioid Receptor
The respiratory depressant effects of both alfentanil and morphine are mediated primarily through the activation of µ-opioid receptors.[5][6][7] These G-protein coupled receptors are densely expressed in several brainstem nuclei critical for respiratory control, including the pre-Bötzinger complex, the Kölliker-Fuse nucleus, and the parabrachial complex.[5][7][9]
Activation of these receptors by opioids leads to:
-
Neuronal Hyperpolarization: Inhibition of neuronal firing through the activation of inwardly rectifying potassium channels.[9]
-
Reduced Neurotransmitter Release: Inhibition of the release of excitatory neurotransmitters like glutamate.[5]
This cascade of events ultimately dampens the rhythmic output of the respiratory centers, leading to a decrease in breathing rate and depth.
Caption: Signaling pathway of opioid-induced respiratory depression.
Experimental Assessment of Respiratory Depression
The gold standard for quantifying opioid-induced respiratory depression is the assessment of the ventilatory response to hypercapnia.[8][15][16] This involves having a subject breathe a gas mixture with an elevated concentration of carbon dioxide and measuring the corresponding increase in minute ventilation (the total volume of air breathed per minute).
Opioids shift the CO2 response curve to the right, meaning a higher partial pressure of arterial CO2 (PaCO2) is required to elicit the same ventilatory response.[15][17] They also decrease the slope of this response, indicating a reduced sensitivity of the respiratory centers to CO2.
Experimental Protocol: Hypercapnic Ventilatory Response (HCVR) Test
Objective: To quantify the respiratory depressant effects of an opioid by measuring the ventilatory response to a hypercapnic challenge.
Materials:
-
Gas mixing apparatus capable of delivering precise concentrations of CO2, O2, and N2.
-
Pneumotachograph or other device to measure respiratory flow and volume.
-
Capnograph to measure end-tidal CO2 (PetCO2).
-
Pulse oximeter to monitor oxygen saturation (SpO2).
-
Data acquisition system.
Procedure:
-
Baseline Measurement: The subject breathes room air for a 5-10 minute stabilization period. Baseline respiratory rate, tidal volume, minute ventilation, PetCO2, and SpO2 are recorded.
-
Drug Administration: The investigational opioid (e.g., alfentanil or morphine) or placebo is administered intravenously.
-
Hypercapnic Challenge: At predetermined time points post-administration, the subject breathes a gas mixture containing 7% CO2, 21% O2, and 72% N2 for 5 minutes.[16]
-
Data Collection: Respiratory parameters are continuously recorded throughout the hypercapnic challenge.
-
Analysis: The relationship between minute ventilation and PetCO2 is plotted. The slope and the x-intercept (the apneic threshold) of this linear relationship are calculated. A decrease in the slope and a rightward shift of the curve indicate respiratory depression.
Caption: Experimental workflow for the Hypercapnic Ventilatory Response test.
Reversal of Respiratory Depression: The Role of Naloxone
Naloxone is a competitive, non-selective opioid receptor antagonist that is the primary agent used to reverse opioid-induced respiratory depression.[18][19] It acts by displacing opioids from their binding sites on the µ-opioid receptor.[20]
The ease of reversal of respiratory depression is influenced by the pharmacokinetic and pharmacodynamic properties of the specific opioid. Due to its shorter half-life and less tenacious receptor binding, the respiratory depressant effects of alfentanil are generally more readily and rapidly reversed by naloxone compared to morphine.[21] In cases of morphine-induced respiratory depression, particularly when its longer-acting metabolite M6G is present, a continuous infusion of naloxone may be necessary to prevent renarcotization as the naloxone is metabolized and eliminated more quickly than the opioid.[18][20][22]
Conclusion: A Balancing Act
The choice between alfentanil and morphine in a clinical or research setting requires a careful consideration of their respective respiratory risk profiles. Alfentanil's rapid onset and short duration of action offer a greater degree of titratability and a more predictable, albeit acute, period of respiratory depression. Morphine's slower onset and prolonged action, while beneficial for sustained analgesia, necessitate heightened and more prolonged vigilance for respiratory compromise.
Future research in drug development should aim to dissociate the analgesic properties of opioids from their respiratory depressant effects. A deeper understanding of the differential signaling pathways downstream of the µ-opioid receptor and the specific neuronal populations involved in these distinct effects will be paramount in the development of safer and more effective pain therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of morphine in neonates: A review | Clinics [elsevier.es]
- 4. Morphine - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 8. Ventilatory responses of healthy subjects to intravenous combinations of morphine and oxycodone under imposed hypercapnic and hypoxaemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. μ opioid receptor activation hyperpolarizes respiratory‐controlling Kölliker–Fuse neurons and suppresses post‐inspiratory drive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. Fatal respiratory depression after multiple intravenous morphine injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morphine and its metabolites after patient-controlled analgesia: considerations for respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human volunteer studies of Alfentanyl (R39209), a new short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Using Laboratory Models to Test Treatment: Morphine Reduces Dyspnea and Hypercapnic Ventilatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naloxone - Wikipedia [en.wikipedia.org]
- 19. Reversal of Opioid-Induced Ventilatory Depression Using Low-Dose Naloxone (0.04 mg): a Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 20. binasss.sa.cr [binasss.sa.cr]
- 21. Naloxone reversal of opioid-induced respiratory depression with special emphasis on the partial agonist/antagonist buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GGC Medicines - Reversal of Opioid-induced Respiratory Depression [handbook.ggcmedicines.org.uk]
A Comparative Guide to Validating Alfentanil's Selectivity for the Mu-Opioid Receptor
As a Senior Application Scientist, this guide provides an in-depth framework for the rigorous validation of alfentanil's selectivity for the mu-opioid receptor (MOR). The development of potent and selective analgesics is a cornerstone of pain management, and understanding a compound's receptor interaction profile is paramount. Alfentanil, a synthetic opioid of the phenylpiperidine class, is primarily utilized for its potent analgesic and sedative properties.[1] Its clinical efficacy is attributed to its action as an agonist at the MOR.[1][2] However, a comprehensive validation of its selectivity over the delta (DOR) and kappa (KOR) opioid receptors is essential to fully characterize its pharmacological profile and predict its therapeutic window and potential side effects.
This guide eschews a rigid template, instead adopting a logical, multi-tiered approach that mirrors a robust scientific validation process. We will progress from foundational in vitro binding assays to functional assessments of receptor activation and conclude with the principles of in vivo confirmation. Each step is designed to be a self-validating system, providing layers of evidence to build a conclusive selectivity profile.
The Bedrock of Selectivity: In Vitro Binding Affinity
The initial and most fundamental step in validating selectivity is to quantify the binding affinity of alfentanil for the three primary opioid receptor subtypes: mu, delta, and kappa.[3][4] This is typically achieved through competitive radioligand binding assays, which measure how effectively the test compound (alfentanil) competes with a subtype-selective radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki value signifies a tighter, more potent binding interaction.[3]
Experimental Protocol: Radioligand Competitive Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of alfentanil at human MOR, DOR, and KOR.
Materials:
-
Cell membranes prepared from cell lines stably expressing high levels of human MOR, DOR, or KOR (e.g., HEK293 or CHO cells).
-
Selective Radioligands:
-
Unlabeled Alfentanil HCl.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filtration apparatus, and scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a non-radioactive universal opioid ligand like naloxone), and competitive binding (membranes + radioligand + varying concentrations of alfentanil).
-
Incubation: Add the cell membrane preparation, the respective radioligand at a fixed concentration (typically near its Kd value), and the appropriate concentration of alfentanil or control ligand to the wells.
-
Equilibration: Incubate the plates for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the alfentanil concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (the concentration of alfentanil that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Pharmacology of Alfentanil for Preclinical Research
This guide provides a comprehensive comparison of the effects of alfentanil, a potent, short-acting synthetic opioid, across various animal species commonly used in preclinical research. Understanding the nuances of alfentanil's action in different biological systems is paramount for the accurate interpretation of experimental data and its successful translation to clinical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the cross-species validation of this important analgesic.
Introduction: The Imperative of Cross-Species Validation
Alfentanil, a derivative of fentanyl, is a µ-opioid receptor agonist widely utilized for its rapid onset and short duration of action.[1][2] These characteristics make it a valuable tool in both clinical anesthesia and preclinical research. However, significant variability in its pharmacokinetic and pharmacodynamic profiles across different species presents a considerable challenge. Direct extrapolation of data from one species to another, including from animals to humans, is fraught with potential inaccuracies. Therefore, a thorough understanding of these species-specific differences is essential for designing robust preclinical studies and for the rational selection of animal models that best predict human responses.
This guide will explore the comparative pharmacokinetics and pharmacodynamics of alfentanil, provide standardized experimental protocols, and delve into the mechanistic underpinnings of its action, equipping researchers with the knowledge to navigate the complexities of cross-species pharmacology.
Comparative Pharmacokinetics (PK): The Journey of Alfentanil in Different Species
The disposition of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. Alfentanil's PK profile exhibits notable variations across species, primarily driven by differences in metabolism and protein binding.
Metabolism: Alfentanil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in humans.[3][4] The expression and activity of CYP3A enzymes can vary significantly among species, leading to different rates of alfentanil clearance.[5] For instance, while CYP3A4 is the main enzyme in humans, other isoforms may play a more prominent role in species like rats and dogs.[6][7][8] Alfentanil undergoes two major metabolic pathways: piperidine N-dealkylation to noralfentanil and amide N-dealkylation to N-phenylpropionamide.[3] Studies in rats and dogs have identified similar major metabolic pathways, including oxidative N-dealkylation and O-demethylation.[7][8]
Protein Binding: Alfentanil is highly bound to plasma proteins, approximately 92% in humans, primarily to alpha-1-acid glycoprotein.[1][9] The extent of protein binding can influence the free (unbound) fraction of the drug available to exert its pharmacological effect. Species differences in plasma protein concentrations and binding affinities can therefore contribute to variability in alfentanil's potency.[10]
| Parameter | Rat | Rabbit | Dog | Sheep | Human |
| Elimination Half-Life (t½) | - | 62.4 ± 11.3 min[11] | 58.3 ± 10.3 min[11] | 65.1 ± 27.1 min[11] | 1.5 - 1.8 hours[2] |
| Systemic Clearance (Cl) | - | 19.4 ± 5.3 ml/min/kg[11] | 18.7 ± 7.5 ml/min/kg[11] | 13.3 ± 3.0 ml/min/kg[11] | - |
| Volume of Distribution (Vd) | - | 908.3 ± 269.0 ml/kg[11] | 597.7 ± 290.2 ml/kg[11] | 720.0 ± 306.7 ml/kg[11] | 0.4 - 1.0 L/kg[2] |
| Primary Metabolizing Enzyme | CYP3A family[7][8] | - | CYP3A family[7][8] | - | CYP3A4[3][12] |
| Plasma Protein Binding | - | - | ~92%[9] | - | ~92%[1][9] |
| Data presented as mean ± standard deviation where available. Dashes indicate data not readily available in the searched literature. |
Comparative Pharmacodynamics (PD): The Variable Effects of Alfentanil
The pharmacodynamic effects of alfentanil, primarily analgesia and respiratory depression, are mediated by its interaction with µ-opioid receptors.[13][14] However, the magnitude of these effects for a given dose can differ significantly across species.
Analgesic Potency (ED50): The median effective dose (ED50) required to produce a desired analgesic effect is a key measure of a drug's potency. This can vary depending on the species and the specific pain model used. For example, in a formalin test in rats, the ED50 for alfentanil's antinociceptive effect was found to be 25.3 ± 2.21 µg/kg.[15] In mice, alfentanil is approximately one-fourth as potent as fentanyl.[16] In unpremedicated young adults, the ED50 for induction of anesthesia was determined to be 111 µg/kg.[17]
Respiratory Depression: A major dose-limiting side effect of all opioids, including alfentanil, is respiratory depression.[18] The sensitivity to this effect can vary between species. For instance, while sheep required a larger dose of alfentanil to reach a set anesthetic endpoint compared to rabbits and dogs, they also recovered spontaneous respiration more rapidly.[19] This suggests potential differences in receptor sensitivity or downstream signaling pathways related to respiratory control.
| Species | Analgesic Model | ED50 / Potency | Key Observations |
| Mouse | Hot plate / Tail flick | Approx. 1/4th the potency of fentanyl[16] | Short duration of action.[16] |
| Rat | Formalin test | 25.3 ± 2.21 µg/kg (antinociception)[15] | Synergistic antinociceptive effects with propofol.[15] |
| Rabbit | - | - | Spontaneous respiration returned 5-20 minutes post-infusion.[19] |
| Dog | - | - | Pronounced drug-induced bradycardia.[11] Spontaneous respiration returned 5-20 minutes post-infusion.[19] |
| Sheep | - | - | Required a higher dose for a set anesthetic endpoint but recovered spontaneous respiration rapidly.[19] |
| Human | Anesthesia Induction | 111 µg/kg (loss of nasopharyngeal airway response)[17] | Significant interindividual variability in clearance and response.[4][20] |
| ED50 values are highly dependent on the specific experimental conditions and endpoints. |
Experimental Protocols for Cross-Species Validation
To ensure the reliability and reproducibility of preclinical data, standardized and validated experimental protocols are essential. Below is a detailed methodology for assessing the analgesic effect of alfentanil using the tail-flick test, a common thermal nociception assay.
Protocol: Tail-Flick Test for Analgesia Assessment
Objective: To determine the analgesic efficacy and potency (ED50) of alfentanil in rodents.
Materials:
-
Alfentanil hydrochloride solution
-
Saline solution (vehicle control)
-
Tail-flick analgesia meter
-
Animal scale
-
Syringes and needles for administration (e.g., intravenous, subcutaneous)
-
Timers
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment to minimize stress-induced variability.
-
Baseline Latency Measurement:
-
Gently restrain the animal.
-
Focus the heat source from the tail-flick meter onto the distal third of the tail.
-
Start the timer and heat source simultaneously.
-
Record the time (in seconds) it takes for the animal to flick its tail away from the heat source. This is the baseline latency.
-
Implement a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove the tail and record the cut-off time as the latency.
-
Repeat baseline measurements 2-3 times with at least a 5-minute interval and average the values.
-
-
Drug Administration:
-
Divide animals into groups (e.g., vehicle control, multiple alfentanil dose groups).
-
Administer the appropriate dose of alfentanil or vehicle via the chosen route (e.g., intravenous for rapid onset).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 5, 15, 30, 60 minutes), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Plot dose-response curves to determine the ED50 of alfentanil.
-
Causality and Self-Validation:
-
Why a cut-off time? To prevent tissue injury, ensuring the ethical treatment of animals and the validity of repeated measures.
-
Why baseline measurements? To account for individual differences in pain sensitivity, allowing each animal to serve as its own control.
-
Why a vehicle control group? To ensure that the observed effects are due to the drug and not the injection procedure or vehicle.
Mechanistic Insights & Translational Considerations
Alfentanil exerts its effects by binding to µ-opioid receptors, which are G protein-coupled receptors (GPCRs).[14] Upon agonist binding, these receptors activate intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.[21] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[13]
References
- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The role of cytochrome P450 3A4 in alfentanil clearance. Implications for interindividual variability in disposition and perioperative drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excretion and biotransformation of alfentanil and sufentanil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of alfentanil by isolated hepatocytes of rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma protein binding and distribution of fentanyl, sufentanil, alfentanil and lofentanil in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein binding of the analgesics alfentanil and sufentanil in maternal and neonatal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of the pharmacokinetics of alfentanil in rabbits, sheep, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Alfentanil: a study of its analgesic activity and interactions with morphine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ED50 of alfentanil for induction of anesthesia in unpremedicated young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fentanyl - Wikipedia [en.wikipedia.org]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Pharmacokinetics and pharmacodynamics of alfentanil infusions during general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative In Vitro Pharmacological Analysis of Alfentanil and Other Fentanyl Analogs at the µ-Opioid Receptor
In the landscape of synthetic opioids, the fentanyl analog class represents a pivotal area of research for drug development professionals. Their profound analgesic properties, coupled with significant clinical risks, necessitate a granular understanding of their interaction with the µ-opioid receptor (MOR). This guide provides a comparative in vitro study of alfentanil against other clinically relevant and potent fentanyl analogs—sufentanil, remifentanil, and carfentanil. By dissecting their receptor binding affinities and functional activities, we aim to provide researchers and scientists with a foundational dataset to inform future discovery and development efforts.
The clinical selection of a fentanyl analog is often dictated by its pharmacokinetic profile—onset and duration of action. However, the intrinsic pharmacodynamic properties—how tightly a compound binds to the MOR and how effectively it elicits a cellular response—are the molecular bedrock of its therapeutic and adverse effect profile. This guide delves into these fundamental in vitro parameters to offer a comparative perspective.
Comparative Analysis of µ-Opioid Receptor Binding Affinity
The initial and most fundamental interaction between a ligand and its receptor is binding affinity, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the reported Kᵢ values for alfentanil and its comparators at the human µ-opioid receptor (hMOR). It is crucial to acknowledge that variations in experimental conditions, such as the radioligand used and tissue preparation, can lead to a range of reported values in the literature[1]. The data presented here are collated from studies employing consistent methodologies for a more direct comparison.
| Compound | Kᵢ (nM) at hMOR | Relative Affinity (Fentanyl = 1) |
| Fentanyl | ~1.23 - 1.35 | 1 |
| Alfentanil | ~1.5 - 6.5 | ~0.2 - 0.9 |
| Sufentanil | ~0.14 - 0.25 | ~5 - 10 |
| Remifentanil | ~0.60 | ~2.25 |
| Carfentanil | ~0.02 - 0.19 | ~6.5 - 67.5 |
Note: Data are synthesized from multiple sources and represent a consensus range. The exact values can vary based on the specific in vitro assay conditions.[1][2]
From this data, a clear hierarchy of binding affinity emerges. Carfentanil exhibits the highest affinity for the MOR, being significantly more potent in this regard than fentanyl. Sufentanil also demonstrates a substantially higher affinity than fentanyl. Remifentanil's affinity is also greater than that of fentanyl. Alfentanil, in contrast, generally displays a binding affinity that is comparable to or slightly lower than fentanyl. This variation in affinity is a primary determinant of the dose required to achieve a therapeutic effect.
Functional Activity: Potency and Efficacy in G-Protein Activation
Beyond binding, the functional consequence of receptor occupancy is paramount. For MOR agonists, this is typically assessed by measuring their ability to activate intracellular signaling pathways, most notably the G-protein pathway. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and is used to determine an agonist's potency (EC₅₀) and maximal efficacy (Eₘₐₓ). The EC₅₀ value represents the concentration of the agonist that produces 50% of its maximal effect, with a lower EC₅₀ indicating higher potency. The Eₘₐₓ reflects the maximum response an agonist can produce relative to a standard full agonist, such as DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
| Compound | EC₅₀ (nM) in [³⁵S]GTPγS Assay | Eₘₐₓ (% of DAMGO) |
| Fentanyl | ~10.3 | ~88-113% |
| Alfentanil | ~20 - 50 | ~80-100% |
| Sufentanil | ~0.5 - 2.0 | ~90-110% |
| Remifentanil | ~5 - 15 | ~90-105% |
| Carfentanil | ~0.1 - 0.5 | ~95-115% |
Note: Data are synthesized from multiple sources. The exact values can vary based on the specific in vitro assay conditions and cell systems used.[3]
The functional data largely mirror the binding affinities. Carfentanil and sufentanil are the most potent agonists in this series, with sub-nanomolar to low nanomolar EC₅₀ values. Fentanyl and remifentanil exhibit comparable potencies, while alfentanil is the least potent among the tested analogs. In terms of efficacy, all the compounds behave as full or near-full agonists at the MOR, capable of eliciting a maximal response similar to the endogenous ligand surrogate, DAMGO.
Delving into the Causality: The "Why" Behind the Data
The observed differences in binding affinity and potency can be attributed to the subtle yet significant variations in the chemical structures of these analogs. These structural modifications influence how the molecule fits into the binding pocket of the MOR and the conformational changes it induces upon binding, which in turn dictates the efficiency of G-protein coupling.
For instance, the addition of a methoxymethyl group to the piperidine ring in remifentanil contributes to its rapid metabolism by tissue esterases, a key pharmacokinetic feature. However, its core structure allows for potent MOR activation. Carfentanil's high affinity is attributed to the presence of a 4-carbomethoxy group, which provides additional favorable interactions within the receptor's binding site[2]. Alfentanil's tetrazolinone ring and shorter N-alkyl chain likely contribute to its lower lipophilicity and distinct pharmacokinetic profile, as well as its slightly reduced in vitro potency compared to fentanyl[4].
Visualizing the Molecular Cascade and Experimental Approach
To better understand the processes described, the following diagrams illustrate the µ-opioid receptor signaling pathway and a typical experimental workflow for comparing these potent analgesics.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: In Vitro Assay Workflow.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key in vitro assays are provided below. These protocols are self-validating through the inclusion of appropriate controls.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with a known affinity for the µ-opioid receptor.
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Test Compounds: Alfentanil, sufentanil, remifentanil, carfentanil, and fentanyl.
-
Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation: Thaw hMOR membrane preparations on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a final concentration near its Kₔ), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, [³H]-DAMGO, and membrane preparation.
-
Competition: Test compound dilution, [³H]-DAMGO, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[5].
[³⁵S]GTPγS Binding Assay
This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membrane Preparation: hMOR-expressing cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: Alfentanil, sufentanil, remifentanil, carfentanil, and fentanyl.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer, GDP, [³⁵S]GTPγS, and membrane preparation.
-
Agonist-Stimulated Binding: Test compound dilution, GDP, [³⁵S]GTPγS, and membrane preparation.
-
Non-specific Binding: Unlabeled GTPγS (10 µM), GDP, [³⁵S]GTPγS, and membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.
-
Counting: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the net agonist-stimulated binding by subtracting basal binding. Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve. Determine the EC₅₀ and Eₘₐₓ values from the curve using non-linear regression analysis[6][7]. The Eₘₐₓ is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like DAMGO.
Conclusion
This comparative in vitro guide underscores the distinct pharmacological profiles of alfentanil and other key fentanyl analogs. While all are potent MOR agonists, they exhibit a wide range of binding affinities and functional potencies. Carfentanil and sufentanil stand out for their exceptionally high affinity and potency, whereas alfentanil presents as a less potent analog in this specific in vitro context. These fundamental pharmacological parameters, when considered alongside their pharmacokinetic properties, provide a more complete picture for researchers in the field of opioid drug development. The provided experimental frameworks offer a robust starting point for the consistent and reliable in vitro characterization of novel opioid compounds.
References
- 1. zenodo.org [zenodo.org]
- 2. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
- 3. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Guide to the Efficacy of Alfentanil and Sufentanil in Neuroinflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the synthetic opioids alfentanil and sufentanil, focusing on their efficacy in the context of neuroinflammatory models. As research increasingly uncovers the intricate relationship between the nervous and immune systems, understanding the immunomodulatory properties of centrally-acting drugs is paramount. This document moves beyond the well-established anesthetic and analgesic profiles of these agents to explore their differential impacts on the complex cellular and molecular cascades of neuroinflammation. The information presented herein is synthesized from current scientific literature and is intended to guide researchers in making informed decisions for their preclinical studies.
Introduction: The Intersection of Opioids and Neuroinflammation
Neuroinflammation is a critical response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. This process is primarily mediated by glial cells—microglia and astrocytes—which, upon activation, release a plethora of signaling molecules such as cytokines and chemokines. While this response is initially protective, chronic or dysregulated neuroinflammation can lead to neuronal damage and contribute to the pathogenesis of numerous neurological disorders.
Opioids, particularly potent mu-opioid receptor (MOR) agonists like alfentanil and sufentanil, are mainstays in clinical practice for pain management. However, their effects extend beyond analgesia. Emerging evidence suggests that opioids can significantly modulate immune responses within the CNS. This immunomodulatory activity appears to be complex, with studies indicating both pro- and anti-inflammatory potential. The activation of MORs on microglia and other immune cells can influence their activation state and subsequent release of inflammatory mediators, thereby impacting the neuroinflammatory milieu. Understanding these effects is crucial for the development of novel therapeutic strategies that not only manage pain but also favorably modulate the underlying inflammatory processes.
Pharmacological Profiles: A Tale of Two Fentanyl Analogs
Alfentanil and sufentanil are both synthetic opioids belonging to the fentanyl family, and their primary mechanism of action is the agonism of MORs. However, key differences in their pharmacokinetic and pharmacodynamic properties can influence their application in research models.
Alfentanil is characterized by a rapid onset of action and a short duration of effect.[1][2][3] It is less potent than fentanyl and sufentanil.[4] Its rapid metabolism and lower lipid solubility contribute to a more predictable and shorter context-sensitive half-time, especially after prolonged infusions.[2][5]
Sufentanil , in contrast, is a highly potent MOR agonist, estimated to be 5 to 10 times more potent than fentanyl and approximately 500 times more potent than morphine.[6][7] It is highly lipophilic, allowing for rapid entry into the CNS.[6] While its elimination half-life is longer than that of alfentanil, its high potency means that very low doses are required to achieve a therapeutic effect.[5][8]
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Property | Alfentanil | Sufentanil |
| Potency | Less potent than fentanyl | 5-10 times more potent than fentanyl |
| Onset of Action | Rapid (1-2 minutes)[9][10][11] | Rapid[8] |
| Duration of Action | Short[1][2][3] | Short to moderate[12] |
| Lipid Solubility | Lower | Higher[6] |
| Protein Binding | High (approx. 92%) | High (approx. 92.5%) |
| Metabolism | Hepatic (CYP3A4)[4] | Primarily hepatic[8] |
| Primary Receptor | Mu-opioid receptor (MOR)[4][9][13] | Mu-opioid receptor (MOR)[8] |
Comparative Efficacy in Neuroinflammatory Models: Synthesizing the Evidence
Direct comparative studies evaluating the efficacy of alfentanil and sufentanil in neuroinflammatory models are scarce. However, by examining the available literature on each compound, we can construct a comparative overview of their potential immunomodulatory effects.
Sufentanil: An Emerging Anti-Neuroinflammatory Agent
Recent studies have provided compelling evidence for the anti-inflammatory properties of sufentanil within the CNS.
-
Microglial Polarization: In an in vitro model using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, sufentanil was shown to promote the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3][5] This shift is critical for resolving inflammation and promoting tissue repair. The study indicated that this effect was mediated through the attenuation of the nuclear factor kappa-B (NF-κB) signaling pathway.[3][5]
-
Cytokine Production: In a rat model of intracerebral hemorrhage, sufentanil administration significantly reduced the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] This reduction in the inflammatory cytokine storm is crucial for mitigating secondary brain injury.
-
Blood-Brain Barrier Integrity: The same intracerebral hemorrhage study demonstrated that sufentanil treatment protected the integrity of the blood-brain barrier, as evidenced by reduced brain water content and Evans blue leakage.[1][2] This protective effect is vital for preventing the infiltration of peripheral immune cells and harmful substances into the CNS.
-
Signaling Pathways: The anti-neuroinflammatory effects of sufentanil appear to be mediated, at least in part, by the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of c-Jun N-terminal kinase (JNK) and p38.[1][2]
Alfentanil: An Unclear Picture in Neuroinflammation
In stark contrast to sufentanil, there is a significant lack of published data on the specific effects of alfentanil on neuroinflammatory processes. While its potent analgesic effects are well-documented, its immunomodulatory profile within the CNS remains largely unexplored. One in vitro study investigating the influence of alfentanil on human polymorphonuclear leukocytes found no significant impact on their functions, such as superoxide anion production and hydrogen peroxide generation. While these cells are part of the peripheral immune system, this finding might suggest a limited direct immunomodulatory capacity for alfentanil, though this cannot be extrapolated to the complex environment of the CNS without further investigation.
Given the shared primary mechanism of action with other MOR agonists that have demonstrated immunomodulatory effects, it is plausible that alfentanil also influences neuroinflammation. However, without direct experimental evidence, its comparative efficacy remains speculative.
Experimental Protocols for Comparative Efficacy Assessment
To address the current knowledge gap and enable a direct comparison between alfentanil and sufentanil, the following experimental workflows are proposed. These protocols are designed to be self-validating and are based on established methodologies in the field of neuroinflammation research.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for comparing the efficacy of alfentanil and sufentanil in neuroinflammatory models.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This in vivo model is a widely accepted method for inducing a robust neuroinflammatory response.[14][15]
1. Animal Model:
- Adult male C57BL/6 mice (8-10 weeks old) are suitable for this model. Animals should be housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.
2. LPS Administration:
- Prepare a stock solution of LPS (from E. coli, serotype O111:B4) in sterile, pyrogen-free saline.
- Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1-5 mg/kg. The exact dose should be optimized in pilot studies to induce a consistent but sub-lethal inflammatory response.
3. Opioid Treatment:
- Divide the animals into three groups: Vehicle control (saline), Alfentanil-treated, and Sufentanil-treated.
- Administer alfentanil or sufentanil (e.g., via subcutaneous or intraperitoneal injection) at equianalgesic doses to ensure a fair comparison of their anti-inflammatory effects. The timing of administration can be either prophylactic (before LPS) or therapeutic (after LPS).
4. Assessment of Neuroinflammation:
- Behavioral Analysis: Monitor for sickness behavior (e.g., reduced locomotor activity, social withdrawal) at various time points post-LPS injection.
- Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-LPS), euthanize the animals and perfuse with ice-cold saline. Collect brain tissue for subsequent analysis.
- Cytokine Measurement: Homogenize brain tissue (e.g., hippocampus and cortex) and measure the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA or multiplex bead arrays.
- Microglial Activation: Prepare brain sections for immunohistochemistry or immunofluorescence staining using antibodies against microglial markers such as Iba1.
- Signaling Pathway Analysis: Use Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.
Protocol 2: In Vitro Microglial Polarization Assay
This in vitro protocol allows for a more direct investigation of the effects of alfentanil and sufentanil on microglial function.[4]
1. Cell Culture:
- Isolate primary microglia from neonatal mouse pups or use a microglial cell line such as BV2.
- Culture the cells in appropriate media until they reach a suitable confluency for experiments.
2. M1 Polarization and Opioid Treatment:
- Induce a pro-inflammatory M1 phenotype by stimulating the microglia with LPS (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24 hours.
- Co-treat the cells with varying concentrations of alfentanil or sufentanil to assess their dose-dependent effects on microglial polarization.
3. Analysis of Microglial Phenotype:
- Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze the percentage of M1 and M2 polarized cells using a flow cytometer.
- Quantitative PCR (qPCR): Extract RNA from the treated cells and perform qPCR to measure the gene expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Il10).
- ELISA: Collect the cell culture supernatant and measure the secretion of pro- and anti-inflammatory cytokines.
Signaling Pathways: Unraveling the Mechanisms of Action
The immunomodulatory effects of opioids in the CNS are mediated by complex intracellular signaling cascades. The MAPK and NF-κB pathways are two of the most critical pathways involved in regulating the inflammatory response in microglia.
Caption: Putative signaling pathways for the anti-neuroinflammatory effects of sufentanil. The role of alfentanil is currently unknown.
The available evidence strongly suggests that sufentanil exerts its anti-inflammatory effects by inhibiting both the MAPK and NF-κB signaling pathways.[1][2][3][5] This dual inhibition likely leads to a downstream reduction in the transcription of pro-inflammatory genes and a promotion of an anti-inflammatory microglial phenotype. The precise molecular mechanisms by which MOR activation by sufentanil leads to the inhibition of these pathways require further elucidation. For alfentanil, its impact on these critical inflammatory signaling cascades remains to be determined.
Conclusion and Future Directions
The current body of scientific literature indicates a promising role for sufentanil as a modulator of neuroinflammation. Its demonstrated ability to promote an anti-inflammatory microglial phenotype, reduce pro-inflammatory cytokine production, and protect the blood-brain barrier suggests its potential therapeutic utility beyond analgesia in conditions with a significant neuroinflammatory component.
The efficacy of alfentanil in neuroinflammatory models remains an open question due to a lack of dedicated research. While its pharmacokinetic profile makes it an attractive tool for certain experimental paradigms, its immunomodulatory effects in the CNS are yet to be characterized.
Future research should prioritize:
-
Direct, head-to-head comparative studies of alfentanil and sufentanil in well-defined in vivo and in vitro models of neuroinflammation.
-
Elucidation of the downstream signaling pathways modulated by alfentanil in microglia and other CNS cell types.
-
Investigation of the long-term consequences of alfentanil and sufentanil administration on neuronal function and survival in the context of chronic neuroinflammation.
By systematically addressing these knowledge gaps, the scientific community can gain a more comprehensive understanding of the comparative efficacy of these two clinically important opioids and pave the way for their more nuanced application in both research and potentially, in the future, therapeutic interventions for neuroinflammatory disorders.
References
- 1. Establishment of a rat model of severe spontaneous intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu opioid receptor in microglia contributes to morphine analgesic tolerance, hyperalgesia, and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adoptive transfer of M2 macrophages reduces neuropathic pain via opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracerebral haemorrhage: from clinical settings to animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sufentanil citrate: a new opioid analgesic for use in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Sufentanil and Fentanyl Analgesia in Patients with Traumatic Brain Injury: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of fentanyl compared to morphine on neuroinflammatory signaling in the brain in EcoHIV-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evans Blue-Albumin as a Marker to Evaluate Blood-Brain Barrier Integrity in Neonatal and Adult Rodents | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Alfentanil and Other Short-Acting Opioids: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, technical comparison of alfentanil against other prominent short-acting synthetic opioids. Moving beyond a simple recitation of properties, we will dissect the critical pharmacokinetic and pharmacodynamic differences that govern their clinical utility, supported by experimental data and protocols. Our focus is on the "why"—the causal relationships between molecular structure, metabolic pathways, and clinical effect—to arm researchers and drug development professionals with a functional understanding of these potent analgesics.
Introduction: The Need for Speed and Control in Opioid Analgesia
In settings such as anesthesia and critical care, the ideal opioid analgesic offers potent, titratable pain relief with a rapid onset and a predictable, swift offset.[1] This allows for precise control over the depth of analgesia and rapid recovery when the stimulus ceases.[1] The phenylpiperidine class of synthetic opioids, which includes fentanyl and its analogues, has been central to achieving this goal.[2][3]
Alfentanil, a derivative of fentanyl, was specifically developed to improve upon this profile, offering an even faster onset and shorter duration of action.[4][5] However, the landscape of short-acting opioids is competitive, with agents like remifentanil and sufentanil presenting their own unique advantages. This guide will critically compare alfentanil to these key alternatives, providing the foundational data necessary for informed selection in research and clinical contexts.
The Alfentanil Profile: A Unique Pharmacokinetic Signature
Alfentanil (N-[1-[2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide) is a potent µ-opioid receptor agonist.[4][6] Its action at this G-protein-coupled receptor inhibits the release of nociceptive neurotransmitters, including substance P, GABA, and dopamine, producing profound analgesia and sedation.[4]
The defining characteristics of alfentanil, however, lie in its pharmacokinetics. Compared to fentanyl, it has a smaller volume of distribution and a lower pKa. This combination means that a larger fraction of the drug exists in the non-ionized, lipid-soluble state at physiological pH, allowing for rapid transit across the blood-brain barrier. This is the primary reason for its remarkably fast onset of action.[7][8]
Metabolically, alfentanil's fate is intrinsically linked to the cytochrome P450 system. It is extensively metabolized in the liver, primarily by the CYP3A4 isoform, into inactive metabolites, noralfentanil and N-phenylpropionamide.[9][10][11] This reliance on CYP3A4 is a critical point of distinction; it explains the significant interindividual variability in alfentanil clearance and its susceptibility to drug-drug interactions with CYP3A4 inhibitors or inducers.[4][9][12]
Caption: µ-Opioid receptor signaling cascade initiated by alfentanil.
Head-to-Head Analysis: Alfentanil vs. Key Comparators
The clinical and research value of an opioid is always relative. Here, we dissect the performance of alfentanil against its closest alternatives.
Alfentanil vs. Remifentanil: A Tale of Two Metabolisms
The comparison between alfentanil and remifentanil is perhaps the most illustrative of how a single biochemical difference can create two profoundly distinct clinical tools.
Causality Behind the Choice: The core difference is metabolism. While alfentanil depends on hepatic CYP3A4, remifentanil is rapidly hydrolyzed by non-specific plasma and tissue esterases.[1][13] This extra-hepatic metabolism makes remifentanil's clearance high, rapid, and, most importantly, independent of liver function and less prone to the variability seen with CYP enzymes.[13][14]
Pharmacokinetic Showdown:
-
Clearance & Half-Life: Remifentanil's central clearance is substantially greater than alfentanil's (2.9 L/min vs. 0.36 L/min).[13] This results in a much shorter terminal half-life (35.1 min vs. 94.5 min for alfentanil).[13]
-
Context-Sensitive Half-Time: This is where remifentanil truly excels. The context-sensitive half-time (CSHT) describes the time for plasma concentration to fall by 50% after stopping an infusion of a specific duration. For a 3-hour infusion, remifentanil's measured CSHT is a mere 3.2 minutes, compared to 47.3 minutes for alfentanil.[15] Crucially, remifentanil's CSHT remains short and constant (~3 minutes) regardless of the infusion duration, a unique and highly desirable property.[14][15] Alfentanil's CSHT, like that of other fentanyl analogues, increases with the duration of the infusion.[16]
Pharmacodynamic Differences:
-
Potency: Remifentanil is significantly more potent than alfentanil, with some studies suggesting it is 19 to 30 times more potent.[13]
-
Onset: Both drugs have a very rapid onset, with the time for equilibration between blood and the effect-site (T½kₑ₀) being similar (remifentanil ~0.75 min, alfentanil ~0.96 min).[13]
Caption: Contrasting metabolic pathways of short-acting opioids.
Alfentanil vs. Sufentanil & Fentanyl: The Potency and Duration Spectrum
Sufentanil and fentanyl are also fentanyl analogues and share alfentanil's reliance on hepatic CYP3A4 metabolism.[12][17] The primary distinctions lie in their potency, lipophilicity, and resulting pharmacokinetic profiles.
Causality Behind the Choice: Potency and lipophilicity drive the differences. Sufentanil is the most potent of the group, followed by fentanyl, and then alfentanil.[8][18] Increased lipophilicity generally contributes to a faster onset but also a larger volume of distribution, which can lead to longer elimination half-lives as the drug redistributes from peripheral tissues back into the plasma.
Pharmacokinetic Showdown:
-
Onset and Duration: Alfentanil has the most rapid onset of action among the three.[5][7] However, its duration is also the shortest.[5]
-
Context-Sensitive Half-Time: This is where the comparison becomes nuanced. For very short infusions, alfentanil has a shorter CSHT than fentanyl. However, as infusion duration increases, fentanyl's CSHT increases dramatically due to its larger volume of distribution.[16][19] Interestingly, for infusions lasting up to approximately 8-10 hours, sufentanil can have a shorter CSHT than alfentanil, making it a potentially better choice for longer procedures where remifentanil is not used.[16][20]
-
Alfentanil: Best for very brief, intense procedures or to blunt acute responses.[5]
-
Sufentanil: A highly potent option suitable for major surgeries (e.g., cardiac) where profound, stable analgesia is required.[18][21] May offer a more favorable recovery profile than alfentanil after longer infusions.[20]
-
Fentanyl: A versatile, less potent option than sufentanil, but its prolonged CSHT makes it less ideal for infusions where rapid recovery is paramount.[16][18]
Quantitative Data Summary
The following tables summarize key experimental data for easy comparison.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Alfentanil | Remifentanil | Sufentanil | Fentanyl | Source(s) |
| Clearance (L/min) | 0.36 | 2.9 | ~0.77 | ~0.77 | [13],[7] |
| Volume of Distribution (Vdss, L) | 34.1 | 21.8 | ~90 | ~350 | [13],[7] |
| Terminal Half-life (min) | 94.5 | 35.1 | ~164 | ~443 | [13],[7] |
| CSHT (3-hr infusion, min) | ~47-55 | ~3 | ~30 | ~260 | [15],[16] |
| Primary Metabolism | Hepatic (CYP3A4) | Plasma Esterases | Hepatic (CYP3A4) | Hepatic (CYP3A4) | [13],[9],[17] |
Table 2: Comparative Pharmacodynamic & Receptor Binding Parameters
| Parameter | Alfentanil | Remifentanil | Sufentanil | Fentanyl | Source(s) |
| Relative Potency (vs. Morphine) | ~15-20x | ~100-200x | ~500-1000x | ~50-100x | [18],[3] |
| Onset of Action | Fastest | Fast | Fast | Fast | [5],[7] |
| Time to Peak Effect (min) | ~1.5 | ~1.5 | ~3-5 | ~5-10 | [7] |
| µ-Opioid Receptor Ki (nM) | 1-100 nM range | N/A in source | < 1 nM | 1-100 nM range | [22],[23] |
Key Experimental Methodologies
To ensure scientific integrity, the protocols used to derive comparative data must be robust and self-validating.
Protocol: Comparative Pharmacokinetic/Pharmacodynamic Crossover Study
This protocol outlines a method for directly comparing two opioids, such as alfentanil and remifentanil, in a human volunteer study.
Objective: To determine and contrast the pharmacokinetic (clearance, Vd, half-life) and pharmacodynamic (drug effect, potency) parameters of two short-acting opioids.
Methodology:
-
Subject Recruitment: Enroll healthy adult volunteers with institutionally approved written informed consent.[13] Perform a full health screening to exclude individuals with hepatic, renal, or cardiovascular disease.
-
Study Design: Employ a randomized, open-label, crossover design.[13] Each volunteer receives an infusion of Opioid A on one study day and Opioid B on a separate day, with a sufficient washout period in between.
-
Drug Administration: Administer opioids via a controlled intravenous infusion pump to achieve and maintain a target plasma concentration.
-
Pharmacokinetic Sampling:
-
Place an arterial catheter for serial blood sampling.
-
Collect arterial blood samples at predefined intervals during and after the infusion (e.g., 0, 2, 5, 10, 30, 60, 120, 180 mins during infusion; and 2, 5, 10, 30, 60, 120, 240, 480 mins post-infusion).
-
Immediately process blood samples (e.g., centrifugation to obtain plasma) and store at -80°C pending analysis.
-
-
Pharmacodynamic Measurement:
-
Use a continuous, objective measure of opioid effect. The electroencephalogram (EEG) is a reliable method, with the spectral edge parameter used to quantify drug-induced CNS depression.[13]
-
Record EEG data continuously throughout the study period.
-
-
Bioanalytical Method:
-
Quantify drug concentrations in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[24][25]
-
This method provides high sensitivity and specificity.[24][26][27] An internal standard (e.g., a deuterated version of the analyte) must be used to ensure accuracy and account for extraction variability.[26]
-
-
Data Analysis:
-
Use non-linear mixed-effects modeling software (e.g., NONMEM) to analyze the concentration-time data and derive population pharmacokinetic parameters (CL, Vd, etc.).[13]
-
Correlate the pharmacokinetic data with the pharmacodynamic (EEG) data using an effect compartment, inhibitory maximum effect model to determine parameters like EC₅₀ (potency) and kₑ₀ (equilibration delay).[13]
-
Caption: Experimental workflow for a comparative PK/PD study.
Protocol: Assessment of Opioid-Induced Respiratory Depression (OIRD)
OIRD is the most significant adverse effect of opioids. Quantifying this effect is crucial for drug development and safety profiling.
Objective: To measure and compare the degree of respiratory depression induced by different opioids.
Methodology (Pre-clinical model):
-
Animal Model: Use a validated animal model, such as Sprague-Dawley rats.[28]
-
Surgical Preparation: Surgically implant intravenous catheters to allow for drug administration without disturbing the animal.[28]
-
Plethysmography:
-
Experimental Procedure:
-
After a baseline recording period, administer a dose of the opioid via the IV catheter.
-
Continuously record respiratory parameters for a set period post-administration to capture the onset, peak effect, and duration of respiratory depression.
-
A dose-response curve can be generated by testing multiple doses in different cohorts.
-
-
Alternative Method (Clinical):
-
In human studies, the ventilatory response to hypercapnia is a highly sensitive biomarker for OIRD.[15][29]
-
This involves having the subject breathe a gas mixture with an elevated CO₂ concentration and measuring the resultant increase in minute ventilation, both at baseline and after opioid administration. The opioid-induced blunting of this response is a direct measure of respiratory depression.[15]
-
Conclusion and Future Directions
The choice between alfentanil and other short-acting opioids is a nuanced decision dictated by the specific demands of the research or clinical scenario.
-
Alfentanil remains a valuable tool, distinguished by its exceptionally rapid onset, making it ideal for managing brief but intense procedural pain.[5][7] Its primary limitation is its reliance on the variable CYP3A4 pathway.[9]
-
Remifentanil is defined by its unique esterase metabolism, providing a rapid, predictable offset that is independent of infusion duration.[13][14] This makes it the agent of choice for procedures requiring precise titratability and a guaranteed rapid recovery.
-
Sufentanil offers superior potency and may provide a more favorable recovery profile than alfentanil after longer infusions, despite sharing the same metabolic pathway.[20]
Future research in this area should focus on developing opioids that combine the most desirable properties: the ultra-rapid onset of alfentanil, the predictable context-insensitive offset of remifentanil, and a metabolic pathway that avoids the complexities of the cytochrome P450 system, all while minimizing the risk of respiratory depression.
References
- 1. Considerations for the use of short-acting opioids in general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Fentanyl - Wikipedia [en.wikipedia.org]
- 4. radiustx.com [radiustx.com]
- 5. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of cytochrome P450 3A4 in alfentanil clearance. Implications for interindividual variability in disposition and perioperative drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [precision.fda.gov]
- 12. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remifentanil versus alfentanil: comparative pharmacokinetics and pharmacodynamics in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measured context-sensitive half-times of remifentanil and alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacodynamics, pharmacokinetics, and clinical uses of fentanyl, sufentanil, and alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recovery from opioid anesthesia: the clinical implication of context-sensitive half-times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 22. zenodo.org [zenodo.org]
- 23. researchgate.net [researchgate.net]
- 24. Establishment to measure oxycodone in plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and pharmacodynamics of propofol during propofol-alfentanil and propofol-remifentanil total intravenous anaesthesia monitored by spectral frequency index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period | Clinics [elsevier.es]
- 27. researchgate.net [researchgate.net]
- 28. scireq.com [scireq.com]
- 29. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Metabolic Stability of Alfentanil and Its Analogs
This guide provides an in-depth comparative analysis of the metabolic stability of alfentanil and its structurally related analogs: fentanyl, sufentanil, and remifentanil. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental evaluation of these potent synthetic opioids. We will explore the underlying biochemical pathways governing their metabolism, present a robust protocol for in vitro assessment, and compare their metabolic profiles, offering a comprehensive resource for understanding their pharmacokinetic behavior.
Introduction: The Clinical Significance of Metabolic Stability in Fentanyl Analogs
Alfentanil, a derivative of fentanyl, is a short-acting opioid analgesic widely employed in anesthesia.[1][2] Its clinical utility, characterized by a rapid onset and short duration of action, is intrinsically linked to its metabolic fate.[1][3][4] For this class of opioids, the rate and pathway of metabolism dictate the plasma concentration profile, duration of therapeutic effect, and potential for drug-drug interactions. Understanding the comparative metabolic stability of alfentanil and its analogs is therefore critical for predicting their clinical performance and for the rational design of new chemical entities with optimized pharmacokinetic properties.
This guide focuses on a comparative study of four key fentanyl analogs:
-
Alfentanil: Known for its rapid onset and short duration of action.[1][5]
-
Fentanyl: The parent compound, widely used but with a longer duration of action than alfentanil.[5]
-
Sufentanil: A more potent analog of fentanyl with a pharmacokinetic profile intermediate between fentanyl and alfentanil.[5]
-
Remifentanil: An ultrashort-acting opioid with a unique metabolic pathway that sets it apart from the others.[6]
We will delve into the structural nuances that lead to significant differences in their metabolic pathways and, consequently, their stability in biological systems.
Mechanistic Insights into the Metabolism of Alfentanil and its Analogs
The metabolic pathways of alfentanil, fentanyl, and sufentanil are primarily oxidative, mediated by the cytochrome P450 (CYP) enzyme system in the liver. In contrast, remifentanil undergoes rapid hydrolysis by non-specific esterases throughout the body.[6]
The Central Role of CYP3A4 in the Metabolism of Alfentanil, Fentanyl, and Sufentanil
For alfentanil, fentanyl, and sufentanil, the primary route of metabolism is N-dealkylation , catalyzed predominantly by the CYP3A4 isoenzyme.[7][8][9][10] This enzymatic process involves the removal of an alkyl group from a nitrogen atom.
-
Alfentanil is metabolized through two main pathways: piperidine N-dealkylation to form noralfentanil and amide N-dealkylation to yield N-phenylpropionamide.[7][11][12] Noralfentanil is the major metabolite and is considered pharmacologically inactive.[12][13]
-
Fentanyl is primarily metabolized to norfentanyl via N-dealkylation at the piperidine nitrogen.[6][8][14]
-
Sufentanil also undergoes N-dealkylation to form norsufentanil , another inactive metabolite.[9][15]
The heavy reliance of these three analogs on CYP3A4 for their clearance makes them susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[8][10]
Remifentanil: A Case of Rapid Esterase-Mediated Hydrolysis
Remifentanil's chemical structure includes an ester linkage that is readily accessible to non-specific esterases in the blood and tissues.[6] This leads to extremely rapid hydrolysis to its principal, inactive metabolite, remifentanil acid .[6] This metabolic pathway is distinct from the CYP-mediated metabolism of the other analogs and is the reason for remifentanil's exceptionally short duration of action and context-sensitive half-time.
Visualizing the Metabolic Pathways
Caption: Metabolic pathways of alfentanil and its analogs.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
To quantitatively assess and compare the metabolic stability of these compounds, a standardized in vitro assay using human liver microsomes (HLMs) is employed. HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes, making them an excellent model for studying Phase I metabolism.[16]
Rationale for Experimental Design
The choice of HLMs is based on their high concentration of Phase I metabolic enzymes, particularly CYPs.[16] The inclusion of the cofactor NADPH is essential, as it is required for the catalytic activity of CYP enzymes.[16][17] The experiment is designed to measure the disappearance of the parent compound over time, from which key kinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be derived.[18][19]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compounds (alfentanil, fentanyl, sufentanil, remifentanil) and a positive control (e.g., midazolam, a known CYP3A4 substrate) at 10 mM in DMSO.[17]
-
Prepare a working solution of pooled human liver microsomes (from multiple donors to average out inter-individual variability) at a concentration of 20 mg/mL in the phosphate buffer.[16]
-
Prepare an NADPH regenerating system or a stock solution of NADPH.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.[16][17] The final DMSO concentration should be less than 0.5% to avoid enzyme inhibition.[17]
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.[16]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[16]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
Visualizing the Experimental Workflow
Caption: In vitro metabolic stability assay workflow.
Comparative Data and Discussion
The metabolic stability of alfentanil and its analogs varies significantly due to their different metabolic pathways. The following table summarizes the expected outcomes from an in vitro human liver microsomal stability assay.
| Compound | Primary Metabolic Pathway | Key Enzyme(s) | Expected In Vitro Half-life (t½) in HLM | Expected Intrinsic Clearance (CLint) |
| Alfentanil | N-dealkylation | CYP3A4 | Short to moderate | High |
| Fentanyl | N-dealkylation | CYP3A4 | Moderate to long | Moderate |
| Sufentanil | N-dealkylation | CYP3A4 | Moderate | Moderate to High |
| Remifentanil | Ester Hydrolysis | Non-specific esterases | Very short | Very High |
Note: The actual values for t½ and CLint can vary depending on the specific experimental conditions and the source of the liver microsomes. The table reflects relative stabilities.
Discussion of Comparative Stability
-
Remifentanil is expected to be the least stable compound in this comparison, exhibiting the shortest half-life and highest intrinsic clearance. Its rapid metabolism is primarily driven by esterases, which are also present in liver microsomes, though at lower concentrations than in blood and other tissues.[6]
-
Alfentanil is known for its rapid clearance in vivo, which is reflected in its relatively high metabolic turnover in vitro.[5] Its metabolic stability is lower than that of fentanyl and sufentanil.
-
Fentanyl and Sufentanil are more metabolically stable than alfentanil, leading to a longer duration of action.[5] Their clearance is still significantly dependent on CYP3A4 activity.[8][9]
These in vitro findings correlate well with the observed in vivo pharmacokinetics of these drugs. Alfentanil's lower metabolic stability compared to fentanyl and sufentanil contributes to its shorter elimination half-life.[5] Remifentanil's extreme metabolic lability is the cornerstone of its clinical utility as an ultrashort-acting opioid.
Conclusion
The metabolic stability of alfentanil and its analogs is a key determinant of their pharmacokinetic profiles and clinical applications. This guide has provided a comprehensive overview of their metabolic pathways, a detailed protocol for their in vitro evaluation, and a comparative analysis of their expected metabolic stabilities.
The key takeaways are:
-
Alfentanil, fentanyl, and sufentanil are primarily metabolized by CYP3A4, making them susceptible to drug-drug interactions.
-
Remifentanil's unique esterase-mediated metabolism results in exceptionally rapid clearance and an ultrashort duration of action.
-
In vitro metabolic stability assays using human liver microsomes are a valuable tool for predicting the in vivo clearance and pharmacokinetic behavior of these compounds.
This comparative study underscores the importance of understanding the interplay between chemical structure, metabolic pathways, and pharmacokinetic properties in the development and clinical application of opioid analgesics.
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alfentanil Hydrochloride? [synapse.patsnap.com]
- 4. Clinical pharmacological properties of alfentanil and its progress in anesthetic application [manu41.magtech.com.cn]
- 5. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 7. Catalytic role of cytochrome P4503A4 in multiple pathways of alfentanil metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alfentanil [ld99.com]
- 13. benchchem.com [benchchem.com]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Abuse Liability of Alfentanil: A Comparative Guide for Researchers
A Senior Application Scientist's In-depth Technical Guide to the Preclinical Evaluation of Opioid Reinforcing Properties
In the landscape of opioid pharmacology, a nuanced understanding of a compound's abuse liability is paramount for both therapeutic development and regulatory assessment. This guide provides a comprehensive framework for assessing the relative abuse liability of alfentanil, a potent, short-acting synthetic opioid, in comparison to other clinically relevant opioids such as fentanyl and morphine. By delving into the core preclinical methodologies and their underlying neurobiological principles, this document serves as a critical resource for researchers, scientists, and drug development professionals.
The Crucial Role of Preclinical Abuse Liability Assessment
The abuse potential of an opioid is a complex interplay of its pharmacokinetic and pharmacodynamic properties. Factors such as a rapid onset of action, short duration of effect, and high efficacy at the mu-opioid receptor (MOR) are often associated with a higher abuse liability. Alfentanil, with its rapid onset and short half-life, warrants careful evaluation.[1][2] Preclinical models provide a controlled environment to dissect these properties and predict a compound's potential for abuse in humans.[3][4]
The Neurobiology of Opioid Reward: A Foundation for Assessment
The reinforcing effects of opioids are primarily mediated by their action on the mesolimbic dopamine system, a key neural circuit in reward and motivation. Opioids, by binding to MORs, disinhibit dopamine neurons in the ventral tegmental area (VTA), leading to increased dopamine release in the nucleus accumbens (NAc).[5][6][7] This surge in dopamine is associated with the euphoric and rewarding effects that can drive compulsive drug-seeking behavior. Different opioids can induce distinct patterns of dopamine release, which may contribute to their varying abuse liabilities. For instance, studies have shown that while both morphine and oxycodone increase dopamine in the NAc, the patterns of release differ significantly.[6][8] Fentanyl has also been shown to dose-dependently increase dopamine levels in the NAc through the involvement of both mu- and delta-2-opioid receptors.[9] Understanding these fundamental mechanisms is critical for interpreting the data generated from the behavioral models described below.
Mu-Opioid Receptor Signaling Pathway in Reward
The following diagram illustrates the canonical pathway through which mu-opioid agonists like alfentanil exert their rewarding effects.
Caption: Disinhibition of VTA dopamine neurons by mu-opioid agonists.
Core Methodologies for Assessing Abuse Liability
A multi-faceted approach employing several behavioral paradigms is essential for a robust assessment of a compound's abuse liability. The following sections detail the three primary models: drug self-administration, drug discrimination, and conditioned place preference.
Intravenous Drug Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it directly measures the motivation of an animal to actively seek and consume the substance.
This paradigm leverages operant conditioning, where an animal learns to perform a specific action (e.g., a lever press) to receive an intravenous infusion of a drug. The rate and pattern of responding, as well as the amount of drug self-administered, provide a direct measure of the drug's reinforcing efficacy. To compare the relative reinforcing strength of different opioids, a progressive-ratio (PR) schedule of reinforcement is often employed. In a PR schedule, the number of responses required to receive a single infusion progressively increases. The "breakpoint," or the highest number of responses an animal will make to obtain a single infusion, serves as a powerful indicator of the drug's motivational value.
| Opioid | Species | Breakpoint (Mean ± SEM) | Citation |
| Alfentanil | Rhesus Monkey | Higher than Fentanyl | [10] |
| Fentanyl | Rhesus Monkey | Lower than Alfentanil & Remifentanil | [10] |
| Morphine | Rat | Lower than Fentanyl | [10] |
| Remifentanil | Rhesus Monkey | Higher than Alfentanil & Fentanyl | [10] |
Note: Direct comparative breakpoint data for alfentanil, fentanyl, and morphine in a single rodent study is limited. The data presented reflects findings from primate studies and relative comparisons from different rodent studies.
-
Surgical Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with an isoflurane/oxygen mixture.
-
A chronic indwelling catheter is surgically implanted into the right jugular vein, with the external portion exiting between the scapulae.
-
Animals are allowed a 5-7 day recovery period, during which catheters are flushed daily with heparinized saline to maintain patency.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a syringe pump for drug infusion.
-
-
Acquisition of Self-Administration (Fixed-Ratio Schedule):
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Initially, a fixed-ratio 1 (FR1) schedule is used, where each press on the active lever results in a single intravenous infusion of the opioid (e.g., alfentanil 2.5 µg/kg/infusion).
-
Infusion is accompanied by the illumination of the stimulus light for a 20-second timeout period, during which lever presses are recorded but have no consequence.
-
Presses on the inactive lever are recorded but do not result in an infusion.
-
Training continues until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Progressive-Ratio (PR) Schedule Testing:
-
Once stable self-administration is established, the schedule of reinforcement is switched to a PR schedule.
-
The response requirement for each successive infusion increases according to a predetermined sequence (e.g., 5, 10, 15, 20, 25, 32, 40, 50, 62, 77, 95, 118...).
-
The session ends when the animal fails to make the required number of responses within a 1-hour period.
-
The last completed ratio is recorded as the breakpoint.
-
Different doses of alfentanil and comparator opioids (fentanyl, morphine) are tested in separate sessions to generate dose-breakpoint curves.
-
References
- 1. psychogenics.com [psychogenics.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction and Prevention of Prescription Drug Abuse: Role of Preclinical Assessment of Substance Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAPID DOPAMINE TRANSMISSION WITHIN THE NUCLEUS ACCUMBENS DRAMATICALLY DIFFERS FOLLOWING MORPHINE AND OXYCODONE DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphine-dopamine interaction: ventral tegmental morphine increases nucleus accumbens dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid dopamine transmission within the nucleus accumbens: dramatic difference between morphine and oxycodone delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fentanyl increases dopamine release in rat nucleus accumbens: involvement of mesolimbic mu- and delta-2-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buprenorphine/Naloxone Reduces the Reinforcing and Subjective Effects of Heroin in Heroin-Dependent Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safety Operating Guide
A Guide to the Compliant Disposal of Alfentanil Hydrochloride in a Laboratory Setting
For researchers and drug development professionals, the potent synthetic opioid alfentanil hydrochloride is a valuable tool. However, its classification as a U.S. Drug Enforcement Administration (DEA) Schedule II controlled substance, coupled with its inherent toxicity, necessitates rigorous and compliant disposal procedures.[1] This guide provides a comprehensive, step-by-step framework for the safe and legal disposal of this compound waste in a laboratory environment, ensuring the protection of personnel and the environment while adhering to federal regulations.
The Critical Importance of Proper Disposal: Beyond the Bench
The legal and safety implications of improper this compound disposal cannot be overstated. As a Schedule II substance, it has a high potential for abuse, which may lead to severe psychological or physical dependence.[1] Consequently, the DEA mandates that all controlled substances be rendered "non-retrievable" upon disposal.[2] This standard means the substance is permanently and irreversibly altered in its physical or chemical state, making it unavailable and unusable.[2] Furthermore, the Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste, a category that can include this compound due to its toxicity.[1][3] Failure to comply with these regulations can result in significant legal and financial penalties.
From a safety perspective, this compound is toxic if swallowed, inhaled, or in contact with skin.[4] Accidental exposure can lead to severe health consequences, including respiratory depression, bradycardia, and in extreme cases, asystole.[1] Therefore, meticulous handling and disposal are paramount to protecting laboratory personnel.
A Decision-Making Framework for this compound Disposal
The appropriate disposal pathway for this compound waste depends on its form and the quantity to be disposed of. The following diagram illustrates a typical decision-making workflow for laboratory-generated alfentanil waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
Unused or Expired this compound (Pure Compound)
For unadulterated this compound, the recommended and most compliant method of disposal is through a DEA-registered reverse distributor. This approach ensures a documented and secure chain of custody for the controlled substance.
Protocol:
-
Segregation and Labeling: Separate the expired or unwanted this compound from active stock.[2] Store it in a securely locked cabinet, clearly labeled as "Expired - Do Not Use".[2][5]
-
Inventory: Maintain accurate records of the expired material, as it must still be accounted for in your controlled substance inventory until it is transferred.[2]
-
Contact a Reverse Distributor: Engage a DEA-registered reverse distributor to handle the disposal.
-
Documentation: Complete a DEA Form 41 to document the disposal. This form is required for all controlled substance disposals and should be completed in accordance with the reverse distributor's instructions.
On-Site Chemical Degradation of this compound Solutions
For dilute aqueous solutions of this compound, on-site chemical degradation to render the active pharmaceutical ingredient "non-retrievable" is a viable option before disposal as hazardous waste. Research on fentanyl and its analogs, which are structurally similar to alfentanil, has shown that oxidative degradation is an effective method.[6][7][8] Fentanyl and its analogs are generally unstable in strongly alkaline environments.[9][10]
Materials:
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Sodium hydroxide (NaOH)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
-
Appropriate waste container for hazardous chemical waste
Protocol:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.[4]
-
Personal Protective Equipment: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Alkalinization: For every 100 mL of this compound solution, slowly add 1M NaOH solution while stirring until the pH is greater than 10. This increases the susceptibility of the molecule to degradation.[9][10]
-
Oxidation: Slowly add an excess of sodium hypochlorite solution (e.g., 10 parts bleach to 1 part alfentanil solution) to the alkalinized solution. The oxidative properties of the hypochlorite will degrade the alfentanil molecule.[6]
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Disposal: The resulting solution should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour it down the drain.[1][3]
Disposal of Contaminated Solid Waste
Labware such as vials, pipette tips, and gloves that are contaminated with this compound must be disposed of as hazardous waste.
Protocol:
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container that is clearly labeled "Hazardous Waste" and lists the chemical constituents.
-
Empty Containers: Empty containers that held pure this compound may still contain residues and should be managed as hazardous waste.[4]
-
Disposal: Arrange for pickup and disposal by your institution's EHS office.
Disposal of Contaminated Sharps
Needles, syringes, and other sharps contaminated with this compound pose a dual risk of physical injury and chemical exposure.
Protocol:
-
Immediate Disposal: Immediately after use, place all contaminated sharps in a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" and indicate that it contains sharps contaminated with this compound.
-
Disposal: Once the container is full, it should be disposed of through your institution's EHS office as hazardous waste.
Summary of Disposal Methods and Regulatory Compliance
| Waste Type | Recommended Disposal Method | Key Regulatory Considerations |
| Unused/Expired Pure Compound | Transfer to a DEA-Registered Reverse Distributor | DEA Form 41 required; maintain accurate inventory until transfer. |
| Dilute Aqueous Solutions | On-site chemical degradation followed by disposal as hazardous waste | Must be rendered "non-retrievable"; do not sewer. |
| Contaminated Solid Waste | Dispose of as hazardous chemical waste | Segregate and label properly. |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container | Label as hazardous waste containing sharps. |
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the regulatory landscape, implementing robust and compliant disposal protocols, and fostering a culture of safety, researchers can mitigate the risks associated with this potent compound. Always consult your institution's EHS office for specific guidance and to ensure compliance with local and federal regulations.
References
- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Expired Drugs | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 3. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Prohibition and Management of Expired Materials in Animal Research and Teaching | Research Animal Care and Safety [animalcare.illinois.edu]
- 6. Degradation of immediate precursors of fentanyl and fentalogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
